Crocetin
Description
Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.
This compound is a natural product found in Verbascum lychnitis, Gardenia jasminoides, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-MQQNZMFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015585 | |
| Record name | Transcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27876-94-4, 8022-19-3 | |
| Record name | Crocetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transcrocetin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transcrocetinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oils, saffron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Transcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8'-diapo-ψ,ψ-carotenedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSCROCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SAFFRON OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Action of Crocetin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocetin, a natural carotenoid dicarboxylic acid found in saffron, has emerged as a promising anti-cancer agent. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis through a multi-targeted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound in cancer cells, offering a valuable resource for researchers and professionals in the field of oncology drug development. We present a comprehensive overview of this compound's effects on key cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex mechanisms underlying this compound's anti-neoplastic activity.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound, derived from the stigmas of Crocus sativus L., has garnered significant attention for its potent anti-tumor properties. Unlike its glycosylated precursor, crocin, this compound exhibits higher cytotoxicity against cancer cells.[1][2] This guide delineates the intricate mechanisms through which this compound exerts its anti-cancer effects, providing a foundation for its potential development as a therapeutic agent.
Key Mechanisms of Action
This compound's anti-cancer activity is multifaceted, involving the modulation of several critical cellular processes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic and extrinsic pathways.[3][4][5]
Intrinsic Pathway: this compound modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.
Extrinsic Pathway: Evidence also suggests that this compound can activate the extrinsic apoptotic pathway by upregulating the expression of p53. The tumor suppressor protein p53 can induce apoptosis by activating the transcription of genes encoding for death receptors and their ligands.
Reactive Oxygen Species (ROS) Generation: this compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells. While this compound can act as an antioxidant in some contexts, in cancer cells, the increased ROS levels can lead to oxidative stress, mitochondrial damage, and subsequent activation of the apoptotic cascade.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G0/G1 and G2/M phases. This arrest prevents cancer cells from proceeding through the cell division cycle.
The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. This compound has been shown to down-regulate the expression of cyclin D1, a crucial protein for the G1 to S phase transition. Furthermore, it can induce the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/Cip1. The induction of p21 can occur through both p53-dependent and -independent pathways, leading to the inhibition of cyclin-CDK complexes and subsequent cell cycle arrest.
Modulation of Signaling Pathways
This compound's anti-cancer effects are also mediated by its ability to interfere with key signaling pathways that are often dysregulated in cancer.
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NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of its downstream target genes involved in cancer progression.
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MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. This compound has been found to activate the p38 MAPK pathway in colorectal cancer cells, which can lead to growth suppression and apoptosis.
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PI3K/Akt/mTOR Pathway: While direct and extensive evidence is still emerging, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a key target in cancer therapy. Some studies suggest that the broader family of carotenoids can influence this pathway, indicating a potential area for further investigation into this compound's specific effects.
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VEGFR2 Signaling: this compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It down-regulates the phosphorylation of VEGFR2 and its downstream signaling molecules, including SRC, FAK, MEK, and ERK, in endothelial cells.
Anti-Angiogenic and Anti-Metastatic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells. As mentioned, this is partly achieved by targeting the VEGFR2 signaling pathway.
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related death. This compound has been shown to suppress the migration and invasion of cancer cells. It achieves this by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its precursor, crocin, on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 220 | |
| SK-OV-3 | Ovarian Cancer | 190 | |
| A549 | Lung Cancer | 410 | |
| HepG2 | Liver Cancer | 610 | |
| HCT-116 | Colorectal Cancer | 160 | |
| HCT-116 | Colorectal Cancer | ~800 (for proliferation inhibition) | |
| HUVECs | Endothelial Cells | 372.6 |
Table 2: IC50 Values of Crocin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| HeLa | Cervical Cancer | 3.58 | |
| SK-OV-3 | Ovarian Cancer | 3.35 | |
| A549 | Lung Cancer | 5.48 | |
| HepG2 | Liver Cancer | 2.87 | |
| HCT-116 | Colorectal Cancer | 1.99 | |
| A172 | Glioblastoma | 3.10, 2.19, 1.72 (mg/mL at 24, 48, 72h) |
Note: The cytotoxicity of this compound is significantly higher (approximately 5- to 18-fold) than that of crocin.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
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Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound (e.g., 0, 200, 400, 600, 800 µM) for 24, 48, or 72 hours.
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After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
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Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells within a population. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA. By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in each phase can be determined by flow cytometry.
Protocol:
-
Treat cells with this compound for the desired duration.
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Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
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Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry. The resulting DNA histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
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Determine protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, p53, Cyclin D1, p-p38, etc.) overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Proposed cytotoxic mechanisms of the saffron carotenoids crocin and this compound on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BT-474 Breast Cancer Cell Apoptosis Induced by Crocin, a Saffron Carotenoid | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 5. This compound induces cytotoxicity and enhances vincristine-induced cancer cell death via p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Crocetin Biosynthetic Pathway in Crocus sativus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saffron, the dried stigmas of Crocus sativus, is the world's most expensive spice, renowned for its vibrant color, distinct flavor, and medicinal properties. These attributes are primarily due to a class of apocarotenoids, with crocetin and its glycosylated derivatives, crocins, being responsible for the characteristic red hue. The biosynthesis of these valuable compounds is a complex, multi-step process involving several key enzymes and subcellular compartments. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Crocus sativus, offering detailed information on the core enzymatic steps, quantitative data, experimental protocols, and regulatory networks. This document is intended to serve as a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and potentially engineer this important metabolic pathway.
The Core Biosynthetic Pathway
The journey from the carotenoid precursor to the final this compound derivatives involves a series of enzymatic reactions localized in different parts of the plant cell. The pathway begins in the plastids and continues in the endoplasmic reticulum and cytoplasm, with the final products accumulating in the vacuole.
The biosynthesis of this compound starts with the oxidative cleavage of zeaxanthin, a C40 carotenoid. This initial and rate-limiting step is catalyzed by the carotenoid cleavage dioxygenase 2 (CsCCD2), which symmetrically cleaves the C7,C8 and C7',C8' double bonds of zeaxanthin.[1][2] This reaction yields two molecules of 3-OH-β-cyclocitral and one molecule of the C20 dialdehyde, this compound dialdehyde.[1][2]
This compound dialdehyde, a highly reactive intermediate, is then oxidized to this compound.[1] This conversion is catalyzed by an aldehyde dehydrogenase, specifically identified as CsALDH3I1, which is localized to the endoplasmic reticulum.
Finally, the dicarboxylic acid this compound undergoes glycosylation, a process that attaches sugar moieties to its carboxyl groups, leading to the formation of various crocins. This step is carried out by several UDP-glucosyltransferases (UGTs). One of the key enzymes, CsUGT74AD1, is responsible for the initial glycosylation of this compound to form crocins 1 and 2'. Subsequent glycosylation steps are catalyzed by other UGTs, such as UGT91P3, which is involved in the biosynthesis of more highly glucosylated crocins.
Subcellular Localization of the Pathway
The this compound biosynthetic pathway is a prime example of metabolic channeling across different subcellular compartments. The initial precursor, zeaxanthin, is synthesized and cleaved by CsCCD2 within the plastids (specifically, the chromoplasts in the stigma). The resulting this compound dialdehyde is then transported to the endoplasmic reticulum, where it is converted to this compound by CsALDH3I1. The final glycosylation steps, catalyzed by UGTs, are believed to occur in the cytoplasm. The water-soluble crocins are then transported into the vacuole for storage, where they can accumulate to levels of up to 10% of the stigma's dry weight.
Quantitative Data
The efficiency and output of the this compound biosynthetic pathway are influenced by various factors, including enzyme kinetics and the concentration of intermediates and final products. While comprehensive kinetic data for all enzymes in the pathway are not yet available, some key quantitative information has been reported.
Enzyme Kinetic Parameters
Kinetic parameters for a Crocus sativus alcohol dehydrogenase have been determined, although this is not the specific aldehyde dehydrogenase involved in this compound biosynthesis. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.
| Enzyme | Substrate | Km | Vmax | Source |
| Alcohol Dehydrogenase | Ethanol | 13 ± 1 mM | 6.2 ± 0.5 nmol/min/mg protein | |
| Alcohol Dehydrogenase | NAD+ | 1.12 ± 0.04 mM | 8.2 ± 0.6 nmol/min/mg protein | |
| Alcohol Dehydrogenase | Acetaldehyde | 1.9 ± 0.2 mM | 30 ± 0.5 nmol/min/mg protein | |
| Alcohol Dehydrogenase | NADH | 0.3 ± 0.03 mM | 20 ± 1 nmol/min/mg protein |
Note: The data presented is for a general alcohol dehydrogenase from Crocus sativus corm and not the specific CsALDH3I1 from the stigma.
Concentration of this compound and Crocins in Saffron Stigma
The concentration of this compound and its glycosylated derivatives varies significantly during the developmental stages of the saffron stigma. The accumulation of these compounds is tightly regulated, with the highest concentrations generally found in the mature scarlet stigma.
| Developmental Stage | This compound Concentration (relative units) | Total Crocin Concentration (relative units) | Source |
| Yellow | Low | Low | |
| Orange | Increasing | Increasing | |
| Red | High | High | |
| Scarlet | Peak | Peak |
Note: The table provides a qualitative summary of the relative concentrations. For specific quantitative data, please refer to the cited literature.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Heterologous Expression of Biosynthetic Genes in E. coli
The functional characterization of the enzymes in the this compound pathway often involves their expression in a heterologous host system like Escherichia coli.
Objective: To produce and purify recombinant CsCCD2, CsALDH3I1, or UGTs for in vitro assays.
Protocol:
-
Gene Cloning: The coding sequences of the target genes (CsCCD2, CsALDH3I1, UGTs) are amplified from saffron stigma cDNA by PCR and cloned into an appropriate E. coli expression vector (e.g., pET or pGEX series).
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Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.
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Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
In Vitro Enzyme Assays
CsCCD2 Activity Assay
Objective: To determine the activity of recombinant CsCCD2 in cleaving zeaxanthin.
Protocol:
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., phosphate buffer, pH 7.5) containing the purified recombinant CsCCD2 enzyme, the substrate zeaxanthin (solubilized with a detergent like Triton X-100), and necessary cofactors (e.g., FeSO4 and ascorbate).
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Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25-30°C) for a defined period.
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Product Extraction and Analysis: The reaction is stopped, and the products (this compound dialdehyde) are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by HPLC-PDA or LC-MS to identify and quantify the this compound dialdehyde produced.
CsALDH3I1 Activity Assay
Objective: To measure the conversion of this compound dialdehyde to this compound by CsALDH3I1.
Protocol:
-
Reaction Mixture: The assay mixture contains purified recombinant CsALDH3I1, the substrate this compound dialdehyde, and the cofactor NAD(P)+ in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Spectrophotometric Monitoring: The activity of the enzyme can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
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HPLC Analysis: Alternatively, the reaction can be stopped at different time points, and the product (this compound) can be extracted and quantified by HPLC-PDA.
UGT Activity Assay
Objective: To assess the glycosylation of this compound by UGTs.
Protocol:
-
Reaction Mixture: The reaction mixture includes the purified recombinant UGT enzyme, the acceptor substrate this compound, and the sugar donor UDP-glucose in a suitable buffer (e.g., HEPES buffer, pH 7.0).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30-37°C) for a set time.
-
Product Analysis: The reaction is terminated, and the products (crocins) are analyzed by HPLC-PDA or LC-MS to identify and quantify the different glycosylated forms of this compound. A commercially available UDP-Glo™ Glycosyltransferase Assay can also be used to measure the release of UDP, which is proportional to the UGT activity.
HPLC Analysis of this compound and Crocins
Objective: To separate and quantify this compound and different crocin derivatives in saffron extracts or enzyme assay samples.
Protocol:
-
Sample Preparation: Saffron stigmas are ground to a fine powder, and the apocarotenoids are extracted with a solvent mixture, typically methanol/water or acetonitrile/water. For enzyme assays, the reaction mixture is typically extracted with an organic solvent.
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Chromatographic Separation: The separation is performed on a reversed-phase C18 column. A gradient elution is commonly used with a mobile phase consisting of two solvents, such as water with a small amount of acid (e.g., formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Detection: The eluting compounds are detected using a photodiode array (PDA) detector at their characteristic absorption maxima (around 440 nm for crocins). Mass spectrometry (MS) can be coupled to the HPLC for structural elucidation.
Example Gradient Program for HPLC-PDA:
| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) |
| 0 | 80 | 20 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
Note: This is an example, and the gradient program should be optimized based on the specific column and instrument used.
Transient Expression in Nicotiana benthamiana
This technique is valuable for in vivo studies of gene function and subcellular localization.
Objective: To transiently express saffron biosynthetic genes in N. benthamiana leaves to study their function and localization.
Protocol:
-
Vector Construction: The gene of interest is cloned into a plant expression vector, often under the control of a strong constitutive promoter like the CaMV 35S promoter. For localization studies, the gene is typically fused to a reporter gene like Green Fluorescent Protein (GFP).
-
Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens.
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Infiltration: The transformed Agrobacterium culture is grown and then infiltrated into the leaves of young N. benthamiana plants using a syringe without a needle.
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Analysis: After a few days of incubation, the infiltrated leaves can be analyzed for protein expression (e.g., by Western blotting), enzyme activity, or subcellular localization using confocal microscopy (for GFP fusions).
Signaling Pathways and Regulation
The biosynthesis of this compound is a highly regulated process, influenced by developmental cues and environmental factors. Several transcription factors and signaling pathways have been implicated in controlling the expression of the biosynthetic genes.
Transcriptional Regulation
Several families of transcription factors have been identified as potential regulators of the this compound biosynthetic pathway in saffron. These include:
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MYB transcription factors: CsMYB1 has been shown to be highly expressed in stigma tissue and its expression is developmentally regulated, suggesting a role in stigma development and potentially in the regulation of secondary metabolism.
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bHLH (basic helix-loop-helix) transcription factors: These are known to be involved in the regulation of various metabolic pathways in plants.
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MADS-box transcription factors: These are key regulators of floral development and may also play a role in controlling the expression of biosynthetic genes in the stigma.
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ERF (ethylene-responsive factor) and bZIP transcription factors: These have also been identified as potential regulators through co-expression network analysis.
The promoters of the this compound biosynthetic genes contain cis-acting regulatory elements that are recognized by these transcription factors, allowing for a coordinated regulation of the pathway.
Hormonal and Environmental Regulation
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Light: Light quality has been shown to affect the accumulation of crocins. For example, monochromatic blue light can enhance crocin content by upregulating the expression of biosynthetic genes.
-
Hormones: Plant hormones such as jasmonic acid (JA) and gibberellins (GA) are known to be involved in regulating various aspects of plant development and secondary metabolism. While direct evidence in saffron is still emerging, the jasmonate signaling pathway is a likely candidate for regulating the defense-related aspects of apocarotenoid production. The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, which leads to the activation of transcription factors like MYC2.
Visualizations
This compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway in Crocus sativus.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.
Simplified Regulatory Network of this compound Biosynthesis
Caption: A simplified model of the regulatory network controlling this compound biosynthesis.
Conclusion
The this compound biosynthetic pathway in Crocus sativus is a fascinating and economically important metabolic route. This guide has provided a comprehensive overview of the core pathway, from the initial cleavage of zeaxanthin to the final glycosylation of this compound. The presented quantitative data, detailed experimental protocols, and insights into the regulatory networks offer a valuable resource for researchers. Further investigation into the kinetic properties of the key enzymes and the elucidation of the complete signaling cascades will undoubtedly open new avenues for the biotechnological production of these high-value apocarotenoids, with potential applications in the food, pharmaceutical, and cosmetic industries.
References
Unveiling Crocetin: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a natural apocarotenoid dicarboxylic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. As the central core of crocins, the compounds responsible for the vibrant color of saffron, this compound exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the natural sources of this compound in the plant kingdom, its distribution within plant tissues, and the intricate biosynthetic pathways leading to its formation. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this valuable compound, offering a comprehensive resource for researchers and professionals in drug development.
Natural Sources and Distribution of this compound
This compound and its glycosylated derivatives, known as crocins, are primarily found in a select group of plant species. The distribution of these compounds is often localized to specific floral or fruit tissues, where they play roles in attracting pollinators and seed dispersers.
Primary Plant Sources
The most well-documented and commercially significant sources of this compound are:
-
Crocus sativus L. (Saffron): The dried stigmas of the saffron crocus are the most renowned source of crocins, from which this compound is derived.[1][2] Saffron stigmas can accumulate crocins up to 10% of their dry weight.[3][4]
-
Gardenia jasminoides Ellis (Cape Jasmine): The fruits of Gardenia jasminoides are a rich and more economical alternative to saffron for the commercial extraction of crocins and this compound.[5]
-
Buddleja davidii Franch. (Butterfly Bush): The flowers of certain Buddleja species accumulate crocins, although typically in lower concentrations than saffron or gardenia.
-
Nyctanthes arbor-tristis L. (Night-flowering Jasmine): This plant is another recognized source of this compound and its derivatives.
Distribution within Plant Tissues
The accumulation of this compound and crocins is highly tissue-specific:
-
In Crocus sativus , these compounds are almost exclusively found in the red stigmas of the flower.
-
In Gardenia jasminoides , the primary site of accumulation is the fruit , where the concentration of crocins increases significantly during maturation.
-
In Buddleja davidii , crocins are predominantly located in the flowers .
Quantitative Data on this compound and Crocin Content
The concentration of this compound and its derivatives varies considerably depending on the plant species, cultivar, geographical origin, and developmental stage. The following tables summarize quantitative data from various studies.
| Plant Source | Plant Part | Compound | Concentration | Reference |
| Crocus sativus | Dried Stigmas | Crocins | 2.8–25.6% (w/w) | |
| Gardenia jasminoides | Dried Fruits | Crocins | 7.59 ± 2.64 mg/g (dried crude drug) | |
| Gardenia jasminoides | Gardenia Fruit Waste | Crocins | 0.86% (w/w) | |
| Gardenia jasminoides | Dried Fruits | Crocins | 14.09% (w/w) | |
| Buddleja davidii (in transgenic Nicotiana glauca) | Petals | Crocin | 321.6 ± 21.3 µg/g (DCW) | |
| Buddleja davidii (in transgenic Nicotiana glauca) | Leaves | Crocin | 302.7 ± 25.6 µg/g (DCW) | |
| Nyctanthes arbor-tristis (in transgenic Nicotiana benthamiana) | Leaves | Crocin | 2.32 ± 0.69 mg/g (dry weight) |
| Plant Source | Plant Part | Compound | Molar Composition | Reference |
| Gardenia jasminoides | Fully Matured Fruits | trans-crocetin di(β-gentiobiosyl) ester | 58 mol % | |
| Gardenia jasminoides | Fully Matured Fruits | trans-crocetin mono(β-gentiobiosyl) monoglucosyl ester | 13 mol % | |
| Gardenia jasminoides | Fully Matured Fruits | trans-crocetin diglucosyl ester | 20 mol % | |
| Gardenia jasminoides | Fully Matured Fruits | This compound | 7 mol % | |
| Gardenia jasminoides | Fully Matured Fruits | trans-crocetin monoglucosyl ester | 2 mol % |
Biosynthesis of this compound and Crocins
The biosynthesis of this compound is a specialized branch of the carotenoid pathway, commencing with the cleavage of zeaxanthin. This process involves a series of enzymatic reactions catalyzed by specific enzymes.
The proposed biosynthetic pathway begins in the plastids with the synthesis of the C40 carotenoid, zeaxanthin, via the methylerythritol 4-phosphate (MEP) pathway. The key dedicated steps are:
-
Oxidative Cleavage: Zeaxanthin undergoes symmetric cleavage at the 7,8 and 7',8' double bonds. This reaction is catalyzed by a specific carotenoid cleavage dioxygenase (CCD) . In Crocus sativus, this enzyme is identified as CCD2 . In Buddleja davidii and Gardenia jasminoides, enzymes from the CCD4 subfamily are responsible for this step. This cleavage yields two molecules of 3-OH-β-cyclocitral and one molecule of this compound dialdehyde.
-
Oxidation: The resulting this compound dialdehyde is then oxidized to this compound. This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) .
-
Glycosylation: Finally, this compound undergoes glycosylation to form crocins. This step is mediated by UDP-glucosyltransferases (UGTs) , which sequentially add glucose moieties to the carboxyl groups of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and crocins from plant materials.
Extraction of Crocins
Objective: To extract crocins from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., saffron stigmas, gardenia fruits).
-
Extraction solvent: 50-80% aqueous ethanol or methanol.
-
Magnetic stirrer or shaker.
-
Centrifuge.
-
Filter paper (e.g., 0.45 µm PVDF filter).
-
Rotary evaporator.
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1.0 g).
-
Add a specific volume of the extraction solvent (e.g., 10 mL of 50% ethanol).
-
Agitate the mixture at a constant speed (e.g., 120 rpm) for a defined period (e.g., 15-60 minutes) at room temperature.
-
Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to separate the solid material.
-
Filter the supernatant through a 0.45 µm filter.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined extract under vacuum using a rotary evaporator at a temperature below 40°C to obtain the crude crocin extract.
Isolation of this compound from Crocins (Alkaline Hydrolysis)
Objective: To hydrolyze crocins to obtain this compound.
Materials:
-
Crude crocin extract.
-
Sodium hydroxide (NaOH) solution (e.g., 10%).
-
Hydrochloric acid (HCl) or phosphoric acid to acidify the solution.
-
Silica gel for column chromatography.
-
Solvent system for column chromatography (e.g., a gradient of chloroform and methanol).
Procedure:
-
Dissolve the crude crocin extract in the NaOH solution.
-
Heat the solution (e.g., at 60°C for 4 hours) to facilitate the hydrolysis of the glycosidic bonds.
-
Cool the solution and acidify it with HCl or phosphoric acid to precipitate the this compound.
-
Collect the this compound precipitate by filtration and wash it with distilled water.
-
Further purify the this compound using silica gel column chromatography. Elute with a suitable solvent gradient to separate this compound from other impurities.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound and crocins in an extract.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-20 min: 10% to 20% acetonitrile in water.
-
20-25 min: 20% to 50% acetonitrile in water.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 440 nm for crocins and this compound.
Procedure:
-
Prepare a series of standard solutions of this compound and/or crocin of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Identify the peaks corresponding to this compound and crocins based on their retention times compared to the standards.
-
Quantify the amount of each compound in the sample by comparing the peak areas with the calibration curve.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound in plants. The detailed quantitative data and experimental protocols serve as a valuable resource for researchers and professionals engaged in the study and application of this potent bioactive compound. The elucidation of the biosynthetic pathway and the standardization of analytical methods are crucial for the sustainable production and quality control of this compound-based products, paving the way for further research into its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of this compound in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]
in vivo and in vitro biological activities of crocetin
An In-Depth Technical Guide on the In Vivo and In Vitro Biological Activities of Crocetin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural apocarotenoid dicarboxylic acid derived from saffron (Crocus sativus L.) and gardenia fruit, has garnered significant scientific interest for its diverse and potent pharmacological properties.[1][2][3] As the primary aglycone metabolite of crocin, this compound demonstrates a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[4][5] This technical guide provides a comprehensive overview of the , presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling pathways and workflows. The evidence underscores this compound's potential as a promising candidate for further investigation in drug development and therapeutic applications.
Introduction to this compound
This compound (C₂₀H₂₄O₄, MW: 328.4 g/mol ) is a diterpenoid and a core component responsible for the therapeutic effects of saffron. Its structure features a polyunsaturated conjugated acid with seven double bonds, which contributes to its potent antioxidant properties but also makes it sensitive to light and heat. In biological systems, this compound is primarily formed through the hydrolysis of its glycoside ester, crocin. Its pharmacological versatility stems from multiple mechanisms of action, including the scavenging of reactive oxygen species (ROS), modulation of pro-inflammatory signaling pathways, induction of apoptosis in cancer cells, and enhancement of oxygen diffusivity in tissues. This document synthesizes current research to provide a detailed resource for professionals exploring its therapeutic potential.
In Vitro Biological Activities of this compound
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying this compound's effects across various cell types.
Anti-Cancer and Anti-Proliferative Activity
This compound exhibits significant anti-tumor effects against a range of cancer cell lines by inhibiting proliferation, arresting the cell cycle, and inducing apoptosis. Key mechanisms include the inhibition of nucleic acid (DNA and RNA) and protein synthesis and the interference with growth factor signaling pathways.
| Cancer Type | Cell Line | Concentration | Observed Effect | Reference |
| Pancreatic Cancer | Mia PaCa-2, BxPC-3 | Not Specified | Inhibition of proliferation; G2/M phase arrest in Mia-PaCa-2 cells. | |
| Breast Cancer | MCF-7, MDA-MB-231 | Not Specified | Significant reduction of cell proliferation; Induction of apoptosis. | |
| Cervical Cancer | HeLa | 1-200 µg/ml | Dose-dependent inhibition of DNA, RNA, and protein synthesis; Inhibition of RNA polymerase II. | |
| Gastric Cancer | SGC7901 | 12.5, 25, 50 µmol/L | Concentration-dependent inhibition of cell growth; Apoptosis rates of 21.41%, 28.28%, and 39.83%, respectively. | |
| Glioblastoma | U251, U87MG, etc. | Not Specified | Suppression of fatty acid synthase (FASN) expression; Activation of apoptosis via cleaved caspase-3. |
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. It effectively inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS | Dose-dependent | Inhibition of NO production and iNOS expression; Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | |
| Rat Brain Microglial Cells | Not Specified | Not Specified | Anti-inflammatory effects. |
Anti-Angiogenic Activity
This compound interferes with the process of angiogenesis, which is critical for tumor growth and metastasis. It has been shown to be more effective than its precursor, crocin, in this regard. Its primary mechanism involves the inhibition of the VEGF/VEGFR2 signaling pathway.
| Cell Line | This compound Concentration | Observed Effect | Reference |
| HUVECs | 10, 20, 40 µM | Inhibited cell migration and tube formation; Inhibited phosphorylation of VEGFR2 and downstream molecules (SRC, FAK, MEK, ERK). |
Neuroprotective and Antioxidant Activity
This compound provides significant neuroprotection against oxidative stress-induced cell death, a key factor in neurodegenerative diseases like Alzheimer's. It effectively reduces ROS generation and protects neuronal cells from cytotoxicity.
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| HT22 Hippocampal Cells | Amyloid β₁₋₄₂ | 1-10 µM | Significant protection against Aβ-induced neurotoxicity; Decreased ROS production. | |
| PC12 Cells | Acrylamide (6.5 mM) | 7.81 µM | Exhibited the lowest toxicity in the presence of acrylamide. |
In Vivo Biological Activities of this compound
In vivo studies in animal models and human clinical trials have corroborated the therapeutic potential observed in cell culture systems, demonstrating this compound's efficacy in complex biological environments.
Anti-Cancer Activity
In animal models, this compound has been shown to suppress tumor progression and enhance the efficacy of chemotherapeutic agents. Its anti-tumor activity is linked to its ability to scavenge free radicals and modulate drug-metabolizing enzymes.
| Animal Model | Cancer Type | Dosage | Observed Effect | Reference |
| Xenograft Mouse Model | Pancreatic Cancer | Not Specified | Inhibition of tumor progression. | |
| Animal Model | Lung Cancer | Not Specified | Antitumor activity via scavenging free radicals and increasing activity of GST, GSH-Px, catalase, and SOD. | |
| Hairless Mice | Skin Tumors (DMBA-induced) | Not Specified | Antitumor activity. |
Cardiovascular Effects
This compound exerts significant cardioprotective effects, including reducing hypertension, mitigating myocardial infarction, and preventing atherosclerosis.
| Animal/Human Model | Condition | Dosage | Observed Effect | Reference |
| Stroke-Prone SHRs | Hypertension | 25, 50 mg/kg/day for 3 weeks | Significantly inhibited the increase in systolic blood pressure. | |
| Rats | Myocardial Infarction | 50, 100, 200 mg/kg/day for 15 days | Increased GSH and CAT levels; Reduced MDA and SOD activities; Decreased serum LDH and CK-MB. | |
| Rats | Myocardial I/R Injury | 50 mg/kg/day for 7 days | Significantly reduced myocardial infarct area; Decreased TNF-α and MDA; Increased SOD and IL-10. | |
| Human Patients (CAD) | Coronary Artery Disease | 10 mg/day for 60 days | Decreased serum homocysteine and h-FABP; Increased HDL. Altered expression of atherogenic genes. |
Neuroprotective Effects
In vivo studies confirm this compound's ability to protect against neurotoxicity and cerebral injury. It improves motor function and reduces oxidative stress markers in the brain.
| Animal Model | Condition | Dosage | Observed Effect | Reference |
| Wistar Rats | Acrylamide-induced Neurotoxicity | 2.5, 5, 10 mg/kg (i.p.) | Ameliorated behavioral impairments; Improved GSH and MDA levels in the cerebral cortex. | |
| Rats | Focal Cerebral Ischemia | Not Specified | Reduced cerebral infarction volume and improved neurological function. | |
| SHRSPs | Stroke-Proneness | 100 mg/kg (oral) | Resulted in brain concentrations of ~2.43 nmol/g; Significantly inhibited hydroxyl radical generation. |
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Diagrams generated using Graphviz illustrate these interactions.
Anti-Angiogenic Signaling
This compound inhibits angiogenesis primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades. It effectively blocks the phosphorylation of VEGFR2, which in turn inhibits two key pathways: VEGFR2/SRC/FAK and VEGFR2/MEK/ERK, leading to reduced endothelial cell migration and tube formation.
Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.
Anti-Inflammatory Signaling
In LPS-stimulated macrophages, this compound's anti-inflammatory effect is mediated through the modulation of crosstalk between the NF-κB and Nrf2/HO-1 pathways. It inhibits the pro-inflammatory MEK1/JNK/NF-κB/iNOS axis while simultaneously activating the protective Nrf2/HO-1 antioxidant response pathway.
Caption: this compound's dual anti-inflammatory and antioxidant mechanism.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate this compound's biological activities.
In Vitro Cell Viability and Proliferation (MTT Assay)
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., Mia PaCa-2, MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 12.5 to 50 µmol/L) or a vehicle control and incubated for a defined period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify changes in the expression or phosphorylation levels of specific proteins in signaling pathways (e.g., VEGFR2, ERK, iNOS).
-
Procedure:
-
Cell Lysis: Cells, after treatment with this compound and/or a stimulant (e.g., VEGF, LPS), are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-VEGFR2, anti-iNOS), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent, and their intensity is quantified using densitometry software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Cell Implantation: Human cancer cells (e.g., pancreatic cancer cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (via oral gavage or intraperitoneal injection) at a specific dosage and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
-
Caption: Workflow for an in vivo tumor xenograft experiment.
Conclusion and Future Directions
This compound has consistently demonstrated a remarkable range of biological activities in vitro and in vivo. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, underpinned by its ability to modulate critical signaling pathways such as VEGFR2, NF-κB, and Nrf2, highlight its significant therapeutic potential. Quantitative data from cellular and animal studies provide a strong foundation for its efficacy in oncology, cardiovascular disease, and neuroprotection.
While the existing evidence is compelling, further research is necessary. Key future directions should include:
-
Clinical Trials: Despite promising preclinical data, there is a need for more extensive, well-designed human clinical trials to validate the therapeutic efficacy and safety of this compound for various diseases.
-
Bioavailability and Formulation: this compound's poor water solubility can limit its bioavailability. Research into novel drug delivery systems and formulation technologies is crucial to enhance its therapeutic application.
-
Mechanism of Action: Further studies are needed to fully elucidate the complex interplay between the signaling pathways modulated by this compound and to identify novel molecular targets.
References
- 1. This compound: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on biological activities and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Crocetin in Modulating Oxidative Stress: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of chronic and degenerative diseases. Crocetin, a natural carotenoid dicarboxylic acid found in saffron (Crocus sativus) and the fruit of Gardenia jasminoides, has emerged as a potent antioxidant agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates oxidative stress, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
This compound (C₂₀H₂₄O₄) is the aglycone of crocin, the compound responsible for the vibrant color of saffron.[1] Its unique polyene structure with conjugated double bonds and terminal carboxylic acid groups contributes to its potent antioxidant properties.[1] Extensive research has demonstrated that this compound mitigates oxidative damage through a multi-pronged approach, including direct scavenging of ROS and enhancement of endogenous antioxidant defense systems.[2][3] This document synthesizes the current understanding of this compound's role in combating oxidative stress, with a focus on its molecular mechanisms of action.
Mechanisms of Action
This compound's antioxidant activity is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to directly scavenge various ROS, including hydroxyl radicals (HO•) and superoxide anions (O₂•⁻).[2] This direct radical-quenching ability is a crucial first line of defense against oxidative damage. In vitro studies utilizing electron spin resonance (ESR) have demonstrated this compound's significant capacity to inhibit hydroxyl radical generation.
Upregulation of Endogenous Antioxidant Enzymes
A primary mechanism through which this compound exerts its protective effects is by augmenting the body's own antioxidant defenses. It achieves this by increasing the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes play a critical role in detoxifying ROS. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide (H₂O₂), which is then converted to water by CAT and GPx.
Modulation of Signaling Pathways
This compound's influence on cellular redox homeostasis extends to the modulation of critical signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the catalytic and modifier subunits of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.
This compound has also been shown to modulate other pathways involved in inflammation and cell survival, which are often intertwined with oxidative stress. For instance, it can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and modulate MAP kinase (MAPK) pathways such as ERK1/2.
Quantitative Data on this compound's Antioxidant Effects
Numerous studies have quantified the impact of this compound on biomarkers of oxidative stress. The following tables summarize key findings from preclinical models.
Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde - MDA)
| Model System | This compound Dose | Duration | % Decrease in MDA | Reference |
| High-altitude hypoxia-induced rats (Brain) | 20 mg/kg | 24 hours | 26.79% | |
| High-altitude hypoxia-induced rats (Heart) | 20 mg/kg | 24 hours | 50.46% | |
| High-altitude hypoxia-induced rats (Lungs) | 20 mg/kg | 24 hours | 30.41% | |
| High-altitude hypoxia-induced rats (Liver) | 20 mg/kg | 24 hours | 27.13% | |
| High-altitude hypoxia-induced rats (Kidney) | 20 mg/kg | 24 hours | 18.82% | |
| Acrylamide-induced neurotoxicity in rats | 10 mg/kg | 11 days | Significant improvement | |
| Arsenic trioxide-induced hepatic injury in rats | 50 mg/kg | 7 days | Significant prevention of increase |
Table 2: Effect of this compound on Antioxidant Enzyme Activities
| Model System | This compound Dose | Duration | Enzyme | % Increase in Activity | Reference |
| High-altitude hypoxia-induced rats (Brain) | 20 mg/kg | 24 hours | GSH | 49.33% | |
| High-altitude hypoxia-induced rats (Heart) | 20 mg/kg | 24 hours | GSH-Px | 14.08% | |
| High-altitude hypoxia-induced rats (Lungs) | 20 mg/kg | 24 hours | GSH | 45.01% | |
| High-altitude hypoxia-induced rats (Liver) | 20 mg/kg | 24 hours | GSH | 60.68% | |
| High-altitude hypoxia-induced rats (Kidney) | 20 mg/kg | 24 hours | GSH | 28.83% | |
| Norepinephrine-induced cardiac hypertrophy in rats | 50 mg/kg | 15 days | SOD, GPx | Significant increase | |
| Arsenic trioxide-induced hepatic injury in rats | 50 mg/kg | 7 days | SOD, CAT | Significant prevention of decrease |
Experimental Protocols
The following sections detail representative methodologies employed in studies investigating the antioxidant effects of this compound.
In Vivo Model: High-Altitude Hypoxia-Induced Oxidative Stress in Rats
This protocol describes an animal model used to induce systemic oxidative stress and evaluate the protective effects of this compound.
Materials:
-
Male Wistar rats
-
This compound
-
Hypobaric hypoxia chamber
-
Reagents for MDA, GSH, SOD, CAT, and GPx assays
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into control and experimental groups.
-
Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle to the respective groups. A positive control group receiving a known anti-hypoxia agent like acetazolamide may be included.
-
Induction of Hypoxia: Place the animals in a hypobaric chamber to simulate high altitude (e.g., 8000 meters) for a specified duration (e.g., 24 hours).
-
Sample Collection: At the end of the exposure period, euthanize the animals and collect tissues of interest (e.g., brain, heart, liver, lungs, kidneys).
-
Biochemical Analysis: Prepare tissue homogenates and measure levels of MDA (as an indicator of lipid peroxidation) and the activities of antioxidant enzymes (SOD, CAT, GPx) and levels of glutathione (GSH) using commercially available kits or standard spectrophotometric methods.
In Vitro Model: Oxidative Stress in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines a cell-based assay to investigate the protective effects of this compound against induced oxidative stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, AAPH)
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for ROS detection (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture HUVECs under standard conditions (37°C, 5% CO₂).
-
Pre-treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the this compound-pre-treated and control cells to an oxidative stress inducer like hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Measurement of Intracellular ROS: Quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: Analyze the expression levels of proteins involved in antioxidant signaling pathways (e.g., Nrf2, HO-1) via Western blotting.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its ability to directly scavenge ROS, enhance endogenous antioxidant defenses, and modulate key signaling pathways like Nrf2 provides a robust mechanistic basis for its protective effects. The quantitative data presented in this guide highlight its efficacy in various preclinical models.
Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further investigation into the pharmacokinetics and bioavailability of this compound, as well as the development of novel delivery systems, will be crucial for optimizing its therapeutic potential. The continued exploration of this compound's molecular targets will undoubtedly unveil new avenues for its use in the prevention and treatment of a wide range of oxidative stress-driven diseases.
References
- 1. Frontiers | this compound: A Systematic Review [frontiersin.org]
- 2. This compound reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saffron bioactives crocin, this compound and safranal: effect on oxidative stress and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Crocetin in Modulating Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are central to cellular energy metabolism, signaling, and apoptosis. Their dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Crocetin, a natural carotenoid dicarboxylic acid and a primary active metabolite of crocin from saffron, has emerged as a potent modulator of mitochondrial function. This technical guide provides an in-depth review of the current understanding of this compound's effects on mitochondria, focusing on its role in preserving mitochondrial integrity, enhancing bioenergetics, and regulating key signaling pathways. We consolidate quantitative data from pivotal studies, detail relevant experimental methodologies, and present visual diagrams of the molecular mechanisms through which this compound exerts its protective effects. This document serves as a comprehensive resource for researchers exploring this compound as a therapeutic agent for mitochondria-related diseases.
Introduction
This compound (C₂₀H₂₄O₄) is the core aglycone of crocins, the water-soluble carotenoids responsible for the color of saffron.[1] Upon oral administration, crocins are hydrolyzed into this compound, which is then absorbed into the bloodstream, becoming the primary bioactive compound.[1] Accumulating evidence highlights this compound's diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] A significant portion of these benefits is attributed to its profound impact on mitochondrial health.
Mitochondrial dysfunction, characterized by impaired ATP synthesis, excessive reactive oxygen species (ROS) production, compromised mitochondrial membrane potential (MMP), and dysregulated dynamics (fission/fusion), is a critical factor in cellular injury and disease progression.[3] this compound has been shown to counteract these pathological changes across various experimental models, positioning it as a promising candidate for therapeutic intervention. This guide will systematically explore the mechanisms and quantitative effects of this compound on mitochondrial function.
Quantitative Effects of this compound on Mitochondrial Parameters
The protective effects of this compound on mitochondrial function have been quantified in several studies. The following tables summarize key data from a study by Mou et al. (2021) on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury, a model that mimics ischemia-reperfusion damage.
Table 1: Effect of this compound on Mitochondrial Morphology and Dynamics Data extracted from a study on H9c2 cells subjected to Hypoxia/Reoxygenation (H/R) injury.
| Parameter | Control | H/R Injury | H/R + this compound (10 µM) |
|---|---|---|---|
| Mean Mitochondrial Length (µm) | ~2.5 | ~1.2 | ~2.1 |
| Cells with Fragmented Mitochondria (%) | ~15% | ~75% | ~30% |
This compound treatment significantly prevented the mitochondrial fragmentation induced by H/R stress, preserving a more elongated and networked mitochondrial morphology.
Table 2: Effect of this compound on Mitochondrial Bioenergetics and Integrity Data extracted from a study on H9c2 cells subjected to Hypoxia/Reoxygenation (H/R) injury.
| Parameter | Control | H/R Injury | H/R + this compound (10 µM) |
|---|---|---|---|
| MMP (JC-1 Red/Green Ratio) | ~3.5 (Normalized) | ~1.0 (Normalized) | ~2.8 (Normalized) |
| mPTP Opening (Calcein Fluorescence) | High | Low | Significantly Higher than H/R |
| Cellular ATP Concentration (µmol/gprot) | ~28 | ~12 | ~22 |
This compound treatment substantially mitigated the H/R-induced collapse of mitochondrial membrane potential, inhibited the opening of the mitochondrial permeability transition pore (mPTP), and restored cellular ATP levels.
Table 3: Effect of this compound on Key Regulatory Protein Expression Data extracted from a study on H9c2 cells subjected to Hypoxia/Reoxygenation (H/R) injury.
| Protein (Relative Expression) | Control | H/R Injury | H/R + this compound (10 µM) |
|---|---|---|---|
| PGC-1α | ~1.0 | ~0.4 | ~0.9 |
| Drp1 | ~1.0 | ~2.5 | ~1.2 |
This compound restored the expression of the master mitochondrial biogenesis regulator PGC-1α and suppressed the overexpression of the mitochondrial fission protein Drp1.
Key Signaling Pathways Modulated by this compound
This compound influences mitochondrial function by targeting several critical signaling pathways. These pathways regulate mitochondrial biogenesis, dynamics, cellular energy sensing, and antioxidant responses.
PGC-1α/Drp1 Pathway and Mitochondrial Dynamics
One of the primary mechanisms by which this compound preserves mitochondrial function is by regulating mitochondrial dynamics—the balance between fission and fusion. Under cellular stress, excessive mitochondrial fission, mediated by Dynamin-related protein 1 (Drp1), leads to fragmented, dysfunctional mitochondria. This compound has been shown to activate Peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. Activated PGC-1α, in turn, suppresses the expression and activation of Drp1. This inhibition of Drp1-mediated fission prevents mitochondrial fragmentation, thereby protecting against mitochondrial dysfunction and subsequent cell death.
AMPK-Mediated Autophagy
The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor. This compound has been identified as an activator of this pathway, initiating a cascade that is vital for mitochondrial quality control. This compound activates AMPK through the upstream kinase STK11/LKB1. Activated AMPK then promotes autophagy, a cellular process for degrading and recycling damaged components, including dysfunctional mitochondria (a process known as mitophagy). By inducing autophagy, this compound facilitates the clearance of damaged mitochondria, reducing cellular stress and preventing the accumulation of amyloid-β in models of Alzheimer's disease.
Antioxidant and Pro-Survival Pathways
This compound robustly protects mitochondria from oxidative damage by scavenging ROS and bolstering the cell's endogenous antioxidant systems. It activates pro-survival signaling pathways like PI3K/Akt, which in turn increases the expression of anti-apoptotic proteins such as Bcl-2. An elevated Bcl-2/Bax ratio stabilizes the mitochondrial outer membrane, preventing the release of cytochrome c and subsequent caspase activation. This action directly inhibits the mitochondrial pathway of apoptosis. While a direct link to Sirtuin 1 (SIRT1) activation is more established for other flavonoids, SIRT1 is a known upstream deacetylase of PGC-1α, suggesting a potential, yet-to-be-confirmed, role in this compound's mechanism.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to quantify this compound's effects on mitochondrial function, based on established protocols and specific parameters from cited literature.
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: The lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is used to measure MMP. In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized, low-potential mitochondria, it remains as monomers, emitting green fluorescence (~530 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol (Microscopy/Plate Reader):
-
Cell Culture: Seed cells (e.g., H9c2) onto glass-bottom dishes or 96-well black plates and culture to desired confluency. Treat with this compound (e.g., 10 µM) for a specified duration before inducing mitochondrial stress (e.g., H/R injury).
-
JC-1 Staining Solution: Prepare a 2.5 µg/mL (or 2-10 µM) working solution of JC-1 in pre-warmed cell culture medium or buffer (e.g., PBS).
-
Incubation: Remove the culture medium from cells and wash once with warm PBS. Add the JC-1 working solution to the cells.
-
Staining: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Aspirate the staining solution and wash the cells twice with warm PBS or culture medium.
-
Imaging/Reading: Add fresh pre-warmed medium. Immediately acquire images using a fluorescence microscope with filters for green (FITC channel, Ex/Em ~485/535 nm) and red (TRITC/Rhodamine channel, Ex/Em ~540/590 nm) fluorescence. For plate readers, measure fluorescence intensity in both channels.
-
Analysis: Quantify the fluorescence intensity of both red and green channels. Calculate the red/green fluorescence ratio. A decrease in this ratio in stressed cells compared to control indicates MMP loss, while preservation of the ratio in this compound-treated cells indicates protection.
Measurement of Mitochondrial ROS (mROS)
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is rapidly oxidized by superoxide (O₂⁻), a primary mitochondrial ROS, causing it to fluoresce bright red upon binding to nucleic acids. An increase in red fluorescence is indicative of elevated mROS production.
Protocol (Flow Cytometry):
-
Cell Preparation: Culture and treat cells with this compound and the desired stressor as described above. Harvest cells via trypsinization and wash with warm PBS.
-
Cell Suspension: Resuspend cells at a density of approximately 1 x 10⁶ cells/mL in a suitable warm buffer (e.g., HBSS with Ca²⁺/Mg²⁺).
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red reagent in the same buffer. Add this to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells (e.g., 400 x g for 3-5 minutes), discard the supernatant, and wash the cell pellet twice with warm buffer.
-
Analysis: Resuspend the final cell pellet in fresh buffer and analyze immediately on a flow cytometer. Excite with a 488 nm or 514 nm laser and detect fluorescence in the PE channel (~580 nm).
-
Data Interpretation: Analyze the geometric mean fluorescence intensity (MFI). A rightward shift in the fluorescence histogram for stressed cells indicates increased mROS, while a leftward shift in this compound-treated cells compared to the stressed group indicates ROS suppression.
Determination of Cellular ATP Content
Principle: Cellular ATP levels are quantified using a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme firefly luciferase catalyzes the oxidation of D-luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration in the sample.
Protocol (Luminometer):
-
Sample Preparation: Culture cells in a white, opaque 96-well plate. After treatment with this compound and/or stressor, remove the culture medium.
-
Cell Lysis: Add an ATP-releasing agent or lysis buffer (provided in commercial kits) to each well to lyse the cells and release intracellular ATP.
-
Reagent Preparation: Prepare the luciferase/luciferin reaction mixture according to the kit manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a provided buffer.
-
ATP Standard Curve: Prepare a series of ATP standards of known concentrations (e.g., from 10 µM down to low nM) using the provided ATP standard solution.
-
Assay: Add the prepared reaction mixture to all wells (samples and standards).
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The integration time is typically 1-5 seconds per well.
-
Calculation: Generate a standard curve by plotting luminescence values against ATP concentration. Use the linear regression of the standard curve to calculate the ATP concentration in the experimental samples. Normalize results to protein concentration per well if desired.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
Principle: The calcein-AM/Co²⁺ assay directly visualizes mPTP opening. Calcein-AM is a cell-permeant dye that becomes fluorescent (calcein) after hydrolysis by esterases in all cellular compartments. Co²⁺ is added to quench the cytosolic calcein fluorescence. Because Co²⁺ cannot enter intact mitochondria, only mitochondrial calcein remains fluorescent. If the mPTP opens, Co²⁺ enters the mitochondrial matrix and quenches the calcein signal, resulting in a loss of fluorescence.
Protocol (Fluorescence Microscopy):
-
Cell Culture: Grow cells on glass-bottom dishes suitable for live-cell imaging. Apply experimental treatments (this compound, stressor).
-
Dye Loading: Prepare a loading buffer containing 1 µM calcein-AM and 2 mM cobalt chloride (CoCl₂).
-
Incubation: Wash cells once with PBS, then add the loading buffer. Incubate for 20 minutes at 37°C in the dark.
-
Wash: Remove the loading buffer and wash the cells twice with PBS to remove excess dye and Co²⁺.
-
Imaging: Add fresh medium and immediately capture images using a fluorescence microscope with a standard FITC filter set (Ex/Em ~490/515 nm).
-
Analysis: Quantify the mean fluorescence intensity of the mitochondria. A significant decrease in fluorescence intensity in stressed cells indicates mPTP opening. Preservation of fluorescence in this compound-treated cells demonstrates inhibition of mPTP opening.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for mitigating mitochondrial dysfunction. Its multifaceted mechanism of action involves the preservation of mitochondrial dynamics through the PGC-1α/Drp1 pathway, enhancement of mitochondrial quality control via AMPK-mediated autophagy, and robust protection against oxidative stress and apoptosis. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.
Future research should focus on translating these in vitro findings to in vivo preclinical and clinical models of mitochondria-related diseases. Elucidating the direct upstream targets of this compound, including its potential interaction with sirtuins, and optimizing its delivery to target tissues will be critical steps in developing this compound as a novel therapeutic for a wide range of debilitating conditions.
References
The Enduring Legacy of Crocetin: A Technical Guide to its Discovery, Traditional Use, and Modern Validation
Abstract
Crocetin, a core bioactive carotenoid from saffron (Crocus sativus L.) and Gardenia (Gardenia jasminoides Ellis), stands as a testament to the enduring wisdom of traditional medicine. For millennia, practitioners in Persian, Ayurvedic, and Traditional Chinese Medicine have utilized saffron and gardenia for a spectrum of ailments, from melancholy and inflammation to cardiovascular and hepatic disorders. This whitepaper provides a technical exploration of this compound's journey from an ancient remedy to a modern therapeutic candidate. We delve into its historical applications, present detailed protocols for its extraction and pharmacological evaluation, and summarize the quantitative data underpinning its efficacy. Furthermore, we illustrate the molecular mechanisms through which this compound exerts its pleiotropic effects, focusing on key signaling pathways validated by contemporary research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's scientific foundation and therapeutic potential.
Introduction: A Historical Perspective
The use of saffron, the primary source of this compound, dates back more than 3,500 years, with its medicinal properties documented in ancient texts across civilizations.[1] Minoan frescoes from 1600 BC depict saffron being used for therapeutic purposes.[2] In traditional Persian medicine, saffron was used to treat melancholy (depression), improve circulation, and as an anti-inflammatory agent.[3] Ayurvedic practices recommend saffron for a wide array of conditions, including skin diseases, urinary disorders, and as a reproductive tonic.[4][5] Traditional Chinese Medicine (TCM) utilizes not only saffron but also the fruit of Gardenia jasminoides (Zhi Zi), another rich source of this compound, to clear "heat," treat fever, jaundice, and calm irritability.
This compound itself (C₂₀H₂₄O₄) is an apocarotenoid dicarboxylic acid, the aglycone of its more famous water-soluble glycoside, crocin. Much of the oral bioavailability and bioactivity of saffron is attributed to the enzymatic hydrolysis of crocin into this compound in the body. Modern science has begun to systematically validate these ancient applications, revealing this compound's potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. This validation has been made possible through rigorous experimental evaluation, the protocols for which are detailed in this guide.
Quantitative Data on this compound Efficacy and Dosage
A critical aspect of bridging traditional knowledge with modern pharmacology is the quantification of dosage and efficacy. While historical texts often lack precise dosage, modern clinical and preclinical studies provide valuable data.
Traditional and Modern Clinical Dosage of Saffron
Traditional formulations often involved infusions or decoctions of the whole herb. Modern studies have focused on standardized extracts, allowing for more precise dosing.
| Application/System | Traditional Dosage (Saffron Herb) | Modern Clinical Dosage (Saffron Extract) | Notes |
| Ayurveda (General) | 1.5 - 3 grams of dried herb per day, often as a decoction. | N/A | Used for urinary disorders, as a reproductive tonic, and to enhance digestion. |
| Ayurveda (Topical) | Paste applied to bruises, sores, pimples, and for skin complexion. | N/A | Often mixed with milk, honey, or ghee. |
| TCM (Gardenia for Fever/Jaundice) | N/A (Often part of a larger formula) | N/A | Gardenia is used to "clear heat" and "drain dampness" from the liver and gallbladder. |
| Mood/Depression | Used as a tea to treat melancholy. | 20 - 30 mg/day of extract. | Clinical trials show efficacy comparable to conventional antidepressants for mild-to-moderate depression. |
| Premenstrual Syndrome (PMS) | N/A | 30 mg/day of extract. | Relieves symptoms like pain and depression. |
| Eye Health (AMD) | N/A | 30 - 100 mg/day of extract. | May improve retinal function. |
| General Safety | N/A | Up to 1.5 g/day is considered safe. Doses of 5g can be toxic. | High doses (>10g) can be abortifacient and potentially fatal. |
Preclinical Efficacy of this compound (In Vitro & In Vivo)
Preclinical studies provide insight into the concentrations at which this compound exerts its biological effects.
| Model System | Condition/Target | Effective Concentration / Dosage | Observed Effect |
| Human Cancer Cell Lines (In Vitro) | HCT-116 (Colon) | IC₅₀: 0.16 mmol/L | Cytotoxicity |
| HeLa (Cervical) | IC₅₀: 0.22 mmol/L | Cytotoxicity, ROS induction, Nrf2 activation. | |
| SK-OV-3 (Ovarian) | IC₅₀: 0.19 mmol/L | Cytotoxicity | |
| A549 (Lung) | IC₅₀: 0.41 mmol/L | Cytotoxicity | |
| HepG2 (Liver) | IC₅₀: 0.61 mmol/L | Cytotoxicity | |
| U87 (Glioma) | 75 - 150 µM | Reduced viability, proliferation, and migration; inhibition of AKT pathway. | |
| Inflammation Model (In Vitro) | LPS-stimulated RAW264.7 Macrophages | 10 - 20 µg/mL | Dose-dependent inhibition of nitric oxide (NO) production. |
| Angiogenesis Model (In Vitro) | HUVECs (Endothelial Cells) | 10 - 40 µM | Inhibition of cell migration, tube formation, and VEGFR2 phosphorylation. |
| Colitis Model (In Vivo - Mice) | TNBS-induced Colitis | 50 mg/kg/day | Reduced inflammation, neutrophil infiltration, and NF-κB activation. |
| Cardiac Injury (In Vivo - Rats) | Arsenic Trioxide-induced cardiotoxicity | 40 - 80 mg/kg/day (of crocin) | Ameliorated cardiotoxicity via Nrf2 activation. |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific validation. This section provides detailed methodologies for key experiments used to characterize the traditional applications of this compound.
Extraction and Isolation of this compound from Saffron
This protocol is adapted from methods describing the isolation of this compound's precursor, crocin, which is then hydrolyzed to yield this compound. A simple and efficient crystallization method is preferred to avoid complex chromatography.
-
Extraction:
-
Suspend 10 g of finely powdered saffron stigmas in 25 mL of 80% ethanol in water at 0°C.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the sediment 7 more times, pooling the supernatants for a total solvent volume of 200 mL.
-
-
Crystallization of Crocin:
-
Place the pooled ethanolic extract in a sealed, thick-walled glass container.
-
Store in complete darkness at -5°C for 21-24 days to allow for the crystallization of crocin.
-
Collect the crocin crystals by filtration or centrifugation. The resulting crystals can be washed with cold acetone to remove soluble impurities.
-
-
Alkaline Hydrolysis to this compound:
-
Dissolve the purified crocin crystals in an aqueous solution.
-
Perform alkaline hydrolysis to cleave the glycosidic esters, yielding the this compound aglycone. This is a standard procedure for converting crocins to this compound for quantitative analysis.
-
-
Purification and Quantification:
-
The resulting this compound can be further purified using techniques like flash chromatography.
-
Purity and concentration are confirmed using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at approximately 440 nm.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol assesses this compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-40 µg/mL) for 1-2 hours.
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in this compound-treated wells indicates anti-inflammatory activity.
-
Anticancer Activity: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a quantitative measure of this compound-induced cell death.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) in a culture flask at a density of 1 x 10⁶ cells.
-
Incubate for 24-48 hours. Treat the cells with the desired concentration of this compound (e.g., 240 µmol/L) for a specified time (e.g., 48-72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.
-
Combine the cells and centrifuge (e.g., 670 x g for 5 minutes).
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Re-suspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the samples as soon as possible using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Quantify the cell populations:
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Key Signaling Pathways and Molecular Mechanisms
Modern research has elucidated several key molecular pathways through which this compound exerts its therapeutic effects, providing a scientific basis for its traditional uses.
Anti-inflammatory and Antioxidant Pathways: NF-κB and Nrf2
This compound's potent anti-inflammatory and antioxidant effects are primarily mediated through the modulation of two master regulatory pathways: NF-κB and Nrf2.
-
NF-κB Inhibition: In inflammatory states, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes like iNOS and various cytokines. This compound has been shown to inhibit this pathway. It can suppress the phosphorylation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. This prevents NF-κB from translocating to the nucleus, thereby downregulating the inflammatory cascade. This mechanism provides a clear explanation for its traditional use against inflammatory conditions.
-
Nrf2 Activation: The Nrf2 pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound by Keap1, which targets it for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). This compound activates this pathway, enhancing the cell's endogenous antioxidant capacity. Interestingly, there is a crosstalk, where the activation of Nrf2/HO-1 can in turn suppress the NF-κB pathway, amplifying the anti-inflammatory effect.
Anticancer and Pro-apoptotic Pathway: PI3K/Akt
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, providing a mechanism for its observed anticancer effects. By downregulating the phosphorylation (and thus activation) of key components like PI3K and Akt, this compound can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis. This inhibition leads to decreased cell viability and migration, as seen in glioma cells, and can induce cell cycle arrest and cell death. This molecular action aligns with the historical use of saffron in herbal remedies for various ailments that could be interpreted as abnormal growths.
Angiogenesis Inhibition: VEGFR2 Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process, acting through its receptor, VEGFR2. This compound has demonstrated anti-angiogenic properties by directly interfering with this signaling axis. Studies show that this compound can inhibit the phosphorylation of VEGFR2, which is the initial step in activating downstream signaling. This blockade prevents the activation of subsequent pathways like SRC/FAK and MEK/ERK, which are crucial for endothelial cell migration and tube formation—key events in angiogenesis. This mechanism adds another layer to this compound's potential as an anticancer agent.
Conclusion and Future Directions
This compound provides a compelling case study in the validation of traditional medicine through modern scientific inquiry. Its historical use for conditions related to inflammation, mood disorders, and cellular abnormalities is now supported by a growing body of evidence elucidating its molecular mechanisms. The compound's ability to modulate fundamental cellular processes—including inflammation (NF-κB), oxidative stress (Nrf2), cell survival (PI3K/Akt), and angiogenesis (VEGFR2)—highlights its potential as a multi-target therapeutic agent.
For drug development professionals, this compound and its derivatives offer a promising scaffold for the development of new therapies for cancer, neurodegenerative diseases, and chronic inflammatory conditions. Future research should focus on clinical trials with standardized this compound formulations to establish definitive efficacy and safety profiles in human populations. Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutics or anti-inflammatory drugs could open new avenues for treatment. The journey of this compound from a component of ancient remedies to a subject of rigorous scientific investigation underscores the immense value of ethnobotanical knowledge as a source of novel therapeutic discovery.
References
- 1. saffronice.com [saffronice.com]
- 2. Saffron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. This compound Reduces TNBS-Induced Experimental Colitis in Mice by Downregulation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joyfulbelly.com [joyfulbelly.com]
- 5. easyayurveda.com [easyayurveda.com]
The Anti-inflammatory Response Mechanism of Crocetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocetin, a primary bioactive carotenoid derived from saffron, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's interactions with key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis. Furthermore, this document summarizes quantitative data on this compound's efficacy, outlines detailed experimental protocols from pivotal studies, and presents visual diagrams of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] this compound (C₂₀H₂₄O₄), a natural carotenoid dicarboxylic acid, has emerged as a promising therapeutic agent due to its ability to modulate inflammatory responses.[1][2][3] Its anti-inflammatory effects are attributed to its capacity to inhibit pro-inflammatory mediators, scavenge reactive oxygen species (ROS), and modulate key intracellular signaling pathways. This guide delves into the core mechanisms of this compound's anti-inflammatory action.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the modulation of critical signaling pathways that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound intervenes in this cascade by preventing the phosphorylation and degradation of IκBα. Some studies suggest that this is achieved by inhibiting the activation of IKKβ. By stabilizing IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to modulate MAPK signaling, although its effects can be context-dependent.
Specifically, this compound has been found to inhibit the phosphorylation of JNK, a key step in its activation. In some models, it also blocks the MEK-ERK1/2 signaling pathway. The inhibition of these MAPK pathways contributes to the suppression of downstream inflammatory gene expression. Interestingly, some research indicates that this compound can increase the phosphorylation of MEK1/ERK1, suggesting a complex regulatory role. A pull-down assay and computational molecular docking have shown that this compound can directly bind to MEK1 and JNK1/2.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, which is intimately linked to inflammation. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. This compound has been shown to activate this pathway, contributing to its anti-inflammatory and antioxidant effects. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of HO-1. HO-1, in turn, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. There appears to be a crosstalk between the Nrf2/HO-1 pathway and the NF-κB pathway, where the activation of HO-1 can lead to the inhibition of NF-κB signaling.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, studies on its precursor, crocin, suggest a potential inhibitory role. Crocin has been shown to attenuate NLRP3 inflammasome activation by inhibiting mitochondrial reactive oxygen species (mtROS) production, a key trigger for inflammasome assembly. Given that this compound is a bioactive metabolite of crocin, it is plausible that it shares this mechanism.
Modulation of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation. While less extensively studied for this compound's anti-inflammatory action, research on crocin has shown that it can inhibit the JAK/STAT signaling pathway, leading to the promotion of apoptosis in cancer cells. Specifically, crocin has been found to inhibit the activation of JAK1, JAK2, and STAT3. Further investigation is needed to fully elucidate this compound's direct effects on this pathway in inflammatory contexts.
Quantitative Data on this compound's Anti-inflammatory Efficacy
The following tables summarize quantitative data from various studies, highlighting the effective concentrations and observed effects of this compound in different experimental models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |
| RAW264.7 Macrophages | LPS | 10, 20, 40 µg/ml | Nitric Oxide (NO) Production | Dose-dependent inhibition | |
| RAW264.7 Macrophages | LPS | 10, 20, 40 µg/ml | iNOS Expression | Dose-dependent inhibition | |
| RAW264.7 Macrophages | LPS | 20 µg/ml | IκB-α Degradation | Inhibition | |
| RAW264.7 Macrophages | LPS | 10, 20, 40 µg/ml | JNK Phosphorylation | Dose-dependent inhibition | |
| RAW264.7 Macrophages | LPS | 10, 20, 40 µg/ml | HO-1 Expression | Dose-dependent increase | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | MCP-1 and IL-8 Expression | Suppression | |
| HeLa Cells | - | Not specified | COX-2 Production | Dose-dependent decrease |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | Cardiac Hypertrophy | 50 mg/kg | MEK/ERK1/2 Phosphorylation | Blocked | |
| Mice | Cardiac Hypertrophy | 50 mg/kg | NF-κB Activation | Blocked | |
| Rats | Burn-induced Small Intestinal Injury | Not specified | IL-6, TNF-α Levels | Reduced | |
| Mice | Experimental Ulcerative Colitis | 50 mg/kg for 8 days | NO Levels, Neutrophil Infiltration | Reduced | |
| Rodent Tumor Model | Methylcholanthrene-induced | Not specified | IL-1β, TNF-α Levels | Suppressed |
Detailed Experimental Protocols
This section provides a detailed methodology for a key in vitro experiment frequently cited in the study of this compound's anti-inflammatory effects.
Investigation of this compound's Effect on LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to assess cell viability.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/ml) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Western Blot Analysis: To analyze the expression and phosphorylation of key signaling proteins, cells are treated with this compound and/or LPS for specified time points. Total cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a polyvinylidene difluoride (PVDF) membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-JNK, JNK, Nrf2, HO-1, and a loading control like GAPDH or β-actin). The membranes are then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Statistical Analysis: Data are typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: this compound's activation of the Nrf2/HO-1 pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro studies.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1. Its capacity to inhibit pro-inflammatory mediators and enhance antioxidant defenses makes it a compelling candidate for further investigation as a therapeutic agent for a variety of inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling cascades.
-
Conducting more extensive in vivo studies to validate the efficacy and safety of this compound in various disease models.
-
Investigating the potential synergistic effects of this compound with other anti-inflammatory agents.
-
Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.
This technical guide provides a solid foundation for understanding the anti-inflammatory mechanisms of this compound, paving the way for continued research and development in this promising area of natural product pharmacology.
References
- 1. Frontiers | this compound: A Systematic Review [frontiersin.org]
- 2. This compound Downregulates the Proinflammatory Cytokines in Methylcholanthrene-Induced Rodent Tumor Model and Inhibits COX-2 Expression in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Crocetin Gene Expression Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the studies on the regulation of gene expression by crocetin, a key bioactive carotenoid found in saffron. This document outlines the molecular pathways affected by this compound, presents quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key signaling cascades and workflows.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis. The primary pathways identified in the literature are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have shown that this compound can interfere with this pathway to exert its anti-cancer and cardioprotective effects. For instance, this compound has been observed to suppress the proliferation of vascular smooth muscle cells by inhibiting the activation of ERK1/2 and the expression of its downstream target, c-fos.[1] In some cancer cells, this compound's inhibitory effects on growth and migration are mediated through the activation of the p38 MAPK pathway.
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Figure 1: this compound's modulation of the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical intracellular signaling pathway that plays a key role in regulating the cell cycle. This compound has been shown to suppress the activation of the PI3K/Akt pathway in various cancer cells, leading to the inhibition of cell growth.[2] In other contexts, such as angiogenesis, this compound can promote the PI3K-Akt-eNOS signaling pathway.[3]
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Figure 2: this compound's dual role in modulating the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. This compound has demonstrated anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. It can block the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
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Figure 3: this compound's inhibitory effect on the NF-κB signaling pathway.
Quantitative Data on Gene Expression Modulation
This compound has been shown to significantly alter the expression of a wide range of genes. RNA sequencing (RNA-seq) analysis of HepG2 cells treated with this compound revealed a substantial number of differentially expressed genes.[4]
Table 1: Summary of Differentially Expressed Genes in HepG2 Cells Treated with this compound [4]
| Category | Number of Genes | Percentage of Total Genes |
| Upregulated Genes (≥2-fold) | 491 | 2.14% |
| Downregulated Genes (≥2-fold) | 283 | 1.24% |
| Total Differentially Expressed Genes | 774 | 3.38% |
Further analysis of the differentially expressed genes highlights this compound's impact on specific cellular functions.
Table 2: Selected Genes Regulated by this compound in HepG2 Cells
| Gene Symbol | Function | Regulation by this compound |
| BRD4 | Cell Proliferation, Apoptosis | Modulated |
| DAXX | Cell Proliferation, Apoptosis | Modulated |
| EHMT2 | Lipid Formation | Modulated |
| CYP24A1 | Response to Growth Factor | Upregulated |
| GCNT2 | Response to Growth Factor | Upregulated |
| ABCB1 | Growth Factor Binding, Drug Metabolism | Upregulated |
| ABCG1 | Growth Factor Binding, Drug Metabolism | Upregulated |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.
Cell Culture and this compound Treatment
A variety of cell lines have been used to study the effects of this compound, including HepG2 (human liver cancer), HCT-116 (human colon cancer), and human umbilical vein endothelial cells (HUVECs).
-
Cell Seeding: Cells are typically seeded in 6-well or 96-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Cells are incubated with this compound for a specified period, ranging from a few hours to several days, depending on the experimental endpoint.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression of specific genes.
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system, SYBR Green or a probe-based detection chemistry, and primers specific for the gene of interest and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| VEGF | CTCCACCATGCCAAGTGGTC | AATAGCTGCGCTGGTAGACG | |
| MMP-9 | TBD | TBD | |
| β-actin | TBD | TBD |
Note: TBD (To Be Determined) indicates that specific primer sequences for these genes in the context of this compound studies were not available in the provided search results. Researchers should design and validate primers based on the target species and gene sequence.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the protein of interest (e.g., anti-p-ERK, anti-total-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are often normalized to the total protein levels.
RNA Sequencing (RNA-seq) and Bioinformatic Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation: RNA is extracted and its quality is assessed. An RNA-seq library is then prepared, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The reads are aligned to a reference genome or transcriptome using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Functional Annotation and Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to understand the biological functions and pathways associated with the differentially expressed genes.
-
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References
- 1. This compound suppresses angiotensin II-induced vascular smooth-muscle cell proliferation through inhibition of ERK1/2 activation and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic analysis of saffron at different flowering stages using RNA sequencing uncovers cytochrome P450 genes involved in crocin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Crocetin: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a primary bioactive constituent of saffron (Crocus satrivus L.), has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer properties.[1][2] Understanding the in vivo fate of this compound is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a focus on data from in vivo studies. We delve into its absorption, distribution, metabolism, and excretion (ADME) profile, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key processes through metabolic and workflow diagrams.
Absorption and Bioavailability
A crucial aspect of this compound's pharmacology is that it is predominantly absorbed as a metabolite of its parent glycoside, crocin.[3][4] Following oral administration, crocin, which has poor intestinal absorption, is hydrolyzed to this compound by the intestinal microbiota.[3] This deglycosylation is a critical step for systemic exposure to the active moiety. The resulting this compound is then absorbed from the intestine into the bloodstream.
Studies in animal models and humans have demonstrated that this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed within a few hours. The bioavailability of this compound can be influenced by the formulation and the presence of other compounds in saffron extracts.
Pharmacokinetic Parameters of this compound in Animal Models
The following table summarizes key pharmacokinetic parameters of this compound in various animal models following oral administration of crocin or saffron extract.
| Species/Strain | Dosage (of Crocin) | Administration Route | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Half-life (h) | Reference |
| Mice (Chronic Social Defeat Stress Model) | 300 mg/kg | Oral | 4662.5 ± 586.1 | - | 33451.9 ± 3323.6 | - | |
| Rats (Sprague-Dawley) | 100 mg/kg | Oral | - | - | - | - | |
| Rats (Sprague-Dawley) | 600 mg/kg | Oral | 10262 ± 2005 (ng/L) | - | 67911 ± 7987 (ng·h/L) | - | |
| Rats (Sprague-Dawley, Antibiotic-treated) | 600 mg/kg | Oral | 9732 ± 2371 (ng/L) | - | 35104 ± 4144 (ng·h/L) | - | |
| Mice (C57/BL6J) | 60 mg/kg (Saffron Extract) | Oral | - | - | - | - | |
| Mice (C57/BL6J) | 60 mg/kg (Saffron Extract) | Intravenous | - | - | - | - |
Note: Dashes indicate data not reported in the cited studies.
Pharmacokinetic Parameters of this compound in Humans
This table presents the pharmacokinetic profile of this compound in healthy human volunteers after a single oral administration of this compound or a standardized saffron extract.
| Study Population | Dosage | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ₕ (ng·h/mL) | Half-life (h) | Reference |
| Healthy Adults | 7.5 mg this compound | Oral | 100.9 | 4.0 - 4.8 | 556.5 | 6.1 - 7.5 | |
| Healthy Adults | 15 mg this compound | Oral | - | 4.0 - 4.8 | - | 6.1 - 7.5 | |
| Healthy Adults | 22.5 mg this compound | Oral | 279.7 | 4.0 - 4.8 | 1720.8 | 6.1 - 7.5 | |
| Healthy Adults | 56 mg Saffron Extract | Oral | - | 1 - 1.5 | - | - | |
| Healthy Adults | 84 mg Saffron Extract | Oral | - | 1 - 1.5 | - | - |
Note: Dashes indicate data not reported in the cited studies.
Metabolism
Once absorbed, this compound undergoes further metabolic transformation, primarily in the liver and intestines. The major metabolic pathway is glucuronidation, leading to the formation of this compound mono- and di-glucuronide conjugates. These conjugation reactions are phase II metabolic processes that increase the water solubility of this compound, facilitating its elimination from the body. Recent studies have also identified new microbial metabolites of this compound, including dihydro and tetrahydro crocetins and di-demethyl this compound, which are formed through double-bond reduction and demethylation reactions in the gut.
Distribution
Following absorption, this compound is distributed to various tissues. Animal studies have shown that this compound extensively distributes to the liver and kidneys, which are the primary organs involved in its metabolism and elimination. The ability of this compound and its metabolites to cross the blood-brain barrier is an area of active investigation, with some in vitro evidence suggesting that trans-crocetin can permeate this barrier, albeit slowly.
Excretion
This compound and its metabolites are eliminated from the body through both biliary and renal pathways. The glucuronide conjugates, being more water-soluble, are readily excreted in bile and urine. Enterohepatic recycling may also play a role in the disposition of this compound and its metabolites.
Experimental Protocols
A comprehensive understanding of this compound's pharmacokinetics relies on robust experimental designs. Below is a summary of typical methodologies employed in the cited in vivo studies.
Animal Studies
-
Animal Models: Male Sprague-Dawley rats and C57/BL6J mice are commonly used models. Pseudo germ-free models, established by pre-treating animals with a cocktail of antibiotics, are utilized to investigate the role of gut microbiota in crocin metabolism.
-
Compound Administration: Saffron extract or purified crocin/crocetin is typically administered orally via gavage. For bioavailability studies, intravenous administration is also performed.
-
Sample Collection: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture. Tissues such as the liver and kidneys are harvested at the end of the study.
-
Analytical Methods: Plasma and tissue concentrations of this compound and its metabolites are quantified using validated high-performance liquid chromatography with photodiode array detection (HPLC-PDA) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.
Human Studies
-
Study Design: Pharmacokinetic studies in humans are often designed as open-label, single-dose escalation trials.
-
Subjects: Healthy adult volunteers are recruited for these studies.
-
Compound Administration: Subjects receive a single oral dose of this compound or a standardized saffron extract in capsule or tablet form.
-
Sample Collection: Blood samples are collected from the brachial vein at predetermined time points before and after administration.
-
Analytical Methods: Plasma concentrations of this compound are determined by high-performance liquid chromatography (HPLC).
Conclusion
The in vivo pharmacokinetics of this compound are characterized by its formation from crocin in the gut, rapid absorption, and subsequent metabolism primarily through glucuronidation. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. Further research is warranted to fully elucidate the tissue distribution, particularly into the central nervous system, and the complete metabolic profile of this compound, which will be crucial for optimizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Crocetin Extraction and Purification from Saffron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saffron, derived from the dried stigmas of Crocus sativus L., is a source of valuable bioactive compounds, most notably crocetin and its glycoside derivatives, crocins. This compound, a carotenoid dicarboxylic acid, is responsible for saffron's characteristic color and possesses a wide range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2][3] These therapeutic potentials have spurred growing interest in the efficient extraction and purification of high-purity this compound for applications in research, pharmaceuticals, and functional foods.[1][2]
This document provides detailed application notes and protocols for the extraction and purification of this compound from saffron, designed for use by researchers, scientists, and professionals in drug development.
Extraction Methodologies
The initial and critical step in obtaining this compound is the extraction of its parent compounds, crocins, from the saffron stigmas. This compound is typically obtained through the subsequent hydrolysis of these extracted crocins. Various methods have been developed for this purpose, each with its own advantages in terms of efficiency, solvent use, and scalability.
Commonly employed extraction techniques include:
-
Solvent Extraction: This is the most conventional method, utilizing solvents like ethanol, methanol, or water to solubilize crocins. Ethanol-water mixtures, particularly 80% ethanol, have been shown to be highly effective.
-
Enzymatic Extraction: This method uses enzymes such as cellulases and pectinases to break down the plant cell walls, facilitating the release of crocins.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and saffron mixture, accelerating the extraction process.
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Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.
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Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2 as a solvent, reducing the need for organic solvents.
The choice of extraction method can significantly impact the yield and purity of the final this compound product.
Purification Techniques
Following extraction and hydrolysis of crocins to yield this compound, a purification step is essential to remove impurities and isolate this compound in a highly pure form. Several chromatographic and non-chromatographic techniques are employed for this purpose.
Key purification methods include:
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Crystallization: A simple and cost-effective method that can yield high-purity this compound crystals. This technique involves dissolving the crude extract in a suitable solvent and allowing the this compound to crystallize, often at low temperatures.
-
Column Chromatography: A widely used technique for separating this compound from other components based on their differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): This method offers high-resolution separation and is capable of producing very high-purity this compound, making it suitable for preparing analytical standards.
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that has been successfully used for the one-step isolation of this compound and other saffron metabolites.
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Solid-Phase Extraction (SPE): SPE can be used for the selective isolation and purification of this compound from complex mixtures.
Quantitative Data Summary
The efficiency of different extraction and purification methods can be compared based on yield and purity. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Crocin Extraction Methods and Solvents
| Extraction Method | Solvent | Extraction Time | Temperature | Crocin Yield/Content | Reference |
| Maceration | 80% Ethanol | 24 h | Room Temperature | Highest among tested solvents | |
| Maceration | 50% Aqueous Ethanol | 5 h | 25°C | Highest extraction efficiency | |
| Maceration | Methanol | - | - | 29.54 mg GAE/g | |
| Maceration | Ethanol | - | - | 18.83 mg GAE/g | |
| Maceration | Water | - | - | 13.08 mg GAE/g | |
| Ultrasound-Assisted | Choline chloride: ethylene glycol | 13.6 min | - | 97.6% recovery | |
| Ultrasound-Assisted | Methanol | 5.8 min | - | Lower than DES | |
| Crystallization | 80% Ethanol | - | -5°C | 17% from stigmas (first crystallization) |
Table 2: Purity and Recovery of this compound/Crocin after Purification
| Purification Method | Purity | Recovery | Reference |
| Crystallization (two steps) | > 97% | 10% from initial stigmas | |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | 99.7% | +334% increase vs. batch | |
| Molecularly Imprinted Polymer SPE | - | 84% (for crocin) | |
| Preparative TLC | 98% (picrocrocin), 70% (crocin) | 88% (picrocrocin), 70% (crocin) | |
| Direct Precipitation (from serum) | - | 55-88% | |
| Solid Phase Extraction (from serum) | - | 47-69% |
Experimental Protocols
Protocol 1: Extraction and Crystallization of Crocin (Precursor to this compound)
This protocol is adapted from the method described by Hadizadeh et al.
Materials:
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Dried saffron stigmas, powdered
-
80% Ethanol (v/v)
-
Centrifuge
-
Vortex mixer
-
Thick-walled glass container
-
Acetone
Procedure:
-
Suspend 10 g of powdered saffron stigmas in 25 mL of 80% ethanol at 0°C.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and separate the supernatant.
-
Add another 25 mL of 80% ethanol to the sediment and repeat the extraction.
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Repeat this extraction process 6 more times, for a total of 8 extractions (total solvent volume of 200 mL).
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Pool the supernatants and store the resulting solution in a sealed, thick-walled glass container in the dark at -5°C for 24 days to allow for crystallization.
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After 24 days, collect the crocin crystals. The purity at this stage is approximately 85%.
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For higher purity, a second crystallization step can be performed by re-dissolving the crystals in a minimal amount of 80% ethanol and repeating the crystallization process at -5°C. This can yield a purity of over 97%.
-
Wash the final crystals with acetone to remove any remaining soluble impurities.
Protocol 2: Hydrolysis of Crocin to this compound
This is a general procedure for obtaining this compound from the purified crocins.
Materials:
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Purified crocin crystals
-
Aqueous solution of a suitable acid (e.g., HCl) or base (e.g., NaOH), or a glycosidase enzyme mixture.
-
pH meter
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Stir plate
Procedure:
-
Dissolve the purified crocin crystals in water.
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic or basic conditions. Heat the solution under controlled temperature and time to facilitate hydrolysis. The specific conditions (acid/base concentration, temperature, time) need to be optimized.
-
Enzymatic Hydrolysis: Add a commercially available glycosidase enzyme mixture to the crocin solution. Incubate at the optimal temperature and pH for the enzyme until hydrolysis is complete.
-
After hydrolysis, this compound will precipitate out of the aqueous solution.
-
Collect the precipitated this compound by filtration or centrifugation.
-
Wash the this compound with water to remove any residual acid, base, or enzyme.
Protocol 3: Purification of this compound by Solvent Washing
This protocol is based on a patent for this compound purification.
Materials:
-
Crude this compound
-
Methanol or a mixture of methanol and water (e.g., 4:1 by volume)
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Add 250 mL of methanol (or methanol/water mixture) to 1 g of crude this compound.
-
Stir the mixture at 50°C for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to collect the solid this compound, or separate by filtration.
-
Vacuum-dry the resulting paste-like solid at 50°C for 8 hours to obtain purified this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Purification techniques for this compound.
References
Application Note: Quantification of Crocetin in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Crocetin is a natural carotenoid dicarboxylic acid that is the central core of crocins, the compounds responsible for the color of saffron.[1] Following oral administration of saffron or crocin-containing products, crocins are hydrolyzed to this compound in the gastrointestinal tract before absorption.[2][3] this compound has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, making it a compound of significant interest in drug development.[4][5] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a validated RP-HPLC method for the determination of this compound in human plasma, providing protocols for two common sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation.
Principle
This method utilizes reversed-phase high-performance liquid chromatography with UV detection for the separation and quantification of this compound from human plasma. The chromatographic separation is achieved on a C18 stationary phase. Plasma samples are first treated to remove proteins and other interfering substances using either SPE or protein precipitation. An internal standard (IS), such as 13-cis-retinoic acid, can be used to improve the accuracy and precision of the quantification. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
13-cis-retinoic acid (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)
-
Perchloric acid
-
Sodium phosphate buffer (0.1 mol/L, pH 7.0)
-
Ammonium acetate
2. Instrumentation
-
HPLC system with a UV detector (e.g., Shimadzu LC-10ADVP)
-
Reversed-phase C18 column (e.g., Luna C18, 4.6 mm × 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
3. Preparation of Standard Solutions
-
Stock Solutions : Prepare stock solutions of this compound (e.g., 100 µg/mL) and the internal standard (e.g., 50 µg/mL) in DMSO. Store these solutions at -20°C.
-
Working Solutions : Dilute the stock solutions with a mixture of methanol and water (e.g., 85:15 v/v) to prepare a series of working standard solutions at different concentrations.
-
Calibration Standards : Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a desired concentration range (e.g., 0.020-20 µM or 0.05-1.25 µg/mL).
4. Sample Preparation Protocols
Two alternative methods for sample preparation are presented below.
Method A: Solid-Phase Extraction (SPE)
-
Pre-treatment : Mix 50 µL of the plasma sample with 50 µL of 0.1 mol/L sodium phosphate buffer (pH 7.0) and 0.5 mL of methanol containing the internal standard.
-
Centrifugation : Vortex the mixture for 1 minute and then centrifuge at 8500 x g for 10 minutes.
-
Dilution : Take 0.4 mL of the supernatant and mix it with 1.0 mL of 0.2% ammonium acetate solution.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing it with 1.0 mL of methanol, followed by equilibration with 2.0 mL of a water/methanol mixture (3:1, v/v) containing 0.2% ammonium acetate.
-
Sample Loading : Apply the diluted supernatant to the conditioned SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances.
-
Elution : Elute this compound and the internal standard from the cartridge with an appropriate solvent (e.g., methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Method B: Direct Protein Precipitation
-
Precipitation : To a known volume of plasma, add a precipitating agent such as acetonitrile or perchloric acid. For example, add three volumes of cold acetonitrile containing the internal standard to one volume of the plasma sample.
-
Vortexing : Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Injection : Inject a portion of the supernatant (e.g., 25 µL) directly into the HPLC system for analysis.
Data Presentation
Table 1: HPLC Operating Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18 (4.6mm × 250mm, 5µm) | C18 Reversed-Phase Column |
| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (75.0:24.5:0.5, v/v/v) | Methanol:Water:Acetic Acid (85:14.5:0.5 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | Not Specified | 423 nm |
| Injection Volume | Not Specified | 25 µL |
| Retention Time (trans-crocetin) | 10.7 min | Not Specified |
| Retention Time (cis-crocetin) | 18.6 min | Not Specified |
Table 2: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Direct Protein Precipitation |
| Linearity Range | 0.5 - 5 µg/mL | 0.05 - 1.25 µg/mL |
| Regression Coefficient (R²) | 0.990 | 0.999 |
| Mean Recovery | > 60% | > 70% |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.05 µg/mL |
| Intra-day Precision (CV%) | 0.64 - 5.43% | 0.37 - 2.6% |
| Inter-day Precision (CV%) | 5.13 - 12.74% | 1.69 - 6.03% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity | The calibration curve for total this compound in plasma showed good linearity with a concentration range of 0.020-20µM (R²=0.999). For the direct precipitation method, linearity was observed from 0.05 to 1.25 µg/ml with R²=0.999. |
| Accuracy | The accuracy of the method was determined by comparing the mean measured concentration with the nominal concentrations of this compound at all levels. |
| Precision | Intra-day and inter-day precision were evaluated, with coefficients of variation (CV%) within acceptable limits. For the direct precipitation method, intra-day CVs were 0.37-2.6% and inter-day CVs were 1.69–6.03%. |
| Recovery | The extraction recovery was determined for both SPE and protein precipitation methods, with mean recoveries above 60% and 70% respectively. |
| Specificity | The method demonstrated good specificity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. |
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound inhibits the VEGF/VEGFR2 signaling pathway.
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound in human plasma. The direct protein precipitation method offers a simpler and faster sample preparation procedure with a lower limit of quantification compared to the SPE method, making it well-suited for high-throughput analysis in clinical and pharmacokinetic studies. The validation data confirms that the method is accurate, precise, and specific for its intended purpose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematic Review [frontiersin.org]
Application Notes and Protocols: Crocetin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a natural carotenoid derived from saffron, has garnered significant attention for its therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective properties.[1][2][3] However, its poor water solubility and limited bioavailability pose significant challenges to its clinical application.[4][5] Encapsulation of this compound into nanoparticles offers a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery to specific tissues. These application notes provide an overview of the development of this compound-loaded nanoparticles, including their preparation, characterization, and therapeutic applications, along with detailed experimental protocols.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize the key physicochemical characteristics of various this compound and analogous quercetin-loaded nanoparticle formulations from the literature. These parameters are critical for determining the stability, in vivo fate, and efficacy of the nanocarriers.
Table 1: this compound-Loaded Nanoparticle Characterization Data
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA NPs | PLGA | Double Emulsion/Solvent Evaporation | 288 | - | - | 97.20 | 4.8 | |
| Sericin/Crocetin NPs | Sericin | Desolvation/Cross-linking | ~250 | < 0.2 | Negative | - | - | |
| Solid Lipid Nanoparticles (SLNs) | Softisan 100 | Solvent Diffusion | - | - | - | ~80 | - | |
| Pegylated Magnetite NPs | PEG, Magnetite | Co-precipitation | - | - | - | - | - |
Table 2: Quercetin-Loaded Nanoparticle Characterization Data (Analogous Flavonoid)
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan NPs | Chitosan | Ionic Gelation | 112.13 ± 18.5 | 0.25 ± 0.02 | +34.5 ± 0.3 | 86.4 ± 5.2 | - | |
| PCL NPs | Polycaprolactone | Nanoprecipitation | - | - | - | 84 | - | |
| PLCG NPs | PLCG | Emulsion-Solvent Evaporation | 208.7 ± 7.5 | 0.128 ± 0.042 | -21.5 ± 1.91 | 81 | - | |
| Zein/HP-β-CD NPs | Zein, HP-β-CD | Antisolvent Precipitation | ~132.8 | < 0.2 | +14.3 | - | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion/Solvent Evaporation
This method is suitable for encapsulating both hydrophilic and hydrophobic drugs within a biodegradable polymer matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or a mixture of Dichloromethane:Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Pyridine (if required to dissolve this compound)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 25 mg) in a suitable organic solvent (e.g., 1 mL of DCM:acetone 4:1).
-
Aqueous Drug Solution: Prepare a solution of this compound. If this compound's solubility is low, a small amount of a suitable solvent like pyridine can be used, which is then added to deionized water. For co-encapsulation, other drugs like doxorubicin can be dissolved in this aqueous phase.
-
Primary Emulsion (w/o): Add the aqueous this compound solution (e.g., 0.2 mL) to the organic PLGA solution. Emulsify using a probe sonicator in an ice bath to form a water-in-oil (w/o) emulsion. Sonication parameters can be, for example, 1-second pulses with 1-second intervals at 90% amplitude for 1 minute.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution (the external aqueous phase) under continuous stirring or sonication to form a double emulsion (w/o/w).
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours (e.g., 3 hours to overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 14,000 rpm for 25 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water multiple times (e.g., three times) to remove excess PVA and unencapsulated drug. Centrifuge after each wash.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder that can be stored for future use.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Coacervation
This method is suitable for encapsulating lipophilic drugs and utilizes lipids that are solid at room temperature.
Materials:
-
Sodium stearate (or other suitable lipid salt)
-
This compound
-
Absolute ethanol
-
Arabic gum solution (stabilizer)
-
Deionized water
-
Heating magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Disperse sodium stearate in deionized water and heat above its Krafft Point (the temperature at which surfactant solubility equals the critical micelle concentration) with stirring (e.g., 300 rpm) until a clear solution is obtained.
-
Drug Solution Preparation: Dissolve this compound in absolute ethanol to create a concentrated solution (e.g., 5 mM).
-
Mixing: Add the ethanolic this compound solution to the hot lipid solution.
-
Stabilizer Addition: Add the stabilizer solution (e.g., Arabic gum) dropwise to the hot mixture under continuous stirring.
-
Coacervation Induction: Trigger the formation of SLNs by adding a coacervating agent, which typically involves a pH change.
-
Cooling and Solidification: Rapidly cool the mixture in an ice bath while maintaining stirring to allow the lipid to solidify and form nanoparticles.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess reactants.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Disperse a small amount of the lyophilized nanoparticles (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of deionized water) and sonicate briefly to ensure a homogenous suspension.
-
Measurement:
-
Particle Size and PDI: Analyze the sample using DLS. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their size. The PDI provides a measure of the width of the particle size distribution.
-
Zeta Potential: Measure the electrophoretic mobility of the nanoparticles in an applied electric field. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
-
-
Data Analysis: Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Procedure (Indirect Method):
-
Separation of Free Drug: After nanoparticle preparation, centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound.
-
Analysis: Measure the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry at this compound's maximum absorbance wavelength.
-
Calculation:
-
Encapsulation Efficiency (%EE):
%DL = [(Total amount of this compound added - Amount of free this compound in supernatant) / Weight of nanoparticles] x 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Blank nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound-loaded nanoparticles, free this compound, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the different treatment solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO (e.g., 100-150 µL) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its nanoparticle formulations have been shown to exert their therapeutic effects by modulating various cellular signaling pathways.
Apoptosis Induction via the p53/p21 Pathway
This compound can induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and its downstream target, p21. This leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced p53/p21 signaling pathway leading to apoptosis.
Inhibition of EGFR Signaling Pathway
This compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells and promotes their proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound nanoparticles.
Experimental Workflow for Nanoparticle Development and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical evaluation of this compound-loaded nanoparticles.
Caption: Workflow for developing this compound-loaded nanoparticles.
References
- 1. Synergistic anticancer effect of combined this compound and cisplatin on KYSE-150 cells via p53/p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Sericin/crocetin micro/nanoparticles for nucleus pulposus cells regeneration: An “active” drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays to Determine Crocetin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crocetin, a natural carotenoid dicarboxylic acid found in saffron, has garnered significant interest for its potential therapeutic properties, including its anticancer activities. Preliminary research has demonstrated that this compound can inhibit the proliferation of various cancer cells and induce apoptosis. Accurate and reproducible in vitro assays are crucial for quantifying the cytotoxic effects of this compound and elucidating its mechanisms of action. These application notes provide detailed protocols for key cell-based assays to assess this compound's cytotoxicity, including the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | 160 | [1] |
| SK-OV-3 | Ovarian Cancer | 190 | [1] |
| HeLa | Cervical Cancer | 220 | [1] |
| A549 | Lung Cancer | 410 | [1] |
| HepG2 | Liver Cancer | 610 | [1] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 372.6 |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead or damaged cells.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 400 × g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] × 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 × g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's intrinsic apoptosis pathway.
References
Application Notes and Protocols: Crocetin Synthesis and Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of crocetin, a bioactive carotenoid dicarboxylic acid found in saffron. The following sections detail various methods for obtaining and modifying this compound, including extraction from natural sources, chemical synthesis, and enzymatic approaches. Additionally, protocols for the preparation of this compound derivatives and nanoformulations are provided, along with insights into key signaling pathways modulated by these compounds.
This compound Synthesis and Extraction
This compound can be obtained through direct extraction from its natural source, Crocus sativus (saffron), or through chemical and biosynthetic methods.
Extraction from Saffron
Extraction from saffron stigmas is a common method for obtaining this compound, often in the form of its glycosylated precursor, crocin, which is then hydrolyzed.
Experimental Protocol: Extraction and Hydrolysis of Crocin to this compound [1][2][3]
-
Extraction of Crocin:
-
Grind 10 g of dried saffron stigmas into a fine powder.
-
Suspend the powder in 200 mL of 80% ethanol in water.
-
Stir the suspension for 2 minutes at 0°C.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process with the pellet using fresh 80% ethanol until the sediment color changes from orange to yellow.
-
Combine all supernatants containing the crocin extract.
-
-
Crystallization of Crocin (Optional Purification Step): [1][2]
-
Store the combined ethanolic extract in a sealed, dark container at -5°C for up to 23-24 days to allow for crystallization.
-
Collect the crocin crystals by filtration and wash with cold acetone.
-
-
Alkaline Hydrolysis to this compound:
-
Dissolve the crocin extract or crystals in a 10% aqueous solution of sodium hydroxide.
-
Heat the solution at 60°C for 4 hours to hydrolyze the glycosidic bonds.
-
Cool the solution and acidify with phosphoric acid to a pH of 2-3 to precipitate the this compound.
-
Collect the this compound precipitate by filtration and wash thoroughly with deionized water.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like dimethylformamide.
-
Quantitative Data: this compound Extraction
| Method | Starting Material | Yield | Purity | Reference |
| Extraction and Crystallization | Saffron Stigmas | 10% (of initial stigmas powder) | >97% (after recrystallization) | |
| Enzymatic Hydrolysis of Crocin | Gardenia Fruit Waste Extract | 75% conversion from crocins | 96.76 ± 0.17% (after CPC purification) |
Chemical Synthesis
Total chemical synthesis offers an alternative route to this compound, often proceeding through the synthesis of this compound dimethyl ester followed by hydrolysis.
Experimental Protocol: Synthesis of this compound Dimethyl Ester via Wittig Reaction
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) as a base to the solution.
-
In a separate flask, prepare the Wittig reagent, E-2-methyl-2-butenoic acid methyl ester-4-phosphonic acid diethyl ester.
-
-
Wittig Reaction:
-
Cool the dialdehyde solution in an ice bath.
-
Slowly add the Wittig reagent to the dialdehyde solution with continuous stirring. The molar ratio of dialdehyde to sodium hydride to the phosphonate reagent should be approximately 1:3:2.5.
-
Allow the reaction to proceed in the ice bath for 0.5-1.0 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound dimethyl ester by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified this compound dimethyl ester in a solvent like dimethylformamide (DMF).
-
Add an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 1 hour to hydrolyze the ester groups.
-
After cooling, acidify the solution to precipitate this compound.
-
Collect the this compound by filtration and wash with water.
-
Quantitative Data: Chemical Synthesis
| Product | Method | Yield | Purity | Reference |
| This compound Dimethyl Ester | Wittig Reaction | 78.6% | Not specified | |
| This compound Dimethyl Ester | Six-step synthesis from furan | High overall yield | Not specified |
Biosynthesis
Enzymatic and microbial production of this compound is an emerging and sustainable approach.
Experimental Workflow: Enzymatic Synthesis of this compound
Caption: Enzymatic conversion of zeaxanthin to this compound.
This compound Derivatization Techniques
Due to its low water solubility, this compound is often derivatized to enhance its bioavailability and therapeutic efficacy.
Amide Derivatives
Formation of amide linkages at the carboxylic acid terminals of this compound can significantly improve its solubility and biological activity.
Experimental Protocol: Synthesis of this compound Diamide Derivatives
-
Activation of Carboxylic Acids:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add 1-Hydroxybenzotriazole (HOBt) (2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) at 0°C.
-
-
Amide Bond Formation:
-
Add triethylamine (Et3N) (1.5 equivalents) followed by the desired amine (e.g., 4-fluorobenzylamine) (1 equivalent).
-
Stir the reaction mixture at 0°C for 6 hours, then at 25°C for 12 hours.
-
-
Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 2.5% HCl and 7.5% NaHCO3.
-
Dry the organic layer and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound amide derivative by column chromatography.
-
Ester Derivatives
Esterification of this compound's carboxylic acids is a common derivatization strategy. The synthesis of this compound dimethyl ester is described in section 1.2.
Glycosylation
The enzymatic glycosylation of this compound to form crocins can improve its water solubility.
Experimental Protocol: Enzymatic Synthesis of Crocin
-
Reaction Mixture:
-
Prepare a buffer solution (e.g., phosphate buffer or glycine-NaOH buffer).
-
Add this compound and a glucose donor such as UDP-glucose.
-
Introduce a glycosyltransferase (GT) enzyme, for instance, from Bacillus subtilis.
-
-
Incubation:
-
Incubate the reaction mixture under optimal conditions for the enzyme (temperature and pH).
-
-
Product Isolation:
-
Monitor the reaction progress using techniques like HPLC.
-
Once the desired conversion is achieved, purify the resulting crocin derivatives using chromatographic methods. A molecular conversion rate of up to 81.9% has been reported, yielding 476.8 mg/L of crocin.
-
Nanoformulations
Encapsulating this compound into nanoparticles can enhance its stability, solubility, and bioavailability.
Experimental Protocol: Preparation of this compound-Loaded Sericin Nanoparticles
-
Preparation of Sericin Solution:
-
Prepare a 5 mg/mL aqueous solution of sericin.
-
-
Formation of Nanoparticles:
-
To 2 mL of the sericin solution, add 48 mg of crocin under magnetic stirring.
-
Add 4 mL of ethanol dropwise to induce desolvation.
-
Adjust the pH of the suspension to 11 with 0.1 M NaOH.
-
Heat the mixture at 50°C for 30 minutes to hydrolyze crocin to this compound, which acts as a cross-linker.
-
Add 1 mL of a 5 mg/mL glutamine solution drop by drop.
-
-
Isolation of Nanoparticles:
-
Centrifuge the suspension at 4400 rpm and 4°C for 10 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer or water.
-
Quantitative Data: this compound Derivatization and Formulation
| Derivative/Formulation | Key Feature | Result | Reference |
| Amide Derivatives | Improved Solubility & Activity | Enhanced anti-tumor and anti-inflammatory efficacy | |
| Sericin Nanoparticles | Drug Delivery | Mean diameter of ~248 nm, stable for 28 days at 4°C |
Signaling Pathways Modulated by this compound and Its Derivatives
This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.
VEGFR2 Signaling in Angiogenesis
This compound has been shown to inhibit angiogenesis by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.
Signaling Pathway: this compound Inhibition of VEGFR2 Signaling
Caption: this compound inhibits VEGF-induced angiogenesis via the VEGFR2 pathway.
PI3K/Akt/mTOR Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation and survival, and it is often dysregulated in cancer. This compound has been reported to modulate this pathway.
Signaling Pathway: Regulation of PI3K/Akt/mTOR Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway in Myocardial Hypertrophy
This compound has shown protective effects against myocardial hypertrophy, partly by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Signaling Pathway: MAPK/ERK in Cardiac Hypertrophy
Caption: The MAPK/ERK signaling cascade in cardiac hypertrophy.
References
Application Note: Quantitative Analysis of Crocetin in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of crocetin in biological samples, such as serum, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a primary active metabolite of crocins found in saffron, is of significant interest in pharmaceutical and nutraceutical research for its potential therapeutic effects. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high precision, accuracy, and reproducibility for pharmacokinetic and metabolic studies.
Introduction
This compound (C₂₀H₂₄O₄) is a natural carotenoid dicarboxylic acid and the aglycone of crocins, the compounds responsible for the color of saffron. Upon oral administration, crocins are hydrolyzed to this compound in the intestine, which is then absorbed into the bloodstream. Due to its various pharmacological activities, including neuroprotective and antioxidant properties, accurate quantification of this compound in biological matrices is crucial for understanding its bioavailability, metabolism, and efficacy in drug development. This document provides a detailed protocol for the analysis of this compound by LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation from Human Serum
This protocol is adapted for the extraction of this compound from human serum samples.
Materials:
-
Human serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Potassium hydroxide (KOH) solution (6% w/v in water)
-
Ethyl acetate, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Eppendorf tubes
-
Glass tubes (10 mL)
-
Centrifuge capable of 10,000 x g and 4°C
-
Water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Amber glass vials with inserts
Procedure:
-
To 200 µL of human serum in an Eppendorf tube, add 200 µL of acetonitrile and 20 µL of formic acid for protein precipitation.[1]
-
Vortex the mixture thoroughly and then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a 10 mL glass tube.[1]
-
Resuspend the pellet in 200 µL of water, 200 µL of acetonitrile, and 20 µL of formic acid. Repeat this step twice, pooling the supernatants.[1]
-
For the hydrolysis of this compound conjugates (crocins), add 2 mL of a 6% KOH solution to the pooled supernatant and incubate in a water bath at 100°C for 5 minutes, with vortexing every minute. This saponification step releases the this compound aglycone.[1]
-
Immediately cool the sample in an ice bath and neutralize by adding 4 mL of a 7% (v/v) aqueous solution of formic acid.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 1900 x g for 5 minutes at 4°C.
-
Collect the upper organic layer (ethyl acetate). Repeat the extraction two more times, pooling all organic fractions.
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 500 µL of methanol/water (80/20, v/v) and transfer to an amber glass vial with an insert for LC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Thermo Scientific™ Vanquish™) coupled to a triple quadrupole mass spectrometer (e.g., TSQ Altis™).
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient Elution:
-
0 min: 1% B
-
3 min: 20% B
-
25 min: 63% B
-
30 min: 100% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Spray Voltage: 3500 V.
-
Ion Transfer Tube Temperature: 350°C.
-
Vaporizer Temperature: 350°C.
-
Sheath Gas (Nitrogen) Flow Rate: 50 arbitrary units.
-
Auxiliary Gas (Nitrogen) Flow Rate: 15 arbitrary units.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion for this compound is m/z 327.1. The primary product ion results from decarboxylation, leading to a fragment of m/z 283.05, and a di-decarboxylation resulting in an ion of m/z 239.14. A common transition monitored is m/z 327.1 → 239.2.
Data Presentation
Quantitative Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effect.
| Parameter | Specification | Example Value |
| Linearity (r²) | >0.99 | >0.99 |
| Calibration Range | Dependent on expected concentrations | 0.9 to 150 ng/mL in serum |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.09 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.30 ng/mL |
| Intra-day Precision (RSD%) | <15% | <5.0% |
| Accuracy (RE%) | Within ±15% | -10.0 to 13.4% |
| Extraction Recovery | Consistent and reproducible | 92.1 ± 2.9% to 108.1 ± 8.2% |
| Matrix Effect | Minimal and consistent | 93.4 ± 2.6% to 96.6 ± 1.1% |
Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 327.1 |
| Product Ion (m/z) | 239.2 (di-decarboxylation) |
| Collision Energy (CE) | 12 eV |
| RF Lens | 131 V |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for this compound analysis by mass spectrometry.
Conclusion
The described UHPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human serum. The detailed sample preparation protocol, including a saponification step, ensures the accurate measurement of total this compound by converting its conjugated forms to the aglycone. This method is suitable for pharmacokinetic studies and can be adapted for other biological matrices, supporting the research and development of saffron-based therapeutic agents. The validation parameters demonstrate the robustness of the assay, making it a valuable tool for researchers in the pharmaceutical and nutraceutical industries.
References
Application Notes and Protocols for Crocetin as a Biomaterial Cross-linker
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Crocetin, a natural carotenoid dicarboxylic acid derived from saffron, is emerging as a promising cross-linking agent for biomaterials in tissue engineering and drug delivery. Its application offers a biocompatible and bioactive alternative to conventional synthetic cross-linkers like glutaraldehyde, which can elicit cytotoxic responses. The inherent antioxidant, anti-inflammatory, and pro-angiogenic properties of this compound can be imparted to the biomaterial, creating a functionalized scaffold that actively supports tissue regeneration.
Key Advantages of this compound Cross-linking:
-
Biocompatibility: this compound is a natural metabolite with a favorable safety profile, reducing the risk of cytotoxicity associated with synthetic cross-linkers.
-
Bioactivity: this compound possesses intrinsic therapeutic properties, including antioxidant and anti-inflammatory effects, which can modulate the host response to the implanted biomaterial and support healing.
-
Controlled Degradation: Cross-linking with this compound can enhance the enzymatic resistance of biomaterials, allowing for a more controlled degradation rate that can be tailored to match the pace of tissue regeneration.
-
Improved Mechanical Properties: The introduction of cross-links can improve the mechanical strength and stability of biomaterial scaffolds, ensuring they provide the necessary support for cell growth and tissue formation.
Potential Applications:
-
Tissue Engineering: this compound-cross-linked scaffolds made from proteins like collagen, gelatin, and sericin can be used for the regeneration of skin, cartilage, and bone tissue.
-
Drug Delivery: The cross-linked biomaterial matrix can be used for the sustained release of therapeutic agents. This compound itself can act as a bioactive component of the delivery system.
-
Wound Healing: Biomaterials cross-linked with this compound can promote wound healing through its anti-inflammatory and pro-angiogenic activities.
Quantitative Data Summary
The following tables summarize key quantitative data for biomaterials cross-linked with this compound and other natural cross-linkers for comparative purposes.
Table 1: Physicochemical Properties of this compound-Cross-linked Sericin Nanoparticles
| Parameter | This compound-Cross-linked Sericin Nanoparticles (NPc) | Glutaraldehyde-Cross-linked Sericin Nanoparticles (NPg) | Reference |
| Mean Diameter (nm) | 248.33 ± 6.10 | 225.45 ± 10.70 | [1] |
| Polydispersity Index (PDI) | 0.23 ± 0.05 | 0.23 ± 0.03 | [1] |
| Production Yield (%) | 98.61 ± 1.03 | 90.69 ± 2.06 | [1] |
| Stability | Stable at 4°C for 28 days | - | [1] |
Table 2: In Vitro Bioactivity of this compound-Cross-linked Sericin Nanoparticles
| Assay | This compound-Cross-linked Sericin Nanoparticles (NPc) | Glutaraldehyde-Cross-linked Sericin Nanoparticles (NPg) | Reference |
| ROS-Scavenging Ability (at 10 mg/mL) | ~90% | Significantly lower than NPc | [1] |
| Fibroblast Metabolic Activity (at 400 µg/mL) | >90% | Cytocompatible |
Table 3: Comparative Mechanical Properties of Natural Cross-linker-Modified Biomaterials
| Biomaterial | Cross-linker | Tensile Strength | Young's Modulus | Reference |
| Porcine Dermal Scaffolds | Genipin | Higher than Quercetin | Higher than Quercetin | |
| Porcine Dermal Scaffolds | Quercetin | Lower than Genipin | Lower than Genipin | |
| Porcine Heart Valve ECM | Quercetin | Higher than Glutaraldehyde | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Cross-linked Sericin Nanoparticles
This protocol is adapted from the methodology described for the preparation of bioactive sericin nanoparticles.
Materials:
-
Silk sericin powder
-
Crocin
-
Sodium hydroxide (NaOH, 0.1 M)
-
Ethanol
-
Milli-Q water
-
Magnetic stirrer
-
Aluminum foil
Procedure:
-
Sericin Solution Preparation: Dissolve sericin powder in Milli-Q water to a final concentration of 5 mg/mL by stirring at 70-80°C for 2 hours. Centrifuge the solution to remove any insoluble impurities.
-
This compound Preparation from Crocin: To prepare this compound, hydrolyze crocin by dissolving 48 mg of crocin in 2 mL of the 5 mg/mL sericin solution under magnetic stirring.
-
Nanoparticle Formation: While stirring, slowly drip 4 mL of ethanol into the sericin-crocin solution.
-
pH Adjustment and Cross-linking: Adjust the pH of the suspension to 11 with 0.1 M NaOH. Cover the flask with aluminum foil and heat at 50°C for 30 minutes to facilitate the hydrolysis of crocin to this compound and promote cross-linking.
-
Purification: Purify the resulting this compound-cross-linked sericin nanoparticles by dialysis against Milli-Q water to remove unreacted reagents.
-
Storage: Store the nanoparticle suspension at 4°C. For long-term storage, freeze-dry the nanoparticles with a cryoprotectant like trehalose (0.1% w/v).
Protocol 2: Proposed Method for Preparation of this compound-Cross-linked Collagen Hydrogel
This proposed protocol is adapted from established methods for cross-linking collagen with other natural agents like genipin. Optimization of this compound concentration and reaction time may be required.
Materials:
-
Type I collagen solution (e.g., from rat tail or bovine dermis)
-
This compound
-
Phosphate-buffered saline (PBS, 10X and 1X)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Cell culture plates
Procedure:
-
This compound Cross-linking Solution: Prepare a 1% (w/v) this compound stock solution in a suitable solvent like DMSO, as this compound has poor water solubility. Further dilute in 10X PBS to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1% w/v).
-
Collagen Neutralization: On ice, mix the acidic collagen solution with the this compound cross-linking solution and 1X PBS. Adjust the pH to 7.2-7.4 with 0.1 M NaOH to initiate collagen fibrillogenesis.
-
Gelation and Cross-linking: Dispense the neutralized collagen-crocetin solution into desired molds or cell culture plates. Incubate at 37°C for at least 4 hours, or until gelation is complete. The hydrogel will develop a yellowish-orange color indicating the presence of this compound.
-
Washing: After gelation, wash the hydrogels extensively with 1X PBS to remove any unreacted this compound.
-
Sterilization: Sterilize the hydrogels using UV irradiation or by washing with 70% ethanol followed by sterile PBS washes.
Protocol 3: Characterization of this compound-Cross-linked Biomaterials
A. Mechanical Testing
-
Sample Preparation: Prepare standardized samples of the this compound-cross-linked hydrogel (e.g., cylindrical plugs for compression testing or dog-bone shape for tensile testing).
-
Testing: Perform uniaxial compression or tensile testing using a universal testing machine. Record the stress-strain curves.
-
Data Analysis: From the stress-strain curve, calculate the Young's modulus (from the initial linear region), ultimate tensile strength, and strain at failure.
B. Enzymatic Degradation Assay
-
Sample Preparation: Prepare pre-weighed, lyophilized samples of the this compound-cross-linked biomaterial.
-
Degradation Medium: Prepare a solution of collagenase (e.g., 10 U/mL in PBS) or other relevant enzymes.
-
Incubation: Incubate the samples in the enzyme solution at 37°C. At predetermined time points (e.g., 1, 3, 7, 14 days), remove the samples.
-
Analysis: Wash the samples with distilled water to remove salts, lyophilize, and weigh. Calculate the percentage of weight loss over time.
C. Cytotoxicity Assessment (based on ISO 10993-5)
-
Extract Preparation: Incubate the sterilized this compound-cross-linked biomaterial in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to create an extract.
-
Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts or primary cells of interest) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the prepared extracts (undiluted and serial dilutions). Include positive (e.g., cytotoxic polyurethane) and negative (e.g., cell culture medium only) controls.
-
Viability Assay: After 24-48 hours of incubation, assess cell viability using a metabolic assay such as MTT or XTT.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.
Visualizations: Signaling Pathways and Workflows
References
Application of Crocetin in Cellular and Molecular Research Using Fluorescence-Based Methodologies
Introduction
Crocetin, a natural carotenoid dicarboxylic acid, is the aglycone of crocin, a primary active component of saffron (Crocus sativus L.).[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, cardioprotective, and anticancer effects.[2] While this compound itself is not extensively documented as a primary fluorescent probe for direct cellular imaging, its biological effects are frequently investigated and quantified using a variety of fluorescence microscopy and spectroscopy techniques. This document provides an overview of these applications, detailing experimental protocols and summarizing key quantitative data for researchers, scientists, and drug development professionals.
Fluorescent Properties of this compound: A Note on Current Research
Based on extensive literature searches, there is limited available data characterizing the intrinsic fluorescence properties of this compound, such as its specific excitation and emission maxima, quantum yield, and photostability, in the context of its use as a direct fluorescent probe in cellular imaging. Research has predominantly focused on its role as a bioactive compound, with fluorescence-based methods employed to assess its impact on cellular processes.
Applications of Fluorescence Techniques in this compound Research
Fluorescence microscopy and spectroscopy are powerful tools to elucidate the mechanisms of action of this compound. Key applications include the assessment of cell viability, induction of apoptosis, and the investigation of its influence on specific signaling pathways.
Assessment of Cell Viability and Cytotoxicity
The effect of this compound on cell viability is a critical parameter in drug development and is often assessed using fluorescence-based assays.
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Key Findings | Reference |
| HUVECs | XTT Assay | 0.2, 0.3, 0.5, 1 mM | 24 h | IC50 of 372.6 μM | [3] |
| A172 (Glioblastoma) | Alamar Blue | 0.09 - 11.43 mg/mL | 24, 48, 72 h | Dose and time-dependent cytotoxicity | [4] |
| TE671 (Rhabdomyosarcoma) | Alamar Blue | 0.09 - 11.43 mg/mL | 24, 48, 72 h | Dose and time-dependent cytotoxicity | |
| HeLa | MTT Assay | Varied | Not Specified | IC50 of 0.16–0.61 mmol/L |
Experimental Protocol: Alamar Blue Cell Viability Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cells of interest (e.g., A172, TE671)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Alamar Blue reagent
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for 6 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 550 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Workflow for Cell Viability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 4. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylthis compound on Cancer Cell Lines [mdpi.com]
Application Notes and Protocols for Crocetin Encapsulation: Enhancing Stability for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various methods of crocetin encapsulation aimed at improving its stability. This compound, a potent antioxidant carotenoid, suffers from poor aqueous solubility and significant degradation under environmental stressors such as light, heat, and pH variations. Encapsulation technologies offer a promising strategy to protect this compound from degradation, thereby enhancing its bioavailability and therapeutic efficacy.
This document outlines several key encapsulation techniques, including cyclodextrin inclusion complexation, polymeric nanoparticle encapsulation, and liposomal delivery systems. For each method, detailed experimental protocols are provided, along with a summary of key performance data to facilitate comparison and selection of the most appropriate technique for your research or drug development needs.
Data Summary: A Comparative Analysis of this compound Encapsulation Methods
The following table summarizes the quantitative data for different this compound encapsulation methods, providing a quick reference for comparing their key characteristics.
| Encapsulation Method | Carrier Material | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle Size (nm) | Key Stability Findings |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~90%[1] | Not Reported | Not Applicable | Significantly improved stability against heat, light, and moisture.[1] |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | ~97.20%[2] | 4.8%[2] | ~288 nm[2] | Sustained release of this compound observed over 4 days. |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | 76.87 ± 8.2% | 94.21 ± 6.44% | 150-300 nm | Gradual release over 60 hours, indicating good stability of the formulation. |
| Liposomes | Phosphatidylcholine | ~50% for trans-crocin | Not Reported | ~200 nm | Stable for at least 3 months. |
| Double Emulsion (W/O/W) | Sorbitol, Surfactants | Not Quantified | Not Reported | Not Specified | Increased the half-life of entrapped active compounds during a 14-day storage period. |
| Spray Drying | Maltodextrin | Not Quantified | Not Reported | Not Specified | Encapsulated saffron compounds showed better retention than the control. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the encapsulation of this compound using various techniques.
Protocol 1: this compound-Cyclodextrin Inclusion Complex Formation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using an ultrasonic-assisted method to enhance the solubility and stability of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Ultrasonic bath
-
Magnetic stirrer
-
Freeze dryer
Procedure:
-
Preparation of HP-β-CD Solution: Accurately weigh the desired amount of HP-β-CD and dissolve it in deionized water with the aid of magnetic stirring to obtain a clear solution.
-
Preparation of this compound Solution: Accurately weigh this compound and dissolve it in a minimal amount of ethanol.
-
Inclusion Complex Formation:
-
Slowly add the this compound solution dropwise to the HP-β-CD solution while continuously stirring.
-
Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
-
Lyophilization:
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample for 24-48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC). The encapsulation efficiency can be determined using HPLC.
Protocol 2: this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of this compound-loaded PLGA nanoparticles using the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous PVA solution under constant stirring.
-
Emulsify the mixture using a probe sonicator for a defined period (e.g., 2-5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20-30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
-
Lyophilization (Optional): The washed nanoparticles can be resuspended in a small volume of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder form for long-term storage.
-
Characterization: Analyze the particle size, zeta potential, encapsulation efficiency (via HPLC), and morphology (via scanning electron microscopy - SEM).
Protocol 3: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded solid lipid nanoparticles using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Stearic acid, Precirol®)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
High-shear homogenizer or probe sonicator
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.
-
Disperse the accurately weighed this compound into the molten lipid with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer or probe sonicator for a specific duration (e.g., 5-10 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Nanoparticle Solidification:
-
Cool down the hot nanoemulsion to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.
-
-
Characterization: Evaluate the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the prepared SLNs.
Protocol 4: Analytical Method for this compound Quantification and Stability Assessment
This protocol outlines a general method for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, which is essential for determining encapsulation efficiency and assessing stability.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column
-
Mobile phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5 v/v/v)
-
This compound standard
-
Acetonitrile (for extraction)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
-
Sample Preparation (for Encapsulation Efficiency):
-
To determine the total amount of this compound, disrupt the encapsulated formulation (e.g., by adding a solvent like acetonitrile to dissolve the carrier and release the this compound).
-
Centrifuge to remove any insoluble material.
-
To determine the amount of unencapsulated this compound, centrifuge the formulation and analyze the supernatant.
-
-
HPLC Analysis:
-
Set the detection wavelength to the maximum absorbance of this compound (around 423-427 nm).
-
Inject the prepared sample solutions into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Stability Study:
-
Expose the encapsulated this compound formulations to various stress conditions (e.g., different temperatures, light intensities, and pH values) for specific time intervals.
-
At each time point, withdraw a sample and quantify the remaining this compound concentration using the HPLC method described above.
-
Plot the percentage of remaining this compound against time to evaluate the stability of the formulation.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for this compound encapsulation and a conceptual representation of how encapsulation enhances this compound stability by protecting it from degradation pathways.
Caption: General experimental workflow for this compound encapsulation.
Caption: Conceptual pathway of this compound stabilization via encapsulation.
Caption: this compound degradation pathways and the protective role of encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
Analytical Techniques for Crocetin Isomer Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a natural dicarboxylic acid apocarotenoid found in saffron, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] this compound exists as geometric isomers, primarily the all-trans and various cis forms, with studies suggesting potential differences in their bioavailability and biological activity.[2][3] Consequently, the accurate separation and quantification of these isomers are crucial for understanding their individual contributions to the therapeutic effects of saffron and for the development of this compound-based pharmaceuticals.
These application notes provide detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC). The methodologies are compiled from peer-reviewed scientific literature to aid researchers in establishing robust analytical workflows.
High-Performance Liquid Chromatography (HPLC) for this compound Isomer Separation
HPLC is a widely used technique for the analysis of this compound isomers.[4][5] Reversed-phase chromatography with C18 columns is the most common approach, offering good resolution of trans- and cis-crocetin.
Experimental Protocol: Isocratic HPLC-DAD
This protocol is adapted from a method developed for the determination of this compound in plasma.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Luna C18 column (4.6 mm × 250 mm, 5 µm particle size) or equivalent
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard (for identification and quantification)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and trifluoroacetic acid in a ratio of 75.0:24.5:0.5 (v/v/v).
-
Sample Preparation:
-
For plasma samples, pre-treatment by solid-phase extraction is recommended to achieve high recovery (>72%).
-
Dissolve this compound standards and extracted samples in the mobile phase or a compatible solvent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: Monitor at the maximum absorption wavelength of this compound, typically around 420-440 nm.
-
-
Data Analysis: Identify peaks based on retention times of this compound isomer standards. Quantify using a calibration curve generated from the standard solutions.
| Parameter | Value | Reference |
| Column | Luna C18 (4.6 mm × 250 mm, 5 µm) | |
| Mobile Phase | Methanol:Water:TFA (75.0:24.5:0.5, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | DAD, ~420-440 nm | |
| Retention Time (trans-crocetin) | 10.7 min | |
| Retention Time (cis-crocetin) | 18.6 min |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation
UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UHPLC-DAD-MS/MS method has been successfully developed for the characterization and quantification of this compound isomers in human serum.
Experimental Protocol: UHPLC-DAD-MS/MS
This protocol is based on a validated method for analyzing this compound isomers in biological samples.
Instrumentation:
-
UHPLC system coupled to a Diode Array Detector and a Tandem Mass Spectrometer (MS/MS)
-
Atlantis T3 C18 column (100 × 2.1 mm, 3 µm) or equivalent
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standards (trans and, if available, cis isomers)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Perform protein precipitation for serum samples (e.g., with methanol), followed by evaporation and reconstitution in a suitable solvent.
-
Protect samples from light to prevent photo-isomerization.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0–2 min, 10% B
-
2–5 min, 10–50% B
-
5–8 min, 50% B
-
8–11 min, 50–75% B
-
11–14 min, 75% B
-
14–20 min, 75–100% B
-
20–25 min, 100% B
-
25–30 min, 100–10% B
-
30–36 min, 10% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), negative mode
-
Spray Voltage: 3500 V
-
Scan Type: Selected Reaction Monitoring (SRM) for the parent ion of this compound (m/z 327.16) and its characteristic product ions.
-
-
Data Analysis: Identify isomers by their retention times and fragmentation patterns. Quantify using a validated calibration curve. A study using this method identified 6-cis-crocetin in human serum, constituting 19% of the total this compound 45 minutes after consumption of a saffron extract.
| Parameter | Value | Reference |
| Column | Atlantis T3 C18 (100 × 2.1 mm, 3 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.2 mL/min | |
| Total Run Time | 36 min | |
| trans-crocetin RT | ~11.75 min | |
| 6-cis-crocetin RT | ~13.25 min |
Supercritical Fluid Chromatography (SFC) for Carotenoid Isomer Separation
SFC is a powerful technique for the separation of chiral and isomeric compounds, offering advantages in terms of speed and reduced organic solvent usage. While specific methods for this compound isomer separation by SFC are not widely published, protocols for other carotenoid isomers can be adapted.
Experimental Protocol: Capillary SFC
This protocol is adapted from a method for the separation of vegetable carotenoid isomers.
Instrumentation:
-
SFC system with a UV-Vis detector
-
Capillary SFC column (e.g., SB-cyanopropyl-polymethylsiloxane)
Reagents:
-
Supercritical Carbon Dioxide (CO₂)
-
Ethanol (as a modifier)
Procedure:
-
Mobile Phase: Use supercritical CO₂ with a small percentage of a polar modifier like ethanol (e.g., 1%) to improve selectivity.
-
Sample Preparation: Dissolve the this compound sample in a suitable organic solvent that is miscible with the mobile phase.
-
Chromatographic Conditions:
-
Column: SB-cyanopropyl-50-polymethylsiloxane columns have been shown to be effective for separating α-carotene isomers.
-
Temperature and Pressure: Optimize temperature and pressure to maintain the supercritical state of the mobile phase and achieve the best separation.
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound (~450 nm).
-
-
Data Analysis: Identify isomers based on their elution order and retention times.
| Parameter | Value (for Carotenoid Isomers) | Reference |
| Column | SB-cyanopropyl-polymethylsiloxane | |
| Mobile Phase | CO₂ with 1% Ethanol | |
| Detection | UV-Vis at 453 or 461 nm |
Signaling Pathways and Experimental Workflows
This compound's Anti-Cancer Signaling Pathways
This compound has been shown to exert its anti-cancer effects through various molecular mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Key signaling pathways implicated include the inhibition of nucleic acid synthesis and the modulation of apoptosis-related proteins.
References
- 1. Frontiers | this compound: A Systematic Review [frontiersin.org]
- 2. Immunoregulatory and anti-inflammatory properties of Crocus sativus (Saffron) and its main active constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for the separation of carotenoids and carotenoid isomers by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for Crocetin Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for crocetin in preclinical research, summarizing dosages, experimental models, and key findings. Detailed protocols for common administration methods are provided to facilitate experimental design and execution.
Introduction to this compound Administration in Preclinical Research
This compound, a primary active constituent of saffron, has garnered significant interest for its therapeutic potential in a range of diseases.[1][2][3] Preclinical studies have explored its efficacy in models of cancer, cardiovascular disease, and neurodegenerative disorders.[1][4] The choice of administration route is a critical parameter in these studies, influencing the bioavailability, pharmacokinetics, and ultimately, the therapeutic outcome. The most common routes of administration in preclinical models are oral gavage, intraperitoneal injection, and intravenous injection.
Summary of this compound Administration in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, categorized by the administration route and therapeutic area.
Table 1: Oral Administration of this compound
| Disease Model | Animal Model | Dosage | Vehicle | Key Findings |
| Prostate Cancer | Nude Mice (xenograft) | 30 mg/kg/day | 0.5% Methyl Cellulose | Reduced tumor growth and reverted epithelial-mesenchymal transition. |
| Myocardial Infarction | Rats | 50, 100, and 200 mg/kg/day | Not Specified | Enhanced the expression of Bcl-2 and reduced levels of caspase-3, Bax, and Nrf-2. |
| Atherosclerosis | Rats | 25 and 50 mg/kg | Not Specified | Downregulated the p38 MAPK pathway. |
| Alzheimer's Disease | Swiss Albino Mice | 100 mg/kg | Not Specified | Recovered scopolamine-induced memory deficit. |
| Heart Failure | Rats | Not Specified | Not Specified | Improved chronic heart failure, particularly with preventative administration. |
Table 2: Intraperitoneal Administration of this compound
| Disease Model | Animal Model | Dosage | Vehicle | Key Findings |
| Acrylamide-induced Neurotoxicity | Wistar Rats | 2.5, 5, and 10 mg/kg | Not Specified | Ameliorated behavioral impairments and improved GSH and MDA levels. |
| Peritoneal Fibrosis | Rats | 10, 20, or 40 mg/kg | Not Specified | Ameliorated pathological changes in the peritoneum. |
| Acute Corneal Pain | Rats | Not Specified | Not Specified | Attenuated hypertonic saline-induced corneal pain. |
| General Toxicity Studies | Mice | Up to 400 mg/kg (subacute) | Not Specified | Well-tolerated with no significant toxic effects. |
Table 3: Intravenous Administration of this compound
| Study Type | Animal Model | Dosage | Vehicle | Key Findings |
| Pharmacokinetics | C57/BL6J Mice | 60 mg/kg (of Saffron Extract) | Water for injection | Characterized the pharmacokinetic profile of this compound derived from saffron extract. |
| Cerebral Ischemia/Reperfusion Injury | Rats | 0.33 mg/kg | Not Specified | Found to be less effective than oral administration in this model. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage, intraperitoneal injection, and intravenous injection.
Preparation of this compound Formulations
This compound's poor water solubility presents a challenge for in vivo administration. Proper formulation is crucial for achieving desired bioavailability and therapeutic effects.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose, corn oil, water for injection)
-
Sonicator
-
Vortex mixer
-
Sterile tubes and syringes
Protocol for Oral and Intraperitoneal Administration (Suspension):
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Select an appropriate vehicle. For oral gavage, 0.5% methylcellulose in sterile water is a common choice. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) can be used, though a suspension in a vehicle like corn oil may be necessary depending on the desired release profile.
-
In a sterile tube, add the this compound powder to the vehicle.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
For a more uniform suspension, sonicate the mixture. The duration and power of sonication should be optimized to achieve a fine, homogenous suspension without degrading the compound.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing and sonicating until a uniform suspension is achieved.
-
Prepare the suspension fresh daily to ensure stability and prevent degradation.
Protocol for Intravenous Administration (Solubilized Formulation):
Note: Due to its low water solubility, preparing this compound for intravenous administration requires solubilization techniques. This may involve the use of co-solvents or complexing agents.
-
Co-solvent System: A common approach is to first dissolve this compound in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This solution is then further diluted with sterile saline or water for injection to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is below toxic levels for the animal model.
-
Cyclodextrin Complexation: Cyclodextrins can be used to encapsulate this compound, enhancing its aqueous solubility. This involves mixing an aqueous solution of the cyclodextrin with this compound and allowing time for complex formation, often aided by sonication or stirring. The resulting solution should be sterile-filtered before administration.
-
Saffron Extract: Some studies have utilized a lyophilized aqueous extract of saffron, which contains crocins that are metabolized to this compound in vivo. This extract can be reconstituted in water for injection.
Administration Procedures
Workflow for Animal Dosing
Figure 1: General workflow for this compound administration in preclinical studies.
Oral Gavage Protocol (Mouse/Rat):
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the administration. For mice, this typically involves scruffing the neck to immobilize the head. For rats, a similar but firmer grip is required.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal. Gently insert the needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Intraperitoneal Injection Protocol (Mouse/Rat):
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice and rats, this can be done by securing the scruff of the neck and supporting the lower body.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) at a 30-45 degree angle into the peritoneal cavity. Before injecting, gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate improper placement.
-
Administration: Slowly inject the this compound formulation.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or adverse reaction at the injection site.
Intravenous Injection Protocol (Mouse/Rat - Tail Vein):
-
Animal Restraint and Warming: Place the animal in a restraint device that exposes the tail. Gently warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30 gauge), insert the needle bevel-up into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. You should see the vein blanch as the solution is administered. If a blister forms, the needle is not in the vein, and you should withdraw and attempt the injection again at a more proximal site.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating various signaling pathways. Two of the well-documented pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been shown to modulate this pathway in various disease models.
Figure 2: this compound's modulation of the p38 MAPK signaling pathway.
VEGFR2 Signaling Pathway
The VEGFR2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. This compound has been demonstrated to inhibit this pathway, which is particularly relevant in cancer research where tumors rely on angiogenesis for growth and metastasis.
References
Application Notes: Designing Crocetin-Based Topical Formulations
Introduction
Crocetin is a natural apocarotenoid dicarboxylic acid found in the saffron crocus (Crocus sativus L.) and the fruit of Gardenia jasminoides.[1][2][3] It is the core aglycone of crocin, the compound responsible for saffron's vibrant color.[1][3] Pharmacological studies have revealed that this compound possesses a wide range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects. These properties make this compound a compelling candidate for topical formulations aimed at protecting the skin from environmental damage, reducing inflammation, and promoting skin health. For instance, this compound has been shown to protect human skin-derived fibroblasts from cell death and reactive oxygen species production induced by UV-A irradiation.
However, the development of effective this compound-based topical products is challenged by its physicochemical properties. This compound has poor solubility in water and most organic solvents, which can limit its penetration through the skin barrier and overall bioavailability. Therefore, formulation strategies must focus on enhancing its solubility and dermal delivery. This document provides an overview of this compound's relevant pharmacological data and detailed protocols for the design and evaluation of topical formulations.
Pharmacological Data and Quantitative Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a basis for formulation design and efficacy testing.
Table 1: In Vitro Efficacy of this compound and Saffron Extract
| Parameter | Model System | Treatment | Concentration(s) | Result | Reference |
| Angiogenesis Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10, 20, 40 µM | Concentration-dependent inhibition of cell migration and tube formation. | |
| VEGFR2 Pathway Inhibition | HUVECs stimulated with VEGF | This compound | 10, 20, 40 µM | Concentration-dependent inhibition of p-VEGFR2, p-SRC, p-FAK, and p-ERK protein expression. | |
| Oxidative Stress Protection | Human skin-derived fibroblasts (NB1-RGB) | This compound | - | Protected cells against UV-A induced cell death and reduced reactive oxygen species. | |
| Tyrosinase Inhibition | Enzyme Assay | Saffron Extract | - | IC50: 0.78 mg/mL | |
| Collagenase Inhibition | Enzyme Assay | Saffron Extract | - | IC50: 0.1 mg/mL | |
| Cell Migration (Wound Healing) | Human Dermal Fibroblasts (HDFn) | Saffron Extract | 25 µg/mg | Significantly promoted cell migration compared to control. |
Table 2: In Vivo Efficacy of this compound
| Parameter | Model System | Treatment | Dosage | Result | Reference |
| Angiogenesis Inhibition | Zebrafish | This compound | 20 µM | Significantly inhibited subintestinal vein vessel formation. | |
| Oxidative Stress Protection | Keap1-dependent oxidative stress detector (OKD) mice | This compound (oral admin.) | 100 mg/kg | Ameliorated UV-A induced oxidative stress and decreased lipid peroxidation in the skin. |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. One of the well-documented mechanisms, particularly relevant to skin health and disease, is the inhibition of angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.
References
Application Notes and Protocols: Crocetin Conjugation to Polymers for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a natural carotenoid dicarboxylic acid derived from saffron, has garnered significant attention for its therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, its clinical application is often hampered by poor aqueous solubility and limited bioavailability. To overcome these limitations, this compound can be conjugated to or encapsulated within biocompatible polymers, creating advanced drug delivery systems. These polymer-based nanoparticles can enhance this compound's solubility, prolong its circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic efficacy while minimizing systemic toxicity.
This document provides detailed application notes and experimental protocols for the conjugation of this compound to various polymers for targeted therapy. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field.
Data Presentation: Physicochemical and In Vitro Efficacy Data
The following tables summarize key quantitative data from studies on this compound-polymer conjugates.
Table 1: Physicochemical Characterization of this compound-Polymer Nanoparticles
| Polymer System | This compound Loading/Entrapment Efficiency | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Sericin (cross-linked with this compound) | Not explicitly quantified | ~248 | Not specified | [1] |
| PEG-coated Magnetite Nanoparticles (MNPs) | Varies with initial this compound concentration | Not specified | Not specified | [2] |
| Poly(lactic-co-glycolic acid) (PLGA) | Optimal at 1:20 this compound:polymer ratio | Dependent on formulation | Not specified | [3] |
| Chitosan | Not specified | Not specified | Not specified | [4] |
Table 2: In Vitro Cytotoxicity of this compound-Polymer Conjugates
| Cell Line | Formulation | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| HepG2 (Hepatocellular Carcinoma) | This compound-PEG-MNPs (5x this compound) | 0.1019 | Not specified | [2] |
| HepG2 (Hepatocellular Carcinoma) | This compound-PEG-MNPs (10x this compound) | 0.0903 | Not specified | |
| HepG2 (Hepatocellular Carcinoma) | This compound-PEG-MNPs (20x this compound) | 0.0462 | Not specified | |
| MCF-7 (Breast Cancer) | Free this compound | 589.65 µM | Not specified | |
| MCF-7 (Breast Cancer) | This compound-PLGA NPs | 84.73 µM | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound-Crosslinked Sericin Nanoparticles (NPc)
This protocol is adapted from Perteghella et al. (2021).
Materials:
-
Sericin solution (5 mg/mL in Milli-Q water)
-
Crocin
-
Ethanol
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Glutamine solution (5 mg/mL)
-
Milli-Q water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
To 2 mL of the 5 mg/mL sericin solution, add 48 mg of crocin under continuous magnetic stirring.
-
Slowly drip 4 mL of ethanol into the mixture.
-
Adjust the pH of the suspension to 11 using the 0.1 M NaOH solution.
-
Cover the flask with aluminum foil and heat the mixture at 50°C for 30 minutes to facilitate the hydrolysis of crocin to this compound, which then acts as a cross-linker.
-
After heating, add 1 mL of the 5 mg/mL glutamine solution drop by drop.
-
Centrifuge the resulting nanoparticle suspension at 4400 rpm for 10 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in the desired buffer or medium for further analysis.
Protocol 2: Functionalization of PEGylated Magnetic Nanoparticles with this compound
This protocol is based on the methods described by Al-Trad et al.
Materials:
-
PEG-coated magnetic nanoparticles (pegylated MNPs)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Dimethyl sulfoxide (DMSO)
-
Stirring plate
-
Reaction vessel
Procedure:
-
Dissolve a calculated amount of this compound in 1 mL of DMSO.
-
Add EDC.HCl to the this compound solution. The molar ratio of EDC to the carboxylic acid groups of this compound should be optimized, but a common starting point is a 1.5 to 2-fold molar excess of EDC.
-
Stir the mixture in a dark, closed environment for 30 minutes to activate the carboxylic acid groups of this compound.
-
Add a pre-calculated amount of the pegylated MNP suspension to the activated this compound solution.
-
Allow the reaction to proceed overnight with continuous stirring.
-
After the reaction, the this compound-functionalized nanoparticles can be purified by magnetic separation or centrifugation to remove unreacted this compound and EDC. Wash the nanoparticles several times with Milli-Q water.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This is a general protocol that can be adapted for this compound encapsulation based on the work by Mundargi et al. and others.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Magnetic stirrer or homogenizer
-
Rotary evaporator or magnetic stirrer for solvent evaporation
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent like DCM. The ratio of this compound to PLGA should be optimized; a starting point could be a 1:20 ratio.
-
Prepare an aqueous solution of a surfactant, such as 5% PVA.
-
Add the organic phase (PLGA and this compound in DCM) to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a lower speed for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet multiple times with Milli-Q water to remove residual PVA and un-encapsulated this compound.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.
Protocol 4: In Vitro Drug Release Study
Materials:
-
This compound-polymer nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Suspend a known amount of this compound-polymer nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) at the desired pH (7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.
-
Calculate the cumulative percentage of this compound released at each time point.
Protocol 5: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound-polymer nanoparticle formulations at various concentrations
-
Free this compound solution (as a control)
-
Blank nanoparticles (without this compound, as a control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the this compound-polymer nanoparticles, free this compound, and blank nanoparticles. Include untreated cells as a negative control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the drug concentration.
Visualizations
Experimental Workflow
Caption: Workflow for developing this compound-polymer conjugates.
Targeted Drug Delivery Mechanism
References
- 1. This compound: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protected Human Hepatocyte LO2 Cell From TGF-β-Induced Oxygen Stress and Apoptosis but Promoted Proliferation and Autophagy via AMPK/m-TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Crocetin Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, the poor aqueous solubility of crocetin presents a significant hurdle in experimental design and therapeutic application. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is known for its very low solubility in water.[1][2] Its solubility is also limited in most organic solvents, with the exceptions being pyridine and dimethyl sulfoxide (DMSO).[1][3][4]
Q2: Why is this compound so poorly soluble in water?
This compound's poor water solubility is attributed to its chemical structure, which is a polyunsaturated dicarboxylic acid. This long, nonpolar hydrocarbon chain counteracts the solubilizing effect of the two terminal carboxylic acid groups.
Q3: What are the most common methods to improve the aqueous solubility of this compound?
Several methods have been successfully employed to enhance the aqueous solubility of this compound. These include:
-
Inclusion Complexation with Cyclodextrins: This is a widely used and effective technique where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.
-
Nanoformulations: Techniques such as the preparation of nanoliposomes, microencapsulation, and lipid nanoparticles can significantly improve this compound's solubility and bioavailability.
-
pH Adjustment: The solubility of this compound, being a dicarboxylic acid, is pH-dependent. Increasing the pH of the aqueous solution to an alkaline state (pH > 9.0) can increase its solubility.
-
Chemical Derivatization: Modifying the chemical structure of this compound, for instance, by creating amide derivatives or salts, can lead to a significant increase in its aqueous solubility.
-
Solid Dispersions: This technique involves dispersing this compound in a solid hydrophilic polymer matrix to improve its dissolution rate and solubility.
Q4: How does pH affect the stability of this compound in aqueous solutions?
This compound is sensitive to pH changes. Acidic conditions, particularly around pH 2, can lead to rapid degradation. A slightly acidic medium (around pH 5) has been suggested to provide better stability for related compounds.
Q5: Is this compound stable in solution?
No, this compound is generally unstable in solutions and is sensitive to light, heat, and oxidation. It is highly recommended to prepare fresh solutions for experimental use. The formation of inclusion complexes with cyclodextrins has been shown to significantly improve its stability against these environmental factors.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the prepared solution.
-
Troubleshooting Steps:
-
Verify Solubility Limit: Check the quantitative data tables below to ensure you are working within the expected solubility range for your chosen method.
-
pH Adjustment: If your experimental conditions allow, try increasing the pH of the solution to above 9.0.
-
Use a Co-solvent: For stock solutions, consider using a small amount of an organic solvent in which this compound is more soluble, such as DMSO, before further dilution in your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.
-
Employ a Solubilization Technique: If not already in use, consider preparing a cyclodextrin inclusion complex or a nanoformulation of this compound.
-
Issue 2: The solubility of my this compound-cyclodextrin inclusion complex is lower than expected.
-
Possible Cause: The inclusion complex was not formed efficiently, or the incorrect type of cyclodextrin was used.
-
Troubleshooting Steps:
-
Review the Protocol: Ensure that the molar ratio of this compound to cyclodextrin and the preparation method (e.g., kneading, solvent evaporation, ultrasonic method) are optimized.
-
Select an Appropriate Cyclodextrin: Different types of cyclodextrins (e.g., α-CD, HP-β-CD, γ-CD) will have varying effects on this compound solubility. Refer to the data tables for comparisons.
-
Characterize the Complex: Use analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
-
Issue 3: I am observing degradation of this compound in my solution over time.
-
Possible Cause: this compound is sensitive to light, heat, and oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in a dark environment or use amber-colored vials to protect the solution from light-induced degradation.
-
Control Temperature: Avoid high temperatures and store solutions at recommended temperatures, typically refrigerated, when not in use.
-
Prepare Fresh Solutions: Due to its instability, it is best practice to prepare this compound solutions immediately before use.
-
Utilize Stabilizing Formulations: The formation of inclusion complexes with cyclodextrins can significantly enhance the stability of this compound.
-
Quantitative Data on this compound Solubility
The following tables summarize the reported solubility of this compound in various solvents and with different solubilization techniques.
Table 1: Intrinsic Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.23 µg/mL |
| Phosphate Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L |
| Pyridine | Not Specified | Partially Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble |
| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble |
Table 2: Solubility of this compound with Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Method | Solubility Enhancement (approx.) | Resulting Aqueous Solubility |
| α-CD | Ultrasonic | 6,500 - 10,000 times | - |
| HP-β-CD | Ultrasonic | 6,500 - 10,000 times | - |
| γ-CD | Ultrasonic | 6,500 - 10,000 times | - |
| β-cyclodextrin-based nanosponges | - | - | 7.27 ± 1.11 μg/mL |
Table 3: Solubility of this compound Derivatives
| Derivative | Solubility in Water | Fold Increase vs. This compound |
| This compound Ethylamine Derivative | 24.20 µg/mL | 19.55 |
| This compound 4-Fluorobenzylamine Derivative | 15.20 µg/mL | 12.28 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Ultrasonic Method)
This protocol is adapted from a method described for preparing this compound inclusion complexes with α-CD, HP-β-CD, and γ-CD.
-
Dissolution: Dissolve the chosen cyclodextrin (α-CD, HP-β-CD, or γ-CD) in distilled water.
-
Addition of this compound: Add this compound to the cyclodextrin solution. The molar ratio should be optimized based on the specific cyclodextrin used.
-
Sonication: Sonicate the mixed solution for approximately 3 hours.
-
pH Adjustment: Adjust the pH of the solution to 4.5 by adding 0.1 M HCl.
-
Filtration: Filter the solution through a 0.22 µM microporous filter membrane.
-
Lyophilization: Freeze-dry the filtrate to obtain the solid this compound-cyclodextrin inclusion complex.
-
Quantification: Assay the this compound concentration in the inclusion complex using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 424 nm.
Protocol 2: Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound (or its formulation) to a known volume of the desired aqueous solvent (e.g., water, phosphate buffer) in a sealed container.
-
Equilibration: Place the container in a thermostatic water bath (e.g., at 25 ± 0.5 °C) and shake at a constant rate (e.g., 100 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached. It is crucial to protect the suspension from light during this process.
-
Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully collect a sample from the supernatant and dilute it with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
Visualizations
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
References
Technical Support Center: Enhancing Crocetin Bioavailability for Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of crocetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: The primary challenges hindering the oral bioavailability of this compound are its poor aqueous solubility and inherent instability.[1][2][3][4][5] this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, its structure, characterized by a long chain of conjugated double bonds, makes it susceptible to degradation by heat, light, and pH changes.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully used to overcome the challenges of poor solubility and stability, thereby enhancing this compound's oral bioavailability. These include:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate this compound, forming inclusion complexes that significantly increase its aqueous solubility and stability.
-
Lipid-Based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate this compound, protecting it from degradation and improving its absorption.
-
Ternary Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier and an alkalizer to improve its dissolution rate.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs like this compound, improving their stability and bioavailability.
-
Nanoparticles: Various types of nanoparticles, including sericin-based and magnetite nanoparticles, have been explored to improve this compound's delivery.
Q3: How is orally administered crocin related to this compound bioavailability?
A3: Crocins are water-soluble glycoside esters of this compound found in saffron. Following oral administration, crocins are not absorbed intact. Instead, they are hydrolyzed to this compound by intestinal enzymes or gut microbiota before or during absorption. The absorbed this compound is then detected in the plasma. Therefore, administering crocin can be an effective way to deliver this compound systemically.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: You are preparing this compound-loaded nanoparticles (e.g., solid lipid nanoparticles), but the encapsulation efficiency (EE) is consistently low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | 1. Screen different lipids or lipid combinations to find one with better this compound solubility. 2. Incorporate a small amount of a suitable organic solvent in the lipid phase to improve this compound dissolution before emulsification. | Increased partitioning of this compound into the lipid phase, leading to higher EE. |
| Drug leakage during the formulation process. | 1. Optimize the homogenization and/or sonication parameters (time, power) to ensure rapid nanoparticle formation and solidification, minimizing drug leakage. 2. For emulsion-based methods, consider using a "quasi-emulsion solvent diffusion" method for better control over drug precipitation. | Reduced loss of this compound to the external aqueous phase. |
| Inappropriate surfactant concentration. | 1. Optimize the concentration of the surfactant. Too little may lead to unstable nanoparticles and drug expulsion, while too much can increase drug solubility in the external phase. | Stable nanoparticle formulation with improved this compound retention. |
Issue 2: Instability of this compound Formulations During Storage
Problem: Your this compound formulation (e.g., inclusion complex, nanoparticle suspension) shows significant degradation or aggregation upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Light-induced degradation. | 1. Store all this compound-containing materials and formulations in light-protected containers (e.g., amber vials). 2. Conduct all experimental procedures under reduced light conditions. | Minimized photodegradation of this compound. |
| Oxidative degradation. | 1. Consider adding an antioxidant to your formulation. 2. For aqueous suspensions, purge the headspace of the container with an inert gas like nitrogen or argon before sealing. | Enhanced chemical stability of this compound against oxidation. |
| Physical instability of nanoparticles (aggregation). | 1. Optimize the surface charge of the nanoparticles by selecting appropriate surfactants or polymers to ensure sufficient electrostatic repulsion. 2. For long-term storage, consider freeze-drying the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose) to prevent aggregation. | Improved physical stability and shelf-life of the nanoparticle formulation. |
Issue 3: Poor In Vivo Bioavailability Despite Successful In Vitro Dissolution
Problem: Your this compound formulation shows enhanced dissolution in vitro, but the in vivo pharmacokinetic study in rats reveals only a marginal improvement in bioavailability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid metabolism of this compound. | 1. this compound is known to be metabolized into glucuronide conjugates. Consider co-administering an inhibitor of glucuronidation if therapeutically relevant. | Increased plasma concentration and AUC of free this compound. |
| Efflux by intestinal transporters. | 1. Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. 2. If so, co-formulate or co-administer a known P-gp inhibitor. | Enhanced intestinal absorption and systemic exposure of this compound. |
| Inadequate mucoadhesion of the formulation. | 1. Incorporate mucoadhesive polymers (e.g., chitosan) into your formulation to increase its residence time in the gastrointestinal tract. | Prolonged contact time with the intestinal mucosa, potentially leading to increased absorption. |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility through Various Formulation Strategies
| Formulation | Solubility Enhancement (fold increase) | Reference |
| Inclusion Complexes (α-CD, HP-β-CD, γ-CD) | ~6,500 to 10,000 | |
| β-cyclodextrin-based nanosponges | - (Aqueous solubility of 7.27 ± 1.11 µg/mL) | |
| Ternary Solid Dispersions | - (Significant increase in dissolution rate) |
Table 2: Physicochemical and Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Cmax (in rats) | AUC (in rats) | Relative Bioavailability (fold increase) | Reference |
| Untreated this compound | - | - | 5.918 ± 1.388 µg/mL | 44.309 ± 7.264 µg/mL·h | - | |
| This compound Ternary Solid Dispersion | - | - | 52.789 ± 12.441 µg/mL | 191.748 ± 35.043 µg/mL·h | ~4.3 | |
| This compound/α-CD Inclusion Complex | - | 89.20 ± 0.43 | - | - | 3.68 | |
| This compound/HP-β-CD Inclusion Complex | - | 89.93 ± 0.57 | - | - | 3.94 | |
| This compound/γ-CD Inclusion Complex | - | 91.90 ± 0.39 | - | - | 3.77 | |
| This compound-loaded Solid Lipid Nanoparticles | - | ~80 | - | - | - | |
| Sericin/Crocetin Nanoparticles | ~248 | - | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Ultrasonic Method
This protocol is adapted from the methodology described for preparing this compound inclusion complexes with α-CD, HP-β-CD, and γ-CD.
-
Preparation of Solutions:
-
Dissolve a specific amount of cyclodextrin (α-CD, HP-β-CD, or γ-CD) in deionized water to prepare the cyclodextrin solution.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., an alkaline aqueous solution) to create the this compound solution.
-
-
Inclusion Complex Formation:
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Sonicate the mixture using an ultrasonic bath or probe sonicator for a specified duration to facilitate the inclusion process.
-
-
Isolation of the Complex:
-
Filter the resulting solution through a 0.22 µm microporous filter membrane to remove any undissolved this compound.
-
Freeze-dry the filtrate to obtain the solid this compound-cyclodextrin inclusion complex powder.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the complex using High-Performance Liquid Chromatography (HPLC) at a detection wavelength of 424 nm.
-
Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in a rat model.
-
Animal Handling:
-
Use healthy adult rats (e.g., Sprague-Dawley or Wistar) of a specific weight range.
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving untreated this compound, and test groups receiving different this compound formulations).
-
Administer the this compound suspension or formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood in heparinized tubes and centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins [mdpi.com]
- 5. Enhancement of dissolution and oral bioavailability by adjusting microenvironment pH in this compound ternary solid dispersions: Optimization, characterization, in vitro evaluation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crocetin Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the inherent light and temperature sensitivity of crocetin. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? A1: this compound is highly susceptible to degradation from exposure to light, high temperatures, and oxygen. This degradation is an oxidative process that can be accelerated by factors such as the presence of metallic ions and low pH. The molecule's conjugated polyene structure is what makes it vulnerable to these environmental factors.
Q2: How should I properly store pure this compound and its solutions? A2: To minimize degradation, pure this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept at low temperatures, ideally at -20°C or below. For this compound solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution in the dark at 2-8°C for no longer than 24 hours.
Q3: What solvents are recommended for dissolving this compound? A3: this compound is poorly soluble in water. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in aqueous media for experiments. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Can I autoclave a solution containing this compound? A4: No. Autoclaving involves high temperatures (typically 121°C), which will rapidly degrade this compound. Filter-sterilize this compound solutions using a 0.22 µm syringe filter if sterility is required.
Troubleshooting Guide
Issue 1: My this compound solution rapidly loses its characteristic yellow-orange color.
-
Cause: This is a visual indicator of this compound degradation. The loss of color signifies the breakdown of the chromophore, likely due to excessive exposure to light or heat.
-
Solution:
-
Work in low-light conditions: Use a dimly lit room or a fume hood with the light turned off. Cover flasks and tubes with aluminum foil.
-
Maintain low temperatures: Prepare solutions on ice and use pre-chilled solvents and buffers.
-
Check for contaminants: Ensure all glassware is thoroughly cleaned to remove any residual metallic ions that could catalyze oxidation.
-
Incorporate an antioxidant: Consider adding a stabilizing agent like ascorbic acid or α-tocopherol to your solution.
-
Issue 2: I am seeing inconsistent results in my cell-based assays.
-
Cause: Inconsistency can arise from the degradation of this compound over the course of the experiment, leading to a variable effective concentration.
-
Solution:
-
Time-course stability test: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium under your incubation conditions (e.g., 37°C, 5% CO2). Use spectroscopy to measure the change in this compound concentration over time.
-
Replenish this compound: If significant degradation occurs, you may need to replenish the this compound in the medium at regular intervals during long-term experiments.
-
Utilize a stabilized formulation: For extended experiments, consider using a protective formulation such as liposomes or polymeric nanoparticles to enhance this compound's stability.
-
Quantitative Data on this compound Degradation
The following tables summarize the stability of this compound under various environmental conditions.
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Solvent System | Incubation Time (hours) | Remaining this compound (%) | Reference |
|---|---|---|---|---|
| 4 | Aqueous Solution (pH 7) | 24 | ~90% | |
| 25 | Aqueous Solution (pH 7) | 24 | ~60% | |
| 37 | Cell Culture Medium | 12 | ~50% |
| 60 | Aqueous Solution (pH 7) | 2 | <20% | |
Table 2: Effect of Light on this compound Stability at Room Temperature (25°C)
| Light Condition | Solvent | Exposure Time (hours) | Remaining this compound (%) | Reference |
|---|---|---|---|---|
| Dark | Ethanol | 8 | ~95% | |
| Diffuse Daylight | Ethanol | 8 | ~40% |
| Direct UV Light (254 nm) | Ethanol | 2 | <10% | |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution with Ascorbic Acid
This protocol describes how to prepare a this compound solution with an antioxidant to mitigate oxidative degradation.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
L-Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber-colored microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 10 mM stock solution of L-Ascorbic acid in PBS.
-
Weigh out the required amount of this compound in a fume hood with minimal light.
-
Prepare a 1 mM stock solution of this compound by dissolving it in DMSO. Mix thoroughly by vortexing.
-
For your working solution, first add the required volume of the ascorbic acid stock to your PBS buffer to reach a final concentration of 100 µM ascorbic acid.
-
Dilute the this compound DMSO stock into the ascorbic acid-containing PBS to achieve your desired final this compound concentration. Ensure the final DMSO concentration remains low (typically <0.5%).
-
Filter-sterilize the final solution if necessary.
-
Use the solution immediately. Wrap the container in aluminum foil if it will be used over several hours.
-
Protocol 2: Liposomal Encapsulation of this compound
This protocol provides a general method for encapsulating this compound within liposomes to enhance its stability and bioavailability, based on the thin-film hydration method.
-
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate buffer (pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
-
Procedure:
-
Dissolve soybean phosphatidylcholine, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of lipid to cholesterol is typically 2:1.
-
Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure at a temperature of approximately 40°C.
-
Continue evaporation until a thin, dry lipid film containing this compound is formed on the inner wall of the flask.
-
Hydrate the lipid film by adding the phosphate buffer. Agitate the flask gently until the film is completely suspended, forming multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the suspension. Use a probe sonicator on ice for short bursts or a bath sonicator for a longer duration until the suspension becomes clear.
-
The resulting liposomal suspension can be stored at 4°C, protected from light.
-
Diagrams and Workflows
Below are visual representations of key processes related to this compound handling and its mechanism of action.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Technical Support Center: Troubleshooting Crocetin Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with crocetin precipitation in cell culture media. The following question-and-answer format directly addresses common problems to help ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've added my this compound stock solution to my cell culture medium, and it immediately turned cloudy. What is happening?
A1: This is likely due to the poor aqueous solubility of this compound.[1] this compound is known to be poorly soluble in water and most organic solvents, with the exception of pyridine and dimethyl sulfoxide (DMSO).[1] When a concentrated this compound stock solution, typically prepared in DMSO, is diluted into the aqueous environment of your cell culture medium, the abrupt change in solvent polarity can cause the this compound to precipitate out of solution.[2] This phenomenon is often referred to as "solvent shock."
Q2: How can I prevent immediate precipitation when adding this compound to my media?
A2: To prevent immediate precipitation, you can try the following strategies:
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Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Temperature can significantly affect compound solubility.[2][3]
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Slow, dropwise addition: Add the this compound stock solution to the media drop by drop while gently vortexing or swirling the media. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.
-
Lower the final concentration: If possible, consider lowering the final working concentration of this compound in your experiment. Every compound has a maximum solubility limit in a given solvent system.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-related precipitation and potential cytotoxicity.
Q3: My media with this compound looked fine initially, but I observed precipitation after incubating it for a few hours. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
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Temperature fluctuations: Moving the media between different temperatures (e.g., from room temperature to a 37°C incubator) can affect this compound's stability and solubility.
-
pH shifts: The pH of the cell culture medium can change over time due to cellular metabolism. This compound is sensitive to pH, and these shifts can lead to precipitation. Using a medium buffered with HEPES can help maintain a stable pH.
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Interaction with media components: this compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the media over time, leading to the formation of insoluble complexes. Studies have shown that this compound can bind to human serum albumin.
-
Compound instability: this compound is sensitive to light and heat, which can cause it to degrade or isomerize, potentially leading to the formation of less soluble forms. It is recommended to prepare solutions freshly for experimental use.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Visually inspect for any signs of precipitation, such as cloudiness, crystals, or sediment, at different time points. The highest concentration that remains clear is your maximum soluble concentration.
Troubleshooting Guide
If you are experiencing this compound precipitation, use the following table to identify the potential cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness upon adding this compound stock to media. | Poor aqueous solubility and solvent shock. | Pre-warm the media to 37°C. Add the stock solution dropwise while gently vortexing. |
| Precipitation forms over time in the incubator. | Temperature shifts, pH changes, or interaction with media components. | Use a buffered medium (e.g., with HEPES). Test this compound stability in your specific medium over time. |
| Precipitate is observed after thawing a frozen stock solution. | Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex to redissolve before use. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Visible particles or crystals in the culture vessel. | Exceeding the solubility limit of this compound. | Determine the maximum soluble concentration of this compound in your media through a solubility test. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Methodology:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C can be used if necessary.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a series of 2-fold serial dilutions of your this compound stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes or a 96-well plate. Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.
-
Include a negative control containing only the cell culture medium with the same final DMSO concentration.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
The highest concentration of this compound that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility | Fold Increase vs. This compound | Reference |
| This compound | Water | 1.238 µg/mL | - | |
| This compound Derivative A (conjugated with ethylamine) | Water | ~24.3 µg/mL | ~19.55 | |
| This compound Derivative B (conjugated with 4-Fluorobenzylamine) | Water | ~15.2 µg/mL | ~12.28 | |
| This compound/HP-β-CD Inclusion Complex | Water | ~12.38 mg/L | ~10,000 | |
| This compound/α-CD Inclusion Complex | Water | ~8.05 mg/L | ~6,500 | |
| This compound/γ-CD Inclusion Complex | Water | ~8.05 mg/L | ~6,500 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
Technical Support Center: Optimization of Crocetin Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the extraction of crocetin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between extracting crocin and this compound? A1: this compound is the core molecule (aglycone), while crocins are its naturally occurring glycosyl esters. In most plant sources, such as saffron and gardenia, the target compounds exist as water-soluble crocins. The extraction process, therefore, typically involves two main stages: first, extracting the crocins from the plant material, and second, hydrolyzing the crocins (enzymatically or chemically) to yield the less soluble this compound.[1]
Q2: Which plant source is better for this compound extraction: Saffron (Crocus sativus) or Gardenia (Gardenia jasminoides)? A2: The choice depends on the scale and goal of your project.
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Saffron (Stigmas): Contains high-purity crocins but is extremely expensive, making it suitable for small-scale, analytical preparations.[1]
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Gardenia (Fruit): Offers a much higher yield of crocins at a lower cost, making it the preferred source for industrial production and large-scale extraction of this compound.[1]
Q3: What are the most effective solvents for the initial extraction of crocins? A3: Polar solvents are most effective for extracting crocins due to their glycosyl groups.
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Aqueous Ethanol/Methanol: Mixtures of ethanol or methanol with water (typically 50-80%) are highly effective and commonly used.[2][3] An 80% ethanol solution has been identified as an excellent solvent for saffron.
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Water: While crocins are water-soluble, using only water can be less efficient than alcohol mixtures. Cold water extraction is significantly less effective than using hot water or alcohol solutions.
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Deep Eutectic Solvents (DESs): These novel "green" solvents have shown superior extraction efficiency for crocins compared to conventional organic solvents.
Q4: My this compound yield is very low. What are the common causes? A4: Low yield can stem from several factors throughout the workflow:
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Inefficient Initial Extraction: Ensure you are using an optimal solvent (e.g., 50-80% ethanol), an appropriate solid-to-liquid ratio, and sufficient extraction time. Modern methods like ultrasound or microwave assistance can significantly improve this step.
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Incomplete Hydrolysis: The conversion of crocins to this compound may be incomplete. Verify the pH (alkaline conditions) and temperature for chemical hydrolysis or the activity of your enzyme for enzymatic hydrolysis.
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Degradation: this compound and its precursor, crocin, are sensitive to heat, light, and low pH. Conduct extractions and subsequent steps away from direct light and avoid excessively high temperatures.
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Loss during Precipitation/Purification: this compound is precipitated from the solution by acidification. If the pH is not optimal, or if the precipitate is not collected carefully, significant loss can occur. Washing the final product improperly can also dissolve some of the yield.
Q5: How can I improve the purity of my final this compound product? A5: Purity is a common challenge. If your product contains significant impurities, consider these steps:
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Recrystallization: This is a highly effective method for purifying this compound. After initial extraction and hydrolysis, dissolving the crude this compound precipitate in a suitable solvent and allowing it to recrystallize can yield a product with over 97% purity. A second crystallization step is often recommended.
-
Chromatography: For analytical or very high-purity requirements, methods like medium-pressure liquid chromatography (MPLC) or solid-phase extraction (SPE) can be used to separate this compound from other compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Sub-optimal solvent choice. 2. Inadequate extraction time or temperature. 3. Degradation of crocins/crocetin due to light, heat, or pH. 4. Poor solid-to-liquid ratio. | 1. Use an optimized solvent like 50-80% aqueous ethanol. 2. Increase extraction time or temperature moderately (e.g., 50-60°C). Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce time and improve efficiency. 3. Protect the experiment from light. Maintain a neutral or slightly alkaline pH during extraction and avoid temperatures above 60°C. 4. Optimize the solid-to-liquid ratio; higher solvent volumes can improve extraction. |
| Final Product is Impure | 1. Co-extraction of other plant compounds. 2. Incomplete hydrolysis, leaving residual crocins. 3. Insufficient purification after precipitation. | 1. Perform a pre-wash of the plant material with a non-polar solvent to remove lipids and other non-polar compounds. 2. Ensure complete hydrolysis by checking pH and reaction time. Use HPLC to monitor the disappearance of crocin peaks. 3. Perform one or two recrystallization steps. A common method is crystallization from an ethanol solution at low temperatures (e.g., -5°C). |
| This compound Fails to Precipitate | 1. Incorrect pH after hydrolysis. 2. This compound concentration is too low. | 1. This compound is precipitated by acidifying the solution after alkaline hydrolysis. Carefully adjust the pH to the acidic range using an appropriate acid. 2. Concentrate the solution by evaporating some of the solvent under a vacuum before acidification. |
| Color Fades During Process | 1. Oxidation or isomerization of the carotenoid structure. | 1. This is a sign of degradation. Minimize exposure to oxygen (consider working under an inert atmosphere like nitrogen), light, and heat. Store extracts and solutions at low temperatures in the dark. |
| Poor Solubility of Final Product | 1. Inherent property of this compound. | 1. This compound has poor solubility in water and most organic solvents. For analysis or formulation, dissolve it in solvents like dimethyl sulfoxide (DMSO) or pyridine. For improved bioavailability, consider creating inclusion complexes with cyclodextrins. |
Quantitative Data on Extraction Parameters
Table 1: Optimized Parameters for Crocin Extraction from Saffron (Crocus sativus)
| Extraction Method | Parameter | Optimal Value | Yield/Result | Reference |
| Ultrasound-Assisted Extraction (UAE) | Time | 4.40 min | High crocin yield | |
| Temperature | 55 °C | |||
| Amplitude | 94% | |||
| Liquid to Solid Ratio | 1000:1 | |||
| Conventional Solvent Extraction | Solvent | 50% Aqueous Ethanol | High extraction efficiency | |
| Temperature | 25 °C | |||
| Time | 5 hours | |||
| Crystallization (Purification) | Solvent | 80% Ethanol | >97% purity | |
| Temperature | -5 °C | 10% final yield from stigmas |
Table 2: Optimized Parameters for Crocin Extraction from Gardenia (Gardenia jasminoides)
| Extraction Method | Parameter | Optimal Value | Yield/Result | Reference |
| Solvent Extraction (RSM Optimized) | Temperature | 55 °C | 6.64 mg/g crocin in dried powder | |
| Time | 57 min | |||
| Ethanol Concentration | 56% | |||
| Fruit in Solvent | 24% (w/v) |
Experimental Protocols
Protocol 1: General Lab-Scale Extraction and Hydrolysis of this compound from Saffron
This protocol is adapted from methods involving solvent extraction followed by chemical hydrolysis.
-
Preparation: Weigh 1 gram of finely ground saffron stigmas.
-
Extraction:
-
Add the ground stigmas to 100 mL of 80% aqueous ethanol in a flask.
-
Stir the mixture for 5 hours at room temperature (25°C), protected from light.
-
Separate the solid material by centrifugation or filtration. Collect the supernatant, which contains the crocins.
-
-
Hydrolysis:
-
Add a 1M sodium hydroxide (NaOH) solution to the supernatant to raise the pH to alkaline levels (e.g., pH 12-13).
-
Gently heat the mixture to 40°C and stir for 1-2 hours to facilitate the hydrolysis of crocin esters to this compound.
-
-
Precipitation:
-
Cool the solution to room temperature.
-
Slowly add a 1M hydrochloric acid (HCl) solution while stirring until the pH becomes acidic (e.g., pH 2-3).
-
A reddish-orange precipitate of this compound will form.
-
-
Collection and Purification:
-
Allow the precipitate to settle, then collect it by centrifugation.
-
Wash the this compound precipitate carefully with cold distilled water to remove salts and impurities.
-
For higher purity, proceed with recrystallization as described in Protocol 2.
-
Dry the final product under a vacuum at a low temperature.
-
Protocol 2: Purification of this compound by Crystallization
This protocol is based on established methods for achieving high-purity crocins/crocetin.
-
Dissolution: Take the crude, dried this compound precipitate obtained from Protocol 1.
-
First Crystallization:
-
Dissolve the crude this compound in a minimal amount of 80% ethanol.
-
Centrifuge the solution at high speed (e.g., 13,000 rpm) to remove any insoluble impurities.
-
Transfer the clear supernatant to a new container and store it at -5°C in the dark.
-
Allow several days for crystals to form.
-
Collect the crystals by filtration or centrifugation in a pre-chilled tube. This first step can yield a product with ~85% purity.
-
-
Recrystallization (Optional but Recommended):
-
To achieve >97% purity, repeat the crystallization process.
-
Dissolve the crystals from the previous step in a minimal amount of fresh, cold 80% ethanol.
-
Repeat the storage at -5°C to allow for recrystallization.
-
Collect the final, high-purity crystals and dry them under a vacuum.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
References
preventing crocetin oxidation during storage and experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of crocetin during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a polyunsaturated conjugated acid, which makes it susceptible to degradation from several factors.[1][2] The primary catalysts for its oxidation and isomerization are exposure to light, heat, and changes in pH.[1][2] Oxygen also plays a significant role in its degradation.[3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it at temperatures between 2-8°C. The container should be tightly sealed to protect it from moisture and air, and it should be stored in a dry, well-ventilated area. Crucially, this compound is light-sensitive and should be kept in the dark or in light-blocking containers. For long-term storage (up to two years) with unaltered pharmacological activity, this compound can be stored at -20°C.
Q3: Can I use antioxidants to protect this compound from oxidation?
A3: Yes, antioxidants can significantly improve the stability of this compound. Phenolic antioxidants such as caffeic acid and rosmarinic acid have been shown to protect this compound from oxidation. Ascorbic acid has also demonstrated a strong protective effect, significantly increasing the half-life of this compound, especially at lower temperatures.
Q4: How does pH affect the stability of this compound?
A4: this compound's stability is pH-dependent. Studies on its glycoside precursor, crocin, indicate that a weakly acidic medium (around pH 5) provides better stability compared to acidic (pH 2), neutral (pH 7), or basic (pH 8) conditions.
Q5: Are there any formulation strategies to enhance this compound stability?
A5: Yes, formulation techniques can greatly improve this compound's stability. One effective method is the formation of inclusion complexes with cyclodextrins (α-CD, HP-β-CD, and γ-CD). This encapsulation protects this compound from heat, light, and moisture, and has been shown to significantly improve its storage stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color fading of this compound solution | Photo-degradation due to light exposure. | Work in a dimly lit area or use amber-colored glassware. Protect solutions from direct light by wrapping containers in aluminum foil. |
| Thermal degradation from high temperatures. | Prepare and handle solutions at room temperature or on ice. Avoid heating this compound solutions unless specified in the protocol. | |
| Oxidation from dissolved oxygen. | Degas solvents before use by sparging with an inert gas like nitrogen or argon. Prepare solutions fresh before use. | |
| Low recovery of this compound after an experiment | Adsorption to plasticware. | Use glass or polypropylene labware. Silanize glassware if significant adsorption is suspected. |
| Incompatibility with solvent. | This compound has poor solubility in water and most organic solvents, but is soluble in dimethyl sulfoxide (DMSO) and pyridine. Ensure the chosen solvent is appropriate and that this compound is fully dissolved. | |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Assess the stability of this compound in your specific cell culture or assay medium over the experiment's duration. Consider adding antioxidants like ascorbic acid to the medium if compatible with the experimental setup. |
| Isomerization from trans- to cis-form. | The trans-form of this compound is more stable. Minimize exposure to heat and light, which can promote isomerization. |
Quantitative Data Summary
The stability of this compound can be significantly influenced by storage conditions and the presence of stabilizers. The following tables summarize the impact of these factors.
Table 1: Effect of Temperature on the Half-Life of Crocin (a precursor to this compound) with Different Preservatives.
| Preservative | Half-life at 5°C (days) | Half-life at 20°C (days) | Half-life at 35°C (days) |
| Ascorbic Acid | 266.34 | 141.97 | 6.01 |
| EDTA | 11.24 | Not specified | 4.25 |
| Citric Acid | 9.43 | Not specified | 3.44 |
| Distilled Water | 8.72 | Not specified | 2.22 |
| pH 5 Buffer | Not specified | Not specified | Not specified |
Data adapted from a study on crocin stability, which provides insights into this compound stability as its aglycone.
Table 2: Stability of this compound and this compound/Cyclodextrin Inclusion Complexes (ICs) under Stress Conditions over 10 Days.
| Condition | Pure this compound (% Retention) | This compound/α-CD IC (% Retention) | This compound/HP-β-CD IC (% Retention) | This compound/γ-CD IC (% Retention) |
| Heat (60°C) | ~80% | >90% | >90% | >90% |
| Light (4500 lx) | Significantly decreased | Improved stability | Improved stability | Improved stability |
| Humidity (75% RH) | Significantly decreased | Improved stability | Improved stability | Improved stability |
Data derived from a study on the stabilizing effects of cyclodextrins on this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Light-Induced Degradation
This protocol is designed to assess the stability of this compound when exposed to a controlled light source.
Materials:
-
This compound
-
Dimethylformamide (DMF) or another suitable solvent
-
Drug stability test chamber with a light source (e.g., 30 W)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Amber-colored vials
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMF. Further dilute this stock to a working concentration for the experiment.
-
Exposure: Place the this compound solution in a transparent container within a drug stability test chamber at a fixed distance from the light source (e.g., 30 cm).
-
Time-Point Sampling: Withdraw aliquots of the solution at predefined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes). Immediately transfer the samples to amber-colored vials and store them at a low temperature (e.g., 4°C) to prevent further degradation before analysis.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method. A common method involves a C18 reversed-phase column with a mobile phase of methanol, water, and acetic acid, with UV detection at approximately 423 nm.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in various samples.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or formic acid)
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HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, water, and an acidifier. A common composition is methanol/water/acetic acid (85:14.5:0.5 v/v/v). Alternatively, a gradient elution with acetonitrile and 0.1% formic acid in water can be used.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound at different known concentrations to create a calibration curve.
-
Chromatographic Conditions:
-
Set the flow rate to approximately 0.8-1.0 mL/min.
-
Set the detection wavelength to the maximum absorbance of this compound, which is around 423-427 nm.
-
Maintain the column at a constant temperature, for example, 25°C.
-
-
Injection and Analysis: Inject equal volumes of the standard solutions and the unknown samples into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the samples by correlating their peak areas with the standard curve.
Visualizations
Caption: Proposed pathway of this compound oxidation and isomerization.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical flow for troubleshooting this compound degradation.
References
Technical Support Center: Strategies to Reduce Crocetin Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in crocetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can arise from several factors throughout the production and handling process. The primary sources include:
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Raw Material Inconsistency: When extracting from natural sources like saffron (Crocus sativus) or gardenia fruit (Gardenia jasminoides), the concentration of this compound and its precursors (crocins) can vary significantly due to differences in plant variety, cultivation conditions, harvesting time, and post-harvest processing.[1][2]
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Extraction and Purification Methods: The choice of solvent, temperature, and duration of extraction can impact the yield and purity of the final product.[3][4][5] Inefficient purification may lead to the presence of impurities or related compounds like other carotenoids.
-
Chemical Stability: this compound is a polyunsaturated conjugated acid, making it susceptible to degradation under certain conditions. Exposure to light, heat, and extreme pH levels can cause oxidation and isomerization (e.g., conversion from the more stable trans-form to the cis-form), altering the product's characteristics.
-
Hydrolysis of Crocins: this compound is often produced by the hydrolysis of crocins. Incomplete or inconsistent hydrolysis can result in residual crocins in the final this compound batch, leading to variability.
-
Biotechnological Production: In microbial fermentation, variations in fermentation conditions such as temperature, pH, and nutrient feed can affect the yield and purity of this compound produced by engineered microorganisms.
Q2: How can I minimize variability originating from the raw material?
To minimize variability from the raw material, consider the following strategies:
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Standardized Sourcing: Source plant materials from a single, reputable supplier who can provide information on the plant's origin and harvesting practices.
-
Quality Control of Raw Material: Implement rigorous quality control checks on incoming raw materials. High-Performance Liquid Chromatography (HPLC) can be used to quantify the crocin content, a key precursor to this compound, to ensure consistency.
-
Controlled Hydrolysis: If preparing this compound from crocins, standardize the hydrolysis protocol. This includes controlling the type and concentration of acid, base, or enzyme used, as well as the reaction time and temperature.
Q3: What are the recommended storage conditions for this compound to ensure stability?
To maintain the stability of this compound and prevent degradation, adhere to the following storage conditions:
-
Protection from Light: Store this compound in amber vials or containers that block light to prevent light-induced isomerization and degradation.
-
Temperature Control: Store this compound at low temperatures, ideally at -20°C or below, to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: this compound is more stable in a weakly acidic medium (around pH 5). Avoid highly acidic or alkaline conditions during storage and in solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Review your extraction protocol. | Optimize the solvent system. For instance, ethanol 80% has been shown to be effective for extracting crocins from saffron. Consider using techniques like sonication to improve extraction efficiency. |
| Degradation During Processing | Assess exposure to light, heat, and extreme pH. | Minimize exposure to light by using amber glassware. Control the temperature throughout the process, avoiding excessive heat. Maintain a suitable pH to prevent degradation. |
| Incomplete Hydrolysis of Crocins | Analyze the product for residual crocins using HPLC. | Adjust the hydrolysis conditions (e.g., increase reaction time, temperature, or concentration of the hydrolyzing agent) to ensure complete conversion to this compound. |
Issue 2: High Purity Variability Between Batches
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Purification | Evaluate the purification method. | For crystallization, control the temperature and solvent. A two-step crystallization process, with the second step at a lower temperature (e.g., -5°C), can significantly increase purity. |
| Presence of Isomers | Analyze the product for the presence of cis- and trans-crocetin isomers using HPLC. | The trans-form is generally more stable. Minimize exposure to light and heat during processing and storage to reduce the formation of the cis-isomer. |
| Contamination | Identify the nature of the impurities using analytical techniques like LC-MS. | If impurities are from the raw material, improve the initial extraction and washing steps. If they are byproducts of the process, optimize the reaction and purification conditions. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Saffron
This protocol is based on the hydrolysis of crocins extracted from saffron.
Materials:
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Saffron stigmas
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Methanol:water solution
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Ethyl acetate
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Lower alcohol (e.g., ethanol)
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Aprotic solvent (e.g., dimethylformamide)
Methodology:
-
Extraction of Crocins:
-
Extract crocins from saffron stigmas using a methanol:water solution.
-
-
Hydrolysis:
-
Hydrolyze the extracted crocins to this compound. This can be achieved through enzymatic or chemical (acid or base) hydrolysis.
-
-
Neutralization and Precipitation:
-
Neutralize the reaction mixture to precipitate the crude this compound.
-
-
Purification Step 1 (Solvent Wash):
-
Wash the crude this compound with a lower alcohol or a mixed solvent containing at least 50% lower alcohol to remove soluble impurities.
-
-
Purification Step 2 (Crystallization):
-
Dissolve the washed this compound in an aprotic solvent like dimethylformamide.
-
Crystallize the this compound from the solution. The temperature should be controlled, preferably at 50°C or lower, under a nitrogen atmosphere to obtain high-purity crystals.
-
Wash the resulting crystals with ethanol to remove any residual solvent.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a method for the quantification and purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.
Reagents:
-
Mobile phase: Methanol/water/acetic acid (85:14.5:0.5 v/v/v).
-
Internal standard (e.g., 13-cis retinoic acid).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For serum samples, a direct precipitation method using acetonitrile can be employed for sample pretreatment.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.8 ml/min.
-
Set the UV detector to 423 nm.
-
-
Analysis:
-
Inject the sample and the internal standard into the HPLC system.
-
Quantify this compound based on the peak area relative to the internal standard using a calibration curve.
-
Quantitative Data Summary
Table 1: Purity of Crocin after Crystallization
| Crystallization Step | Purity (%) | Yield from Stigmas (%) | Reference |
| First Crystallization | ~85% | 17% | |
| Second Crystallization | >97% | 10% |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain/Condition | This compound Titer (mg/L) | Reference |
| Initial Strain (Shake-flask) | ~0.62 | |
| Engineered Strain (Shake-flask) | 1.95 ± 0.23 | |
| Engineered Strain (5-L Fed-batch Fermentation) | 12.43 ± 0.62 |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Factors Affecting this compound Stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Saffron Characterization by a Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpmbs.com [ijpmbs.com]
Technical Support Center: Addressing Crocetin Autofluorescence in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence associated with crocetin in microscopy experiments. This compound, a primary active component of saffron, is a carotenoid that, like many similar molecules, can exhibit intrinsic fluorescence, complicating the analysis of specific fluorescent signals.[1][2] This guide offers strategies to mitigate this issue and improve the signal-to-noise ratio in your images.
Troubleshooting Guide
This section addresses common problems and provides step-by-step solutions to reduce or eliminate this compound-induced autofluorescence.
Problem 1: High background fluorescence is obscuring my specific signal in this compound-treated samples.
Cause: this compound, as a carotenoid, possesses a long chain of conjugated double bonds which can lead to autofluorescence across a broad spectrum, potentially overlapping with the emission of your fluorescent probes.[1] Additionally, common fixation methods using aldehydes can exacerbate autofluorescence.[3][4]
Solutions:
-
Optimize Fluorophore Selection:
-
Initial Assessment: First, image an unlabeled, this compound-treated control sample to determine the spectral profile of the autofluorescence.
-
Strategic Dye Selection: Choose fluorophores with emission spectra that are spectrally distant from the observed autofluorescence. Far-red and near-infrared dyes are often a good choice, as endogenous autofluorescence is less common in these regions. Modern, bright, and photostable dyes like the Alexa Fluor, DyLight, or ATTO series can also help improve the signal-to-noise ratio.
-
-
Chemical Quenching:
-
Several chemical reagents can be used to quench autofluorescence. The choice of quencher may depend on the tissue type and the nature of the autofluorescence.
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Sudan Black B (SBB): A lipophilic dye that is effective at quenching autofluorescence from lipofuscin and other sources. However, it can introduce its own background fluorescence in the red and far-red channels.
-
Trypan Blue: This stain can be used to quench autofluorescence, particularly in retinal pigment epithelial (RPE) cells. Optimized concentrations are crucial to avoid quenching the specific signal.
-
Commercially Available Reagents: Products like TrueBlack® and TrueVIEW™ are formulated to reduce autofluorescence from various sources with potentially less background than traditional dyes.
-
-
Photobleaching:
-
Before immunolabeling, you can intentionally photobleach the sample to reduce background autofluorescence. This can be achieved by exposing the sample to a high-intensity light source, such as a mercury arc lamp or LED array.
-
Problem 2: My chemical quencher is reducing my specific fluorescent signal.
Cause: Some quenching agents are not entirely specific and can reduce the fluorescence of your intended target. The mechanism of quenching can be complex, involving processes like Förster resonance energy transfer (FRET) or collisional quenching.
Solutions:
-
Optimize Quenching Protocol:
-
Titrate the Quencher: Determine the lowest effective concentration of the quenching agent that reduces autofluorescence without significantly impacting your signal.
-
Adjust Incubation Time: Shorten the incubation time with the quencher to the minimum required for effective background reduction. For example, Sudan Black B can be effective after a 15-minute incubation.
-
Timing of Quenching: For some quenchers like TrueBlack®, applying the treatment before immunofluorescence staining is preferred to minimize effects on the fluorophore.
-
-
Alternative Quenching Agents:
-
If one quencher affects your signal, try another. For example, if Sudan Black B introduces too much background in the far-red, a reagent like TrueBlack® might be a better alternative as it is reported to have minimal background fluorescence.
-
-
Consider a Different Approach:
-
If chemical quenching proves too harsh, switch to a non-chemical method like photobleaching or computational subtraction.
-
Problem 3: I am still unable to resolve my signal from the background autofluorescence.
Cause: In cases of very strong autofluorescence or significant spectral overlap, a single method may not be sufficient.
Solutions:
-
Spectral Unmixing:
-
If you are using a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the this compound autofluorescence from your specific signal. This technique relies on acquiring the emission spectrum of the autofluorescence from a control sample and then using software to subtract this spectral signature from your experimental images.
-
-
Fluorescence Lifetime Imaging (FLIM):
-
FLIM measures the decay rate of fluorescence, which is a unique characteristic of each fluorophore. Since the fluorescence lifetime of autofluorescent species is often different from that of specific labels, FLIM can be used to distinguish between the two, even if their emission spectra overlap.
-
-
Signal Amplification:
-
Enhance your specific signal to a level that it can be clearly distinguished from the background. Techniques like tyramide signal amplification (TSA) can significantly increase the fluorescence intensity of your target.
-
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for Autofluorescence Quenching
This protocol is adapted for quenching autofluorescence in tissue sections.
-
Preparation of SBB Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir or shake the solution overnight in the dark to ensure it is fully dissolved.
-
Filter the solution before use to remove any undissolved particles.
-
-
Staining Procedure (Post-Immunofluorescence):
-
Complete your standard immunofluorescence staining protocol, including washes after the secondary antibody.
-
Incubate the slides in the 0.1% SBB solution for 15-20 minutes at room temperature in a humid chamber.
-
Wash the slides thoroughly three times for 5 minutes each in phosphate-buffered saline (PBS). Avoid using detergents in the wash steps as this may remove the SBB.
-
Mount the coverslip with an appropriate mounting medium.
-
Protocol 2: Photobleaching for Autofluorescence Reduction
This is a general protocol that should be optimized for your specific sample and light source.
-
Sample Preparation:
-
Prepare your tissue sections or cells on slides as you would for immunofluorescence, up to the point of antibody incubation.
-
-
Photobleaching:
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp on a microscope or a dedicated LED array).
-
The duration of exposure can range from a few minutes to a couple of hours. This needs to be determined empirically. Start with a shorter duration and check the autofluorescence levels.
-
Caution: Ensure your specific antibodies and fluorophores are not light-sensitive if you choose to photobleach after staining. It is generally recommended to photobleach before adding fluorescent labels.
-
-
Proceed with Immunofluorescence:
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
-
Quantitative Data Summary
The effectiveness of different autofluorescence quenching methods can vary. The following table summarizes reported autofluorescence reduction percentages from various studies. Note that these values are indicative and may differ for this compound-induced autofluorescence.
| Quenching Method | Tissue/Cell Type | Excitation Wavelength | % Autofluorescence Reduction | Reference |
| Sudan Black B | Human Pancreatic Tissue | Multiple Filters | 65-95% | |
| Sudan Black B | Mouse Adrenal Cortex | 405 nm | 88% | |
| Sudan Black B | Mouse Adrenal Cortex | 488 nm | 82% | |
| TrueBlack™ | Mouse Adrenal Cortex | 405 nm | 93% | |
| TrueBlack™ | Mouse Adrenal Cortex | 488 nm | 89% | |
| MaxBlock™ | Mouse Adrenal Cortex | 405 nm | 95% | |
| MaxBlock™ | Mouse Adrenal Cortex | 488 nm | 90% | |
| Ammonia/Ethanol | Mouse Adrenal Cortex | 405 nm | 70% | |
| Ammonia/Ethanol | Mouse Adrenal Cortex | 488 nm | 65% |
Visual Guides
Caption: A decision-making workflow for troubleshooting this compound-induced autofluorescence.
Caption: Key strategies for mitigating autofluorescence in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why does this compound cause it? A: Autofluorescence is the natural emission of light by biological structures or molecules when they absorb light. This compound, a carotenoid, has a structure with multiple conjugated double bonds, which is a common feature of fluorescent molecules. This structure absorbs light energy and re-emits it as fluorescence, leading to a background signal that can interfere with the detection of your specific fluorescent labels.
Q2: Can I just subtract the background using my imaging software? A: Simple background subtraction can be effective if the autofluorescence is uniform across the image. However, this compound-induced autofluorescence may not be evenly distributed. In such cases, more advanced techniques like spectral unmixing are recommended for accurate removal of the background signal without affecting the specific signal.
Q3: Will changing my fixation method help reduce autofluorescence? A: Yes, the choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like formalin and glutaraldehyde are known to increase autofluorescence. If compatible with your experiment, consider using an organic solvent-based fixative like ice-cold methanol or ethanol. If you must use an aldehyde fixative, try to use the lowest concentration and shortest fixation time possible.
Q4: Are there any specific microscopy techniques that are less susceptible to autofluorescence? A: Two-photon microscopy can sometimes reduce out-of-focus autofluorescence. Additionally, as mentioned earlier, Fluorescence Lifetime Imaging (FLIM) is a powerful technique to separate signals based on their fluorescence decay times rather than their emission wavelengths, making it highly effective at distinguishing specific labels from autofluorescence.
Q5: My sample has high autofluorescence from red blood cells in addition to potential this compound autofluorescence. What should I do? A: To address autofluorescence from red blood cells, it is recommended to perfuse the tissue with PBS prior to fixation to remove the blood. If this is not possible, chemical quenching methods like Sudan Black B are also effective against autofluorescence from heme groups in red blood cells.
References
- 1. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the chemistry and uses of crocins and this compound, the carotenoid natural dyes in saffron, with particular emphasis on applications as colorants including their use as biological stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
crocetin experimental artifacts and how to avoid them
Welcome to the technical support center for researchers working with crocetin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and avoid experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
Question: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer: this compound is known for its poor solubility in water and most organic solvents.[1][2] This is a primary source of experimental variability.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and pyridine are effective solvents for this compound.[1][2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the culture medium to the final desired concentration.[3]
-
Maximum DMSO Concentration: Be mindful of the final DMSO concentration in your experiments, as it can have cytotoxic effects. It is advisable to keep the final DMSO concentration at or below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Alternative Solubilization Techniques: To enhance aqueous solubility and bioavailability, researchers have explored the use of inclusion complexes with cyclodextrins (α-CD, HP-β-CD, and γ-CD). These complexes can increase this compound's solubility by thousands of times. Other solubilization techniques include the use of liposomes, microcapsules, and nanoparticles.
| Solvent | Solubility | Notes |
| Water | Poor | Avoid using water as a primary solvent. |
| Most Organic Solvents | Poor | Not ideal for direct solubilization. |
| Pyridine | Good | Use with caution due to its toxicity. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for preparing stock solutions. |
| Alkaline Solutions | Slightly Better | Can be an option for specific applications. |
2. Stability and Degradation
Question: My this compound solution seems to be degrading. How can I prevent this?
Answer: this compound is sensitive to light, heat, and pH, which can lead to its degradation through oxidation and isomerization. The trans-form of this compound is generally more stable than the cis-form.
-
Light Sensitivity: Protect this compound solutions from light at all stages of your experiment, including storage, preparation, and during the assay itself. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Thermal Sensitivity: this compound degradation is accelerated by heat. Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
pH Sensitivity: this compound stability is influenced by pH. A weakly acidic medium (pH 5) has been shown to provide better stability compared to acidic (pH 2), neutral (pH 7), or basic (pH 8) conditions.
-
Use of Preservatives: The addition of antioxidants like ascorbic acid can improve the stability of this compound solutions, especially at lower storage temperatures (5°C and 20°C).
-
Formulation Impact: Encapsulation in cyclodextrins not only improves solubility but also significantly enhances stability against heat, light, and moisture.
| Condition | Effect on this compound Stability | Recommendation |
| Light Exposure | Promotes oxidation and isomerization | Work in the dark or use light-blocking containers. |
| High Temperature | Accelerates degradation | Store solutions at -20°C and avoid heat. |
| pH | Less stable at highly acidic, neutral, and basic pH | Maintain a weakly acidic environment (pH 5) for optimal stability. |
3. Interference in Antioxidant Assays
Question: I'm using the Crocin Bleaching Assay (CBA) to measure antioxidant capacity. Are there any known interferences?
Answer: The Crocin Bleaching Assay (CBA) is a common method for assessing antioxidant capacity. However, certain substances can interfere with the assay.
-
Bilirubin Interference: Bilirubin can interfere with the CBA because its maximum absorbance is close to that of crocin (around 440-450 nm). This assay is not suitable for samples containing high levels of bilirubin (greater than 3 mg/dl).
-
Pro-oxidant Effect: Some compounds, like uric acid, may exhibit antioxidant activity at low concentrations but act as pro-oxidants at higher concentrations in this assay. It is crucial to test a range of concentrations for your test compound.
4. Cell Culture Artifacts
Question: What is a typical effective concentration range for this compound in cell culture, and are there potential cytotoxic effects?
Answer: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured.
-
Concentration Range: In vitro studies have used a wide range of this compound concentrations, from as low as 1 µM to as high as 800 µM. For example, in studies on cardiac hypertrophy, concentrations of 1-10 µM were effective. In cancer cell lines, higher concentrations are often used, with IC50 values reported in the range of 0.16–0.61 mmol/L.
-
Cytotoxicity: this compound can induce cytotoxicity, particularly at higher concentrations. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions using a cell viability assay like the MTT assay.
-
Vehicle Control: As mentioned, always include a DMSO vehicle control to account for any effects of the solvent on cell viability and function.
| Cell Line Type | Reported Effective Concentration Range | Reference |
| Cardiac Myocytes | 1 - 10 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 100 µmol/L | |
| Human Colorectal Cancer Cells (HCT-116) | 400 - 800 µM | |
| Various Cancer Cell Lines (IC50) | 0.16 - 0.61 mmol/L |
Detailed Experimental Protocols
1. Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer) in a sealed, light-protected container.
-
Equilibration: Place the container in a thermostatic water bath, typically at 25 ± 0.5 °C, and shake at a constant rate (e.g., 100 rpm) for 72 hours to ensure equilibrium is reached. This process should be conducted in the dark.
-
Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Quantification: Carefully remove a precise volume of the clear supernatant, dilute it with a suitable solvent like methanol, and determine the this compound concentration using High-Performance Liquid Chromatography (HPLC).
2. Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This method is for the quantitative determination of this compound in samples.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acid like acetic acid or trifluoroacetic acid. An example is methanol/water/acetic acid (85:14.5:0.5 v/v/v).
-
Flow Rate: A typical flow rate is 0.8 to 1.0 ml/min.
-
Detection: Set the UV detector to 423 nm for this compound detection.
-
Internal Standard: 13-cis retinoic acid can be used as an internal standard.
-
Sample Preparation: Serum samples may require pretreatment such as solid-phase extraction or direct protein precipitation with acetonitrile.
3. Protocol for Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
This compound's Effect on MAPK/ERK Signaling Pathway
This compound has been shown to inhibit the MEK/ERK1/2 signaling pathway, which is involved in processes like cardiac hypertrophy. It can also activate the p38 MAPK pathway in some cancer cells.
Caption: this compound inhibits the ROS-dependent MEK/ERK1/2 pathway.
This compound's Modulation of the Nrf2 Signaling Pathway
This compound can exert anti-inflammatory and antioxidant effects by activating the Nrf2 signaling pathway.
Caption: this compound activates the Nrf2 antioxidant response pathway.
Experimental Workflow for Solubility Determination
A visual representation of the shake-flask method for determining this compound solubility.
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Enhancing the Shelf-Life of Crocetin-Containing Formulations
Welcome to the technical support center for crocetin-containing formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and shelf-life of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (fading of yellow/red color) of aqueous this compound solutions. | Light Exposure: this compound is highly sensitive to light, which can cause isomerization and oxidation.[1][2] pH Instability: this compound degradation is pH-dependent.[1][3][4] Oxidation: The polyunsaturated structure of this compound makes it susceptible to oxidation. | Storage: Store solutions in amber vials or cover containers with aluminum foil to protect from light. Recommended storage temperature is 2-8°C. pH Adjustment: Maintain the pH of the formulation at or above 5.0 for optimal stability. Using buffer solutions can improve stability compared to water alone. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or EDTA into the formulation. |
| Precipitation of this compound in aqueous formulations. | Poor Water Solubility: this compound has very low intrinsic solubility in aqueous media. | Solubilization Techniques: - Alkaline Solutions: this compound is more soluble in alkaline solutions (pH > 9.0). - Inclusion Complexes: Formulate with cyclodextrins (e.g., α-CD, HP-β-CD, γ-CD) to significantly increase aqueous solubility. - Nanoformulations: Utilize nanocarriers like solid lipid nanoparticles or polymeric micelles to improve solubility. |
| Low bioavailability of this compound in in vivo studies. | Poor Solubility and Stability: The inherent low solubility and degradation in the gastrointestinal tract limit absorption. | Advanced Formulation Strategies: - Inclusion Complexes: Cyclodextrin inclusion complexes have been shown to increase relative bioavailability by 3-4 times. - Nanoencapsulation: Encapsulating this compound in nanoparticles (e.g., chitosan/alginate) or nanoemulsions can protect it from degradation and enhance absorption. |
| Inconsistent results in stability studies. | Variable Storage Conditions: Fluctuations in temperature, light exposure, and humidity can affect degradation rates. Inadequate Analytical Methods: The chosen analytical method may not be sensitive enough to detect subtle changes. | Controlled Environment: Store all samples under controlled and monitored conditions (temperature, humidity, light). Validated Analytical Methods: Use a validated stability-indicating method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), to accurately quantify this compound and its degradation products. |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the primary factors that cause this compound degradation?
This compound is a polyunsaturated dicarboxylic acid, making it highly susceptible to degradation from several factors, including:
-
Light: Exposure to light can induce oxidation and isomerization from the more stable trans-form to the less stable cis-form.
-
Heat: Thermal treatment accelerates degradation.
-
pH: this compound's stability is pH-dependent, with greater stability observed at a pH of 5.0 or higher.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What is the optimal pH for an aqueous this compound formulation?
For aqueous formulations, the greatest stability for this compound esters is achieved at pH levels of 5.0 and above. Studies on crocin, a glycosylated form of this compound, have also shown that a weakly acidic medium (pH 5) provides satisfactory stability compared to highly acidic, neutral, or basic conditions.
Q3: What are the recommended storage conditions for this compound and its formulations?
To maximize shelf-life, this compound and its formulations should be:
-
Stored at refrigerated temperatures (2-8°C).
-
Protected from light by using amber-colored containers or by wrapping the container in foil.
-
Kept in tightly sealed containers to minimize exposure to oxygen and moisture.
Stabilization Strategies
Q4: Which antioxidants can be used to enhance this compound's stability?
Ascorbic acid and EDTA have been shown to have a positive impact on the stability of this compound-related compounds, significantly increasing their half-life, especially at lower storage temperatures.
Q5: How does microencapsulation improve the shelf-life of this compound?
Microencapsulation creates a protective barrier around this compound particles, shielding them from environmental factors like light, oxygen, and moisture. This technique has been shown to:
-
Improve stability and prevent decay during storage.
-
Control the release of the active compound.
-
Commonly used wall materials include gum acacia, chitosan/alginate, and gelatin, often applied via spray-drying.
Q6: What are the advantages of using nanoformulations for this compound?
Nanoformulations, such as solid lipid nanoparticles (SLNs), polymeric micelles, and inclusion complexes with cyclodextrins, offer several advantages:
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Enhanced Solubility: They can significantly increase the aqueous solubility of the poorly soluble this compound.
-
Improved Stability: Encapsulation within nanocarriers protects this compound from degradation.
-
Increased Bioavailability: By improving solubility and stability, nanoformulations can lead to better absorption and higher bioavailability.
Data and Experimental Protocols
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound and its derivatives under various conditions.
Table 1: Effect of pH and Temperature on the Half-Life (t½) of Crocin in Aqueous Solution
| Temperature | pH | Half-Life (t½) | Reference |
| Not Specified | 3 | 16 hours | |
| Not Specified | 5 | 99 hours | |
| Not Specified | 7 | 120 hours | |
| 5°C | 5 | ~200 days (approx.) | |
| 20°C | 5 | ~100 days (approx.) | |
| 35°C | 5 | 2.22 days |
Table 2: Effect of Preservatives on the Half-Life (t½) of Crocin at Different Temperatures
| Preservative | Temperature | Half-Life (t½) | Reference |
| Ascorbic Acid | 5°C | 266.34 days | |
| Ascorbic Acid | 20°C | 141.97 days | |
| Ascorbic Acid | 35°C | 6.01 days | |
| EDTA | 35°C | 4.25 days | |
| Citric Acid | 35°C | 3.44 days | |
| Propyl Paraben (200 mg/L) | 25°C | 94 hours (for trans-crocetin di-(β-D-gentiobiosyl) ester) |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-DAD
This protocol outlines a general procedure for assessing the stability of a this compound formulation under specific environmental conditions (e.g., temperature, pH, light).
-
Sample Preparation: Prepare the this compound formulation at a known concentration in the desired medium (e.g., buffer solution, water with preservatives).
-
Storage: Aliquot the formulation into appropriate containers (e.g., amber glass vials) and store them under the desired stress conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
Time-Point Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).
-
HPLC Analysis:
-
Immediately dilute the sample with the mobile phase to stop further degradation.
-
Inject the sample into an HPLC system equipped with a C18 column and a Diode-Array Detector (DAD).
-
Use a mobile phase suitable for separating this compound from its degradation products (e.g., a gradient of acidified water and methanol/acetonitrile).
-
Set the detection wavelength to the maximum absorbance of this compound (around 424-440 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the line. Degradation of this compound esters often follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes the preparation of this compound inclusion complexes to enhance solubility and stability, based on an ultrasonic method.
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the cyclodextrin in deionized water with stirring.
-
Addition of this compound: Slowly add this compound (dissolved in a minimal amount of a suitable solvent like dimethyl sulfoxide, if necessary) to the cyclodextrin solution.
-
Ultrasonication: Place the mixture in an ultrasonic water bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Equilibration: Stir the resulting solution at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Lyophilization: Freeze-dry the solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM).
Diagrams and Workflows
This compound Degradation Pathway
This compound degradation is primarily driven by oxidation and isomerization, especially when exposed to heat and light. The long polyene chain is susceptible to cleavage, leading to a loss of color and biological activity.
Caption: Simplified pathway of this compound degradation.
Experimental Workflow for Stability Testing
The following workflow illustrates the key steps in a typical stability study for a this compound formulation.
Caption: Workflow for assessing this compound formulation stability.
Signaling Pathways Modulated by this compound
While degradation impacts its efficacy, stable this compound is known to modulate various signaling pathways to exert its therapeutic effects. For instance, in the context of its antioxidant and anti-inflammatory actions, the p38 MAPK pathway is relevant.
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
References
- 1. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of saffron extracts at different pH levels [actahort.org]
- 4. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimizing Crocetin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting in vivo studies with crocetin. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the successful optimization of your this compound dosage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal starting dose for this compound can vary significantly depending on the animal model, the disease state under investigation, and the intended biological effect. Based on published studies, a general starting point for oral administration in rodents is in the range of 10-50 mg/kg body weight per day.[1][2][3] For intravenous administration, significantly lower doses are typically used. It is crucial to conduct a pilot dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: What is the most common and effective route of administration for this compound in animal studies?
A2: Oral gavage (p.o.) is the most frequently used and convenient route for administering this compound in preclinical in vivo studies.[2][4] Intraperitoneal (i.p.) injection is another common route. While intravenous (i.v.) administration allows for direct systemic delivery, it's less common in efficacy studies due to its invasive nature. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of this compound.
Q3: Should I use this compound or its precursor, crocin, in my in vivo experiments?
A3: While both this compound and crocin have demonstrated biological activity, it's important to understand their relationship. Crocin is a water-soluble glycoside ester of this compound. Following oral administration, crocin is hydrolyzed by intestinal enzymes and gut microbiota into its active metabolite, this compound, which is then absorbed. Therefore, administering crocin orally is an effective way to deliver this compound systemically. Some studies directly compare the effects of both compounds. The choice between this compound and crocin may depend on the specific research question, desired formulation properties (crocin is more water-soluble), and the target tissue.
Q4: What are the key pharmacokinetic parameters of this compound I should be aware of?
A4: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed within a few hours. It exhibits dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC). The elimination half-life is relatively short, suggesting that daily dosing is appropriate to maintain therapeutic levels. Notably, this compound is the primary bioactive component detected in plasma after the oral administration of saffron extract or pure crocin.
Q5: What are the known side effects or toxicity concerns with this compound at effective doses?
A5: this compound is generally considered to have a good safety profile at pharmacologically relevant doses. Animal studies have shown that oral administration of saffron extract, the natural source of this compound, is non-toxic at doses up to 5 g/kg in mice. However, at very high concentrations, teratogenic effects have been observed in frog embryos. As with any compound, it is essential to perform preliminary toxicity studies in your specific model to establish a safe and effective dose range.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable this compound in plasma after oral administration. | Poor solubility of this compound. | This compound has poor water solubility. Consider using a suitable vehicle for administration, such as a suspension in carboxymethylcellulose (CMC) or oil. Alternatively, consider using the more water-soluble precursor, crocin. |
| Inefficient absorption. | Ensure proper gavage technique to deliver the full dose to the stomach. The gut microbiota plays a role in the conversion of crocin to this compound; alterations in the gut microbiome could affect absorption. | |
| High variability in experimental results between animals. | Inconsistent dosing. | Ensure accurate calculation of dosage based on individual animal body weight and precise administration of the prepared this compound formulation. |
| Differences in animal health or stress levels. | Monitor animal health closely and maintain a consistent, low-stress environment. Stress can influence various physiological parameters and affect experimental outcomes. | |
| Unexpected adverse effects or toxicity. | Dosage is too high for the specific animal model or strain. | Immediately reduce the dosage or discontinue treatment. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. |
| Contamination of the this compound compound. | Ensure the purity of the this compound used. Obtain a certificate of analysis from the supplier. |
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects
| Animal Model | Route of Administration | Dosage Range | Treatment Duration | Key Findings | Reference |
| Mice (Lung Cancer) | Oral | 20 mg/kg/day | - | Increased antioxidant enzyme activity | |
| Mice (Breast Cancer) | Intraperitoneal | 150 mg/kg/week | 4 weeks | Reduced tumor cholesterol and triglycerides | |
| Rats (Myocardial Infarction) | Oral | 50, 100, 200 mg/kg/day | 15 days | Reduced oxidative stress and inflammation | |
| Rats (Atherosclerosis) | Intragastric | 25, 50 mg/kg | 12 weeks | Downregulated LOX-1 gene and protein expression | |
| Rats (Neurotoxicity) | Intraperitoneal | 2.5, 5, 10 mg/kg/day | 11 days | Ameliorated behavioral impairments and oxidative stress | |
| Zebrafish (Angiogenesis) | Immersion | 5, 10, 20 µM | - | Inhibited subintestinal vein formation |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rodent Model
This protocol is a general guideline for the oral administration of this compound to mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose, corn oil)
-
Mortar and pestle or homogenizer
-
Analytical balance
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Appropriate-sized oral gavage needles
-
Syringes
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., in mg/kg).
-
Formulation Preparation:
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Accurately weigh the calculated amount of this compound.
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If using a suspension, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Control Group: Administer the vehicle alone to the control group using the same procedure.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma
This protocol outlines the key steps for determining the pharmacokinetic profile of this compound in rodents. A study by Christodoulou et al. (2019) provides a detailed example.
Materials:
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This compound or Saffron Extract
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Administration vehicle
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Blood collection supplies (e.g., heparinized tubes, syringes)
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Centrifuge
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HPLC-PDA system
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Organic solvents for extraction (e.g., methanol, ethyl acetate)
Procedure:
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Dosing: Administer a single dose of this compound or saffron extract to the animals via the desired route (e.g., oral or intravenous).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration).
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Plasma Separation: Centrifuge the blood samples to separate the plasma.
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This compound Extraction:
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Precipitate plasma proteins using an organic solvent like methanol.
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Perform a liquid-liquid extraction of this compound from the supernatant using a solvent such as ethyl acetate.
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Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
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Inject the reconstituted sample into an HPLC system equipped with a photodiode array (PDA) detector.
-
Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with formic acid) to separate this compound from other components.
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Quantify the this compound concentration based on a standard curve.
-
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate various signaling pathways involved in cellular processes like angiogenesis, inflammation, and apoptosis.
Caption: General workflow for in vivo this compound studies.
One of the well-studied pathways is the VEGF/VEGFR2 signaling cascade, which is crucial for angiogenesis. This compound has been demonstrated to inhibit this pathway.
Caption: this compound's inhibition of the VEGFR2 signaling pathway.
This compound has also been implicated in pathways related to cancer prevention by affecting cell proliferation and apoptosis.
Caption: Proposed mechanisms of this compound in cancer prevention.
References
- 1. In vivo and in vitro effects of this compound and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematic Review [frontiersin.org]
- 3. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of crocin (this compound digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Crocetin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of crocetin.
Section 1: Microbial Biosynthesis of this compound
The heterologous production of this compound in microbial hosts like E. coli and S. cerevisiae offers a promising alternative to traditional plant extraction. However, researchers often face challenges in optimizing yields.
Frequently Asked Questions & Troubleshooting
Q1: My engineered microbial strain is producing low titers of this compound. What are the common bottlenecks?
A1: Low this compound yields in microbial systems can stem from several factors:
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Inefficient Enzymes: The enzymes in the biosynthetic pathway, particularly carotenoid cleavage dioxygenases (CCDs) and aldehyde dehydrogenases (ALDHs), may have low activity or specificity in the heterologous host.[1][2]
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Precursor Supply Limitation: The production of the precursor, zeaxanthin, might be insufficient. This can be due to limited flux through the native isoprenoid pathway (MEP or MVA pathway) of the host.[1][3]
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Metabolic Burden and Host Competition: Overexpression of the this compound pathway can impose a significant metabolic burden on the host, leading to reduced cell growth. Additionally, native metabolic pathways may compete for essential precursors like acetyl-CoA.[1]
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Toxicity of Intermediates: Accumulation of intermediate metabolites in the pathway could be toxic to the host cells, thereby inhibiting growth and production.
Q2: How can I improve the efficiency of the this compound biosynthetic pathway enzymes?
A2:
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Enzyme Mining: Explore different homologs of the required enzymes (e.g., CCDs and ALDHs) from various organisms to find variants with higher catalytic activity.
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Protein Engineering: Employ protein engineering techniques, such as creating fusion proteins (e.g., fusing CrtZ and CCD enzymes), to enhance catalytic efficiency and substrate channeling.
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Codon Optimization: Ensure the genes encoding the biosynthetic enzymes are codon-optimized for the specific microbial host to improve protein expression levels.
Q3: What strategies can be employed to increase the precursor (zeaxanthin) supply?
A3:
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Pathway Engineering: Overexpress key enzymes in the upstream isoprenoid pathway (e.g., the MVA pathway in yeast) to channel more metabolic flux towards the synthesis of IPP and DMAPP, the basic building blocks.
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Blocking Competing Pathways: Knock out or down-regulate competing metabolic pathways that drain precursors away from the this compound synthesis pathway.
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Fermentation Optimization: Optimize fermentation conditions, such as media composition and temperature, to favor precursor production. For instance, low temperatures have been found to be favorable for this compound biosynthesis in Y. lipolytica.
Q4: The this compound yield is high in flask cultures but does not scale up in the bioreactor. What could be the issue?
A4: Scaling up from shake flasks to bioreactors introduces new challenges related to mass transfer, oxygen supply, and substrate feeding.
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Oxygen Limitation: Ensure adequate dissolved oxygen levels in the fermenter, as the biosynthetic pathway involves oxygen-dependent enzymes.
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Substrate Feeding Strategy: Implement a fed-batch fermentation strategy to maintain optimal concentrations of the carbon source (e.g., glycerol or glucose) and avoid substrate inhibition or overflow metabolism.
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Process Parameter Optimization: Systematically optimize parameters like pH, temperature, and agitation speed at the bioreactor scale.
Data Presentation: Microbial Production of this compound
The following table summarizes reported this compound titers in various engineered microbial hosts, providing a benchmark for experimental efforts.
| Host Organism | Key Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Fusion expression of PsCrtZ and CsCCD2, increased acetyl-CoA supply | 12.43 ± 0.62 | |
| Escherichia coli | Overexpression of zeaxanthin cleavage dioxygenase and a novel this compound dialdehyde dehydrogenase | 34.77 ± 1.03 | |
| Yarrowia lipolytica | Hybrid promoters and copy number adjustment for β-carotene precursor, introduction of this compound pathway | Not specified, but noted as higher than previous reports in flasks |
Visualization: Troubleshooting Low this compound Yield
The following workflow diagram outlines a systematic approach to diagnosing and resolving low this compound yields in microbial fermentation processes.
Caption: Troubleshooting workflow for low this compound yield.
Section 2: Plant-Based Extraction and Purification
Extraction from plant sources like saffron (Crocus sativus) and gardenia (Gardenia jasminoides) is the traditional method for obtaining this compound. However, this approach is often plagued by high costs, low yields, and complex purification procedures.
Frequently Asked Questions & Troubleshooting
Q1: What are the main challenges in extracting this compound from saffron?
A1: The primary challenges are:
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High Cost and Low Availability: Saffron is the most expensive spice in the world, making large-scale extraction economically challenging. It requires a vast number of flowers to produce a small amount of saffron stigma.
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Complex Extraction and Purification: this compound exists as glycoside esters (crocins) in saffron, which must be hydrolyzed to yield the this compound aglycone. The subsequent purification to separate this compound from other compounds is often a multi-step, time-consuming, and costly process.
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Low Purity: Traditional extraction methods can result in products with low purity, containing a mixture of crocins and other saffron components.
Q2: Is Gardenia jasminoides a viable alternative to saffron for this compound production?
A2: Yes, gardenia fruit is often used as a more cost-effective raw material for industrial this compound production due to its high yield and lower cost compared to saffron. However, the extraction and purification challenges are similar, requiring hydrolysis of crocins and subsequent purification steps.
Q3: My purified this compound from plant extract shows poor stability. How can this be addressed?
A3: this compound is inherently unstable and sensitive to light, heat, and oxygen.
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Storage Conditions: Store purified this compound in a cool, dark environment under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
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Formulation: For applications, consider formulation strategies like encapsulation in microcapsules or complexation with cyclodextrins to significantly improve stability.
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Solvent Choice: During processing, use appropriate solvents and minimize exposure to high temperatures.
Visualization: this compound Biosynthesis Pathway
This diagram illustrates the simplified biosynthetic pathway leading to the formation of this compound from the central isoprenoid pathway.
Caption: Simplified biosynthetic pathway of this compound.
Section 3: Physicochemical Properties and Formulation
A major hurdle in the clinical development of this compound is its poor physicochemical properties, namely its extremely low aqueous solubility and instability.
Frequently Asked Questions & Troubleshooting
Q1: Why is the aqueous solubility of this compound so low, and what are the implications?
A1: this compound's structure, a long polyunsaturated dicarboxylic acid, results in very poor water solubility. This significantly limits its bioavailability when administered orally and poses major challenges for developing parenteral formulations.
Q2: What methods can be used to improve the solubility and stability of this compound?
A2: Several formulation strategies have proven effective:
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Inclusion Complexes with Cyclodextrins: Encapsulating this compound within cyclodextrins (like HP-β-CD and γ-CD) can dramatically increase its aqueous solubility (by 6,500 to 10,000 times) and improve its stability against heat, light, and moisture.
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Nanoparticle Formulation: Developing this compound nanoparticles can help overcome drug resistance and improve its delivery and efficacy.
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Liposomes and Microcapsules: Encapsulating this compound in liposomes or microcapsules can enhance its stability and solubility.
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Salt Formation: Converting this compound to a salt, such as trans-sodium crocetinate, can improve its solubility in aqueous solutions.
Q3: How do I choose the right solubilization technique for my application?
A3: The choice depends on the intended application and route of administration.
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Oral Delivery: Cyclodextrin inclusion complexes are a good option as they have been shown to increase oral bioavailability by 3-4 times.
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Parenteral (Injectable) Delivery: Formulations like injections prepared with co-solvents (e.g., propylene glycol) or nanoparticle suspensions are more suitable.
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Topical/Other Routes: Liposomes and other nano-carriers can be adapted for various delivery routes.
Data Presentation: Solubility of trans-Crocetin
The following tables provide quantitative data on the solubility of trans-crocetin in different media and the improvements achieved through formulation.
Table 2: Intrinsic Solubility of trans-Crocetin in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 1.23 µg/mL | |
| Phosphate Buffer (pH 6.8) | 25 | 1.84 mg/L | |
| Pyridine | Not Specified | Partially Soluble | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble | |
| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Soluble |
Table 3: Enhancement of trans-Crocetin Aqueous Solubility with Cyclodextrins
| Formulation | Solubility Increase (fold) | Resulting Aqueous Solubility | Reference |
| β-cyclodextrin-based nanosponges | ~5,900 | 7.27 ± 1.11 µg/mL | |
| Inclusion Complexes (α-CD, HP-β-CD, γ-CD) | 6,500 - 10,000 | Not specified directly, but significantly enhanced |
Experimental Protocols
Protocol 1: Determination of trans-Crocetin Solubility (Shake-Flask Method) This protocol describes the standard shake-flask method to determine the equilibrium solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of trans-crocetin to a known volume of the desired solvent (e.g., water, phosphate buffer) in a sealed, light-protected container.
-
Equilibration: Place the suspension in a thermostatic shaker bath, typically at 25 ± 0.5 °C. Shake at a constant rate (e.g., 100 rpm) for 72 hours to ensure equilibrium is reached. It is critical to conduct this process in the dark to prevent photodegradation.
-
Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.
-
Quantification: Carefully collect the supernatant, filter it if necessary, and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Assessment of Light-Induced Degradation of trans-Crocetin This protocol outlines a method to evaluate the stability of this compound under light exposure.
Methodology:
-
Sample Preparation: Prepare a solution of trans-crocetin at a known concentration in a suitable solvent (e.g., Dimethylformamide, DMF).
-
Exposure: Place the solution in a drug stability test chamber equipped with a light source of known power (e.g., 30 W) at a fixed distance (e.g., 30 cm).
-
Time-Point Sampling: Withdraw aliquots of the solution at predefined time intervals (e.g., 0, 5, 10, 20, 30, 50, 70, 90 minutes).
-
Analysis: Analyze the concentration of remaining this compound in each aliquot using HPLC.
-
Data Analysis: Determine the degradation kinetics by plotting the natural logarithm of the this compound concentration against time.
Visualization: Workflow for Solubility Enhancement
This diagram shows a logical workflow for selecting and developing a formulation to improve this compound's solubility and bioavailability.
Caption: Workflow for enhancing this compound solubility.
References
Technical Support Center: Enhancing Crocetin's Intestinal Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with crocetin's poor absorption in the gut.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show low plasma concentrations of this compound after oral administration. What are the primary reasons for this?
A1: this compound, the primary bioactive metabolite of crocins found in saffron, exhibits poor oral bioavailability due to several factors.[1][2][3] The primary reasons for its low absorption in the gut are:
-
Poor Water Solubility: this compound is inherently insoluble in water, which significantly limits its dissolution in the gastrointestinal fluids and subsequent absorption across the intestinal epithelium.[4][5]
-
Intestinal Metabolism: While crocins are hydrolyzed to this compound by intestinal enzymes and gut microbiota, this compound itself can be further metabolized within the gastrointestinal tract. This can reduce the amount of active this compound available for absorption.
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P-glycoprotein (P-gp) Efflux: There is speculation that efflux transporters like P-glycoprotein may actively pump this compound out of intestinal cells, further limiting its net absorption, though more research is needed in this area.
Q2: I am considering using a nanoformulation to improve this compound's bioavailability. Which nano-delivery systems have shown the most promise?
A2: Several nanoformulation strategies have been investigated to overcome the poor solubility and enhance the intestinal absorption of this compound. These approaches focus on increasing the surface area for dissolution, improving solubility, and protecting this compound from degradation in the gut. Promising systems include:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate this compound, improving its solubility and providing a controlled release. They have been shown to enhance the oral absorption of other poorly soluble compounds like quercetin.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, protecting it from the harsh environment of the stomach and intestine and allowing for targeted delivery.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, significantly increasing their aqueous solubility and dissolution rate. Studies have shown that these complexes can increase the relative bioavailability of this compound by approximately 3-4 times in rats.
-
Nanoemulsions and Niosomes: These systems can also be effective in solubilizing this compound and improving its absorption.
Q3: How can I prepare a this compound-cyclodextrin inclusion complex in my lab?
A3: Preparing a this compound-cyclodextrin inclusion complex is a common method to enhance its solubility. A general laboratory-scale protocol is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD), Hydroxypropyl-beta-cyclodextrin (HP-β-CD), or Alpha-cyclodextrin (α-CD)
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Distilled water
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Ethanol
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Magnetic stirrer with heating plate
-
Freeze-dryer or vacuum oven
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). A 1:3 molar ratio has been used effectively in some studies.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of cyclodextrin in distilled water with gentle heating and stirring until a clear solution is obtained.
-
This compound Solution Preparation: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while continuously stirring.
-
Stirring and Incubation: Continue stirring the mixture at a constant temperature (e.g., 40-50°C) for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should be protected from light.
-
Solidification: The resulting solution can be solidified by either freeze-drying or vacuum evaporation to obtain a powder of the inclusion complex.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The encapsulation efficiency can be determined using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Enhancement of this compound Solubility with Cyclodextrin Inclusion Complexes
| Formulation | Solubility (mg/L) | Fold Increase in Solubility | Reference |
| Pure this compound | 1.23 ± 0.07 | - | |
| This compound/α-CD Inclusion Complex | 7995 ± 15 | ~6500 | |
| This compound/HP-β-CD Inclusion Complex | 12300 ± 230 | ~10000 | |
| This compound/γ-CD Inclusion Complex | 10460 ± 190 | ~8500 |
Table 2: Pharmacokinetic Parameters of this compound and its Cyclodextrin Inclusion Complexes in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Free this compound | 0.28 ± 0.03 | 4.0 | 2.67 ± 0.20 | 100 | |
| This compound/α-CD IC | 1.21 ± 0.11 | 1.0 | 9.72 ± 0.22 | ~364 | |
| This compound/HP-β-CD IC | 1.35 ± 0.15 | 0.75 | 10.24 ± 0.34 | ~384 | |
| This compound/γ-CD IC | 1.28 ± 0.13 | 0.75 | 9.87 ± 0.25 | ~370 |
Visualizations
Diagram 1: Crocin Metabolism and this compound Absorption Pathway
Caption: Metabolic pathway of crocin to this compound in the gut and subsequent absorption.
Diagram 2: Experimental Workflow for Evaluating this compound Nanoformulations
Caption: A typical experimental workflow for developing and evaluating this compound nanoformulations.
Diagram 3: Logic of Overcoming Poor Absorption with Nanoformulations
Caption: Logical relationship showing how nanoformulations address the causes of poor this compound absorption.
References
- 1. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Crocetin vs. Crocin: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Crocetin and crocin, the principal carotenoid constituents of saffron, are renowned for their potent antioxidant properties, which underpin many of their therapeutic effects. While structurally related—crocin is a glycosyl ester of this compound—their distinct chemical properties influence their bioavailability and antioxidant mechanisms. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and crocin have been evaluated through various in vivo and in vitro assays. Below is a summary of key comparative data.
In Vivo Antioxidant Activity
A study comparing the oral administration of this compound and crocin in mice provided evidence of their comparable in vivo antioxidant effects. The research highlighted that both compounds offer protection to the liver and kidneys.[1]
| Parameter | Biomarker | Organ/Tissue | This compound Effect | Crocin Effect | Reference |
| Enzyme Activity | Superoxide Dismutase (SOD) | Liver, Kidney | Enhanced | Enhanced | [1] |
| Glutathione Peroxidase (GSH-Px) | Liver | Enhanced | Enhanced | [1] | |
| Overall Capacity | Total Antioxidant Capacity (TAOC) | Heart, Kidney | Enhanced | Enhanced | [1] |
| Oxidative Damage | Malondialdehyde (MDA) | Serum | Decreased | Decreased | [1] |
In Vitro Antioxidant Activity
Direct comparative in vitro studies are limited; however, individual studies provide insights into their radical scavenging capabilities.
| Assay | Compound | IC50 Value (µg/mL) | Notes | Reference |
| Superoxide Radical (•O2−) Scavenging | This compound | 6.39 | Compared to ascorbic acid. | |
| Hydrogen Peroxide (H2O2) Scavenging | This compound | 4.67 | Compared to ascorbic acid. | |
| Hydroxyl Radical (•OH) Scavenging | This compound | 8.63 | Compared to ascorbic acid. | |
| DPPH Radical Scavenging | Crocin | Not explicitly defined in a comparative study, but saffron extracts with higher crocin content showed significant antioxidant activity. | The antioxidant activity of saffron extracts is often attributed to the synergistic effects of its components. | |
| ABTS Radical Scavenging | Crocin-loaded Nano-niosomes | ~46.5 | This value is for a specific formulation of crocin. |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
In Vivo Antioxidant Activity Assessment in Mice
Objective: To compare the in vivo antioxidant capacity of orally administered this compound and crocin.
Experimental Workflow:
Figure 1: Workflow for in vivo antioxidant comparison.
Methodology:
-
Compound Preparation: this compound and crocin-1 are separated from gardenia using column chromatography.
-
Animal Groups: Kunming mice are divided into groups and orally administered with varying doses of this compound (6.25, 12.5, and 25.0 mg·kg-1·d-1) and crocin (18.7, 37.5, and 75.0 mg·kg-1·d-1) for six weeks. A control group receives the vehicle.
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Biochemical Analysis: After the administration period, serum and various tissues (liver, kidney, heart) are collected. The levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), total antioxidant capacity (TAOC), and malondialdehyde (MDA) are determined using standard biochemical assay kits.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the capacity of a compound to scavenge the stable DPPH free radical.
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (this compound or crocin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a compound against the ABTS radical cation.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathway Analysis: The Role of Nrf2
Both this compound and crocin exert a significant portion of their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and crocin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Figure 2: Nrf2 signaling pathway activation.
Studies suggest that while both compounds activate this pathway, this compound may be a more potent activator of Nrf2 than crocin. This activation leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Conclusion
Both this compound and crocin are powerful antioxidants with significant therapeutic potential. In vivo studies suggest they have comparable efficacy in enhancing the endogenous antioxidant defense system and reducing oxidative damage, particularly in the liver and kidneys. Their primary mechanism of action involves the activation of the Nrf2 signaling pathway, leading to the increased expression of a suite of protective antioxidant enzymes. While this compound is the aglycone and is thought to be the more direct bioactive form, crocin's glycosyl moieties enhance its water solubility. The choice between this compound and crocin for research or therapeutic development may depend on the specific application, desired bioavailability, and target tissue. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of their radical scavenging activities.
References
Crocetin vs. Astaxanthin: A Comparative Analysis of Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of crocetin and astaxanthin, supported by experimental data. Both potent carotenoids, these compounds show significant promise in mitigating neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and astaxanthin.
| Parameter | This compound | Astaxanthin | Source |
| Neuroprotection Model | Transient focal cerebral ischemia (rat) | Traumatic Brain Injury (TBI) (mouse) | [1],[2] |
| Dosage | 50 and 80 mg/kg (IP) | 100 mg/kg (IP) | [1],[2] |
| Efficacy | - Reduced cortical infarct volume by 48% and 60%, respectively- Decreased striatal infarct volume by 45% and 75%, respectively- Significantly improved Neurological Deficit Score (NDS) | - Significantly improved neurological severity scores (NSS)- Improved performance in rotarod and forced swim tests | [1], |
| Biochemical Markers | - Decreased TNF-α, IL-1β, IL-6- Increased BDNF- Suppressed PI3K, Akt, and NF-κB expression | - Promoted Nrf2 activation- Upregulated Nrf2 and HO-1 mRNA and protein levels- Increased NQO1 protein levels- Reduced cleaved caspase-3 protein levels | , |
| Cellular Model | l-Glu-induced mitochondrial apoptosis in HT22 cells | Oxygen-glucose deprivation (OGD) in SH-SY5Y cells | , |
| In Vitro Efficacy | - Increased cell viability- Reduced apoptosis rate from 32.5% to 10.8% | - Suppressed OGD-induced oxidative stress- Upregulated HO-1, Hsp32, and Hsp90 protein expression | , |
Mechanisms of Neuroprotection: Signaling Pathways
Both this compound and astaxanthin exert their neuroprotective effects through the modulation of multiple signaling pathways. Their primary mechanisms revolve around combating oxidative stress and inflammation, two key contributors to neuronal damage in various neurological disorders.
This compound's Neuroprotective Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular survival. One of the prominent pathways is the PI3K/Akt/NF-κB pathway. By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound can modulate the JNK-BCL2-BAX signaling pathway, which plays a crucial role in apoptosis.
Astaxanthin's Neuroprotective Signaling Pathways
Astaxanthin is a potent antioxidant that effectively activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This activation leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which protect neurons from oxidative stress. Furthermore, astaxanthin has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of inflammatory mediators. It also modulates the PI3K/Akt pathway, promoting cell survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
In Vivo Model of Focal Cerebral Ischemia
A common model for studying stroke and the neuroprotective effects of compounds involves the transient middle cerebral artery occlusion (MCAO) in rats.
Protocol:
-
Animal Preparation: Adult male rats are anesthetized.
-
MCAO Induction: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 80 minutes) to induce ischemia, after which it is withdrawn to allow for reperfusion.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at the beginning of ischemia.
-
Neurological Assessment: Neurological deficits are scored at defined time points post-reperfusion.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological and Molecular Analysis: Brain tissues are processed for immunohistochemistry and western blotting to analyze protein expression and cellular changes.
References
Crocetin's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of crocetin's anti-cancer effects in xenograft models, supported by experimental data from multiple studies. This compound, a natural carotenoid derived from saffron, has demonstrated significant potential as a therapeutic agent against various cancers, primarily through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Comparative Analysis of this compound's Efficacy in Xenograft Models
This compound has been evaluated in several preclinical xenograft models, consistently demonstrating anti-tumor activity. The following tables summarize the quantitative data from key studies, showcasing its effects on tumor growth and relevant molecular markers.
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | MIA-PaCa-2 | Athymic Nude Mice | 4 mg/kg/day (oral) | 30 days | Significant regression in tumor growth compared to control. | [1][2] |
| Pancreatic Cancer | MIA-PaCa-2 | Athymic Nude Mice | 0.5 mg/kg | 21 days | Significant inhibition of tumor growth. | [3] |
| Glioblastoma | U251 & U87 | Animal Models | 100 mg/kg/day (per os) | Not Specified | Inhibited tumor growth, with effects comparable to temozolomide. | [4][5] |
| Cancer Type | Cell Line | Key Molecular Markers (Post-Crocetin Treatment) | Reference |
| Pancreatic Cancer | MIA-PaCa-2 | Down-regulated: EGFR phosphorylation, Bcl-2, PCNA, phosphorylated Akt. Up-regulated: Bax/Bcl-2 ratio, cleaved caspase-3. | |
| Glioblastoma | U251, U87, U138, U373 | Down-regulated: CD44, CD90, CXCR4, OCT3/4, HDAC1, HDAC3. Up-regulated: βIII-Tubulin, Neurofilaments (NFH). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the cited xenograft studies.
Pancreatic Cancer Xenograft Model
-
Cell Line: MIA-PaCa-2 human pancreatic cancer cells were utilized.
-
Animal Model: Athymic (nude) female mice were used for tumor implantation. All animal procedures were conducted in accordance with the American Association for the Accreditation of Laboratory Animal Care guidelines, with institutional approval.
-
Tumor Inoculation: 2.5 x 10^6 MIA-PaCa-2 cells were injected into the right hind leg of each mouse.
-
Treatment Protocol: Following the development of palpable tumors (approximately 30 days post-injection), mice were randomized into control and treatment groups. The treatment group received this compound orally at a dose of 4 mg/kg daily for 30 days. Another study administered purified crocetinic acid at 0.5 mg/kg for 21 days.
-
Outcome Measures: Tumor size was measured regularly. At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis to assess the expression of proteins such as PCNA, EGFR, and markers of apoptosis.
Glioblastoma Xenograft Model
-
Cell Lines: U251 and U87 human glioblastoma cells were used.
-
Animal Model: The specific animal model was not detailed in the abstract, but subcutaneous injection was performed.
-
Tumor Inoculation: U251 and U87 cells were injected subcutaneously into the animals. For an orthotopic model, luciferase-transfected U251 cells were inoculated intracranially to mimic tumor recurrence post-surgery.
-
Treatment Protocol: Animals with established tumors were treated with this compound (100 mg/kg/day, orally), temozolomide (16 mg/kg for 5 consecutive days), radiotherapy (a single 4 Gy dose), or a combination of radiotherapy and temozolomide.
-
Outcome Measures: Tumor growth was monitored, and outcomes were assessed by Tumor To Progression (TTP) values and Kaplan-Meier survival curves. For the orthotopic model, disease-free survival (DFS) and overall survival (OS) were determined by monitoring bioluminescent signals.
Visualizing Molecular Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a generalized experimental workflow for xenograft studies.
Caption: this compound's Anti-Cancer Signaling Pathway.
Caption: Generalized Xenograft Experimental Workflow.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach. In pancreatic cancer, it has been shown to significantly reduce the expression and phosphorylation of Epidermal Growth Factor Receptor (EGFR). This inhibition correlates with impaired tumor growth. Furthermore, this compound promotes apoptosis, or programmed cell death, by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Studies have also indicated that this compound can inhibit DNA, RNA, and protein synthesis in cancer cells. In glioblastoma models, this compound has been observed to modulate mesenchymal and neuronal markers, suggesting an influence on cell differentiation. The downregulation of histone deacetylases (HDACs) by this compound points towards the involvement of epigenetic mechanisms in its anti-cancer activity.
Conclusion
The evidence from xenograft models strongly supports the anti-cancer properties of this compound across different cancer types, notably pancreatic cancer and glioblastoma. Its ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways underscores its potential as a chemotherapeutic or chemopreventive agent. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies for humans.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits pancreatic cancer cell proliferation and tumor progression in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Extracted from Saffron Shows Antitumor Effects in Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Crocetin from Saffron and Gardenia: A Guide for Researchers
For scientists and professionals in drug development, understanding the nuances of natural compounds is paramount. Crocetin, a potent apocarotenoid, has garnered significant interest for its therapeutic potential. This guide provides a detailed comparative analysis of this compound derived from its two primary natural sources: the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. We delve into a quantitative comparison of this compound content, detail the experimental protocols for its analysis, and illustrate key biological pathways it modulates.
Quantitative Comparison of this compound and Crocin Content
This compound is typically present in its glycosylated form, crocin, in both saffron and gardenia. The concentration of these compounds can vary significantly based on the plant's origin, cultivation practices, and the extraction methods employed. The following table summarizes the quantitative data on crocin and this compound content from various studies, standardized to milligrams per gram (mg/g) of dry weight where possible.
| Natural Source | Compound | Concentration (mg/g of dry weight) | Reference |
| Crocus sativus (Saffron) Stigmas | Crocin | 10.43 - 16.32 | [1] |
| Crocus sativus (Saffron) Stigmas | This compound Esters | 2.8% - 25.6% of dry weight | [2][3] |
| Crocus sativus (Saffron) Stigmas | Crocin (Sicilian variety) | 0.128 | [4] |
| Crocus sativus (Saffron) Stigmas | Crocin (Iranian variety) | 0.126 | [4] |
| Crocus sativus (Saffron) Stigmas | Crocin (Greek variety) | 0.111 | |
| Gardenia jasminoides Fruit | Crocin | 235 - 244 | |
| Gardenia jasminoides Fruit | Crocin | 88.04 - 95.04 | |
| Gardenia jasminoides Fruit | Total this compound Derivatives | ~4.5 |
It is important to note that Gardenia jasminoides fruits generally exhibit a higher concentration of crocin compared to saffron stigmas, making them a more cost-effective source for commercial extraction.
Experimental Protocols
Accurate quantification and analysis of this compound and its derivatives are crucial for research and development. Below are detailed methodologies for extraction, purification, and quantification.
Extraction of Crocin and this compound
From Crocus sativus (Saffron):
A common method for extracting crocins from saffron is solvent extraction followed by crystallization.
-
Sample Preparation: 10 grams of dried and powdered saffron stigmas are used as the starting material.
-
Initial Extraction: The saffron powder is suspended in 200 mL of 80% ethanol. The mixture is subjected to ultrasonication for 10 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: The mixture is then centrifuged to separate the supernatant containing the dissolved crocins from the solid plant material.
-
Concentration: The supernatant is concentrated under reduced pressure using a rotary evaporator.
-
Crystallization: The concentrated extract is then subjected to a crystallization process to purify the crocins.
From Gardenia jasminoides:
Ultrasound-assisted extraction is an effective method for obtaining high yields of crocin from gardenia fruits.
-
Sample Preparation: Dried gardenia fruits are powdered.
-
Extraction: 1 gram of the powder is mixed with 100 mL of an ethanol-water solvent (a 40:60 ethanol to water ratio has been shown to be effective).
-
Ultrasonication: The mixture undergoes ultrasound-assisted extraction at a 60% amplitude for 6 minutes.
-
Filtration and Centrifugation: The extract is then vacuum filtered and centrifuged to remove solid particles. The resulting supernatant contains the crude crocin extract.
Purification (Hydrolysis of Crocin to this compound)
To obtain pure this compound, the extracted crocins must be hydrolyzed to remove the sugar moieties.
-
Alkaline Hydrolysis: The crocin extract is treated with a 10% sodium hydroxide solution at 60°C for 4 hours.
-
Acidification: The solution is then acidified with phosphoric acid, which causes the this compound to precipitate.
-
Washing and Crystallization: The this compound precipitate is washed with water and can be further purified by crystallization from a solvent like dimethylformamide.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the precise quantification of this compound and crocin.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) detector is typically used.
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Crocin and this compound are detected at their maximum absorbance wavelengths, which are around 440 nm and 423 nm, respectively.
-
Quantification: The concentration of this compound and crocin in the samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of purified standards.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its biological effects by modulating various signaling pathways. One of the well-studied pathways is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is crucial in angiogenesis (the formation of new blood vessels).
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
This compound has been demonstrated to inhibit the phosphorylation of VEGFR2, a critical step in the activation of this pathway. This inhibition subsequently blocks the downstream signaling molecules, including SRC, FAK, MEK, and ERK, ultimately leading to a reduction in angiogenesis. This mechanism of action underlies some of this compound's potential anti-cancer and anti-inflammatory properties.
Experimental Workflow for this compound Analysis
The following diagram outlines a typical experimental workflow for the extraction, purification, and quantification of this compound from natural sources.
Caption: General experimental workflow for this compound analysis.
This guide provides a foundational understanding for researchers working with this compound. By offering a comparative look at its natural sources, detailing robust experimental protocols, and illustrating its mechanism of action, we aim to facilitate further research and development of this promising natural compound.
References
Crocetin: A Comparative Guide to its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of crocetin, a natural carotenoid derived from saffron, with other well-known antioxidants. The information presented is based on available experimental data, offering insights into its relative potency and mechanisms of action.
Executive Summary
This compound, the aglycone of crocin, demonstrates significant antioxidant properties through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant pathways.[1][2] While a direct, comprehensive comparison of this compound's antioxidant capacity against a wide array of popular antioxidants under uniform experimental conditions is limited in existing literature, this guide synthesizes available data to provide a relative understanding of its efficacy. The primary mechanism of this compound's antioxidant action involves the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and other well-known antioxidants. It is crucial to note that the experimental conditions, such as the specific assay, radical source, and solvent, can significantly influence the results. Therefore, direct comparison of values from different studies should be approached with caution. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | Assay | Radical/Substrate | IC50 / Activity | Reference |
| This compound | Radical Scavenging | •O2− (Superoxide) | 6.39 µg/mL | [3] |
| H2O2 (Hydrogen Peroxide) | 4.67 µg/mL | [3] | ||
| •OH− (Hydroxyl Radical) | 8.63 µg/mL | [3] | ||
| Ascorbic Acid (Vitamin C) | DPPH | DPPH Radical | 9.53 µg/mL | |
| H2O2 Scavenging | H2O2 | 16.26 µg/mL | ||
| Quercetin | DPPH | DPPH Radical | 0.74 µg/mL | |
| DPPH | DPPH Radical | 4.36 ± 0.10 µg/mL | ||
| ABTS | ABTS Radical Cation | 1.89 ± 0.33 µg/mL | ||
| α-Tocopherol (Vitamin E) | Cellular Antioxidant Assay | TBHP-induced oxidative stress | Comparable protection to 100 µM this compound | |
| Crocin (this compound Glycoside) | DPPH | DPPH Radical | IC50 of 283.92±3.93 µg/mL | |
| In vivo | Lipid peroxidation | Comparable antioxidant activity to this compound |
Note: The provided IC50 values for this compound are against specific reactive oxygen species, which differs from the DPPH and ABTS radicals commonly used for other antioxidants, making direct comparisons challenging. One study suggests that crocin, the precursor to this compound, may be a more effective antioxidant than α-tocopherol based on the number of double bonds in its structure.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound (this compound or other antioxidants) dissolved in a suitable solvent.
-
Methanol.
-
Spectrophotometer.
-
96-well microplate.
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound.
-
Add a specific volume of the DPPH solution to a specific volume of each sample concentration in a microplate well.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ] x 100Abscontrol -
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution.
-
Potassium persulfate.
-
Phosphate buffered saline (PBS) or ethanol.
-
Test compound.
-
Spectrophotometer.
-
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to a specific volume of the test compound at various concentrations.
-
Incubate the mixture for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test substance.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents and Equipment:
-
Fluorescein sodium salt solution.
-
AAPH solution.
-
Trolox (a water-soluble vitamin E analog) as a standard.
-
Test compound.
-
Phosphate buffer.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a series of concentrations of the test compound and Trolox standard in phosphate buffer.
-
Add the fluorescein solution to each well of a black 96-well microplate.
-
Add the test compound or Trolox standard to the wells.
-
Incubate the plate at 37°C for a specific time.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Monitor the fluorescence decay every minute for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard. Results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Mechanism: The Nrf2 Signaling Pathway
This compound exerts a significant portion of its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this compound can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2 signaling pathway activated by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for common in vitro antioxidant capacity assays like DPPH, ABTS, and ORAC.
Caption: Generalized workflow for in vitro antioxidant assays.
Conclusion
This compound is a potent antioxidant with a well-defined mechanism of action primarily involving the activation of the Nrf2 signaling pathway. While direct quantitative comparisons with other well-known antioxidants are not extensively available under standardized conditions, the existing data suggests that this compound exhibits strong radical scavenging capabilities against various reactive oxygen species. Its ability to upregulate the body's own antioxidant defenses provides a compelling case for its potential in applications targeting oxidative stress-related conditions. Further research employing standardized, head-to-head comparative studies would be invaluable for a more definitive positioning of this compound within the landscape of antioxidant compounds.
References
Unveiling the Correlated Efficacy of Crocetin: A Comparative Guide to In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of crocetin, a natural carotenoid derived from saffron, supported by experimental data. By examining its performance across different biological systems, this report aims to illuminate the correlation of this compound's therapeutic effects and underlying molecular mechanisms.
This compound has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] This guide synthesizes data from multiple studies to present a clear picture of its activity in controlled cellular environments and complex physiological systems.
Quantitative Analysis of this compound's Bioactivity
To facilitate a direct comparison of this compound's efficacy, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MIA-PaCa-2 | Pancreatic Cancer | 50, 100, 200 µmol/L | 43%, 59%, 71% inhibition of cell proliferation, respectively | [1] |
| SGC7901 | Gastric Cancer | 12.5, 25, 50 µmol/L | 21.41%, 28.28%, 39.83% apoptosis rates, respectively | [1] |
| MCF-7 | Breast Cancer | Not specified | SOD inhibition, radical scavenging activity | [1] |
| RD (Rhabdomyosarcoma) | Sarcoma | 5-20 µg/ml | Dose-dependent inhibition of cell growth | |
| HUVECs | Endothelial Cells | 10, 20, 40 µM | Inhibition of cell migration and tube formation | |
| HeLa | Cervical Cancer | 1-200 µg/ml | Dose-dependent inhibition of DNA, RNA, and protein synthesis |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Effect | Reference |
| Rats | N-methyl-nitrosourea (NMU)-induced breast cancer | Not specified | Significant reduction in tumors | |
| Rats | Middle cerebral artery occlusion (ischemic stroke) | 50 mg/kg (p.o.) | Ameliorated infarct volume and pathological status | |
| Rats | Hemorrhagic shock and resuscitation | 50 mg/kg | Improved cardiac damage | |
| Mice | 4T1-induced breast cancer | 150 mg/kg (i.p.) | Reduced TC and TG levels in cancer tissues and serum | |
| Rats | Acrylamide-induced neurotoxicity | 2.5, 5, 10 mg/kg (i.p.) | Ameliorated behavioral impairments; Improved GSH and MDA levels | |
| Zebrafish | Angiogenesis model | 20 µM | Significantly inhibited subintestinal vein vessel formation | |
| Mice | Benzo(a)pyrene-induced lung cancer | 50 mg/kg (i.p.) | Reduced proliferating cells by 68% (18 weeks) and 45% (8 weeks) | |
| Rats | Myocardial infarction | 50, 100, 200 mg/kg/day (p.o.) | Elevated GSH and CAT levels; Reduced MDA and SOD activities |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound exerts its effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.
Caption: this compound inhibits angiogenesis by blocking the phosphorylation of VEGFR2, thereby downregulating the SRC/FAK and MEK/ERK downstream signaling pathways.
Caption: this compound alleviates LPS-induced myocardial toxicity by upregulating the PI3K-Akt signaling pathway, leading to increased Bcl-2 activity and reduced apoptosis.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key in vitro and in vivo experiments.
In Vitro: Cell Proliferation Assay (MIA-PaCa-2 cells)
-
Cell Culture: MIA-PaCa-2 human pancreatic cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with this compound at concentrations of 50, 100, and 200 µmol/L for 72 hours.
-
Assessment: The inhibition of cell proliferation was measured using a standard method such as the H3-thymidine incorporation assay.
-
Analysis: The percentage of inhibition was calculated by comparing the proliferation of this compound-treated cells to that of untreated control cells.
In Vivo: Xenograft Mouse Model of Pancreatic Cancer
-
Animal Model: Athymic nude mice were used for this study.
-
Tumor Induction: MIA-PaCa-2 cells were injected into the right hind leg of the mice to induce tumor formation.
-
Treatment: Once a palpable tumor developed, this compound was administered orally to the treatment group.
-
Assessment: Tumor growth was monitored and measured regularly. At the end of the study, tumors were excised, and markers of proliferation (e.g., PCNA) and apoptosis (e.g., Bax/Bcl-2 ratio) were analyzed.
-
Analysis: The tumor size and expression of biomarkers in the this compound-treated group were compared to the control group to determine the in vivo anti-tumor effect.
In Vivo: Zebrafish Angiogenesis Model
-
Animal Model: Tg(fli1:EGFP) transgenic zebrafish embryos, which have fluorescent blood vessels, were utilized.
-
Treatment: Embryos were treated with this compound at a concentration of 20 µM.
-
Assessment: The formation of subintestinal vein vessels was observed and quantified in real-time using fluorescence microscopy.
-
Analysis: The extent of vessel formation in this compound-treated embryos was compared to that in control embryos to evaluate the anti-angiogenic activity.
Correlation and Conclusion
The presented data reveals a strong correlation between the in vitro and in vivo activities of this compound. For instance, the anti-proliferative effects observed in pancreatic cancer cell lines in vitro are mirrored by the significant regression of tumor growth in xenograft mouse models. Similarly, the inhibition of endothelial cell migration and tube formation in vitro corresponds with the anti-angiogenic effects seen in the zebrafish model.
The mechanisms of action also show consistency across different models. The modulation of key signaling pathways, such as the VEGF and PI3K-Akt pathways, appears to be a common thread linking the in vitro and in vivo effects of this compound. Furthermore, studies have shown that crocin, a glycoside of this compound, can be converted to this compound in vivo, suggesting that this compound may be the primary active metabolite responsible for the observed therapeutic effects.
References
Validating the Therapeutic Targets of Crocetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crocetin, a natural carotenoid derived from saffron, has garnered significant attention for its potential therapeutic applications across a spectrum of diseases. This guide provides an objective comparison of this compound's performance against established therapeutic alternatives, supported by experimental data. We delve into its efficacy in oncology, neurodegenerative disorders, metabolic diseases, and its potent anti-inflammatory properties. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Oncology: this compound's Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in various cancer models. Its mechanisms of action include the inhibition of nucleic acid synthesis, enhancement of antioxidant systems, and induction of apoptosis.[1][2] This section compares the cytotoxic effects of this compound and its precursor, crocin, with standard chemotherapeutic agents.
Comparative Efficacy of this compound and Alternatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, crocin, and conventional chemotherapy drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Compound | IC50 Value | Reference |
| Lung Cancer | |||
| A549 | Crocin | 4.12 mg/mL | [3] |
| A549 | Cisplatin | 2.14 µg/mL | [3] |
| SPC-A1 | Crocin | 5.28 mg/mL | [3] |
| SPC-A1 | Cisplatin | 3.37 µg/mL | |
| Breast Cancer | |||
| MCF-7 | Crocin | 3.5 mg/mL (3.58 mM) | |
| MCF-7 | This compound | 0.8 mg/mL (2.43 mM) | |
| MDA-MB-231 | Crocin | 4 mg/mL (4.09 mM) | |
| MDA-MB-231 | This compound | 0.7 mg/mL (2.13 mM) | |
| MCF-7 | Doxorubicin | 0.133 µM | |
| Esophageal Cancer | |||
| KYSE-150 | This compound | ~200 µmol/L (used in combo) | |
| KYSE-150 | Cisplatin | ~2 µg/mL (used in combo) |
Synergistic Effects with Chemotherapy
This compound and its derivatives have been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, combining crocin with cisplatin in A549 lung cancer cells resulted in a stronger inhibitory effect than cisplatin alone. Similarly, a combination of this compound and cisplatin in KYSE-150 esophageal cancer cells led to a significant decrease in cell proliferation and an increase in apoptosis compared to individual treatments.
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, an alternative drug (e.g., cisplatin, doxorubicin), or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Neurodegenerative Disorders: A Neuroprotective Agent
This compound exhibits neuroprotective properties, primarily through its antioxidant and anti-inflammatory effects. A key area of investigation is its role in mitigating the pathology of Alzheimer's disease by affecting amyloid-β (Aβ) aggregation.
Comparative Efficacy in Aβ Aggregation Inhibition
Studies have shown that this compound can inhibit the fibrillization of Aβ and stabilize its oligomeric forms, which are considered the primary toxic species in Alzheimer's disease.
| Compound | Effect on Aβ Aggregation | Reference |
| This compound | Inhibits Aβ fibril formation and stabilizes Aβ oligomers | |
| Resveratrol | Known to inhibit Aβ aggregation (Comparative data limited) |
Experimental Protocol
-
Aβ Preparation: Prepare a solution of synthetic Aβ42 peptide in a suitable buffer (e.g., PBS).
-
Treatment: Incubate the Aβ42 solution with different concentrations of this compound or a comparator compound (e.g., resveratrol) at 37°C with continuous shaking.
-
ThT Fluorescence Measurement: At various time points, add Thioflavin T to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of treated samples to the untreated control.
References
- 1. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation and amyloid-β accumulation in APPsw transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Crocetin and Its Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative pharmacokinetics of the saffron-derived carotenoid, crocetin, and its glycosylated form, crocin. This guide synthesizes experimental data to illuminate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, providing a foundation for their therapeutic development.
This compound, a natural carotenoid dicarboxylic acid found in saffron, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile, and that of its primary precursor, crocin. Understanding the comparative pharmacokinetics of these molecules is crucial for optimizing their delivery and efficacy in clinical applications.
Executive Summary of Pharmacokinetic Parameters
Oral administration of crocin results in minimal systemic absorption of the parent compound.[1] Instead, it undergoes extensive hydrolysis in the gastrointestinal tract, a process largely mediated by the gut microbiota, to yield its aglycone form, this compound.[2][3] this compound is then absorbed into the bloodstream and is considered the primary bioactive metabolite responsible for the therapeutic effects observed after oral crocin administration.[2][4] Direct oral administration of this compound leads to more rapid absorption and higher plasma concentrations compared to the administration of an equivalent dose of crocin.
The pharmacokinetic parameters of this compound and crocin have been investigated in various preclinical and clinical studies. The following table summarizes key quantitative data from representative studies in rats, mice, and humans.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Crocin
| Compound | Species | Dose and Route | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Bioavailability (%) | Reference |
| Crocin | Mice (CSDS model) | 300 mg/kg (oral) | 43.5 ± 8.6 | - | 151 ± 20.8 | - | |
| This compound (from Crocin) | Mice (CSDS model) | 300 mg/kg (oral) | 4662.5 ± 586.1 | - | 33451.9 ± 3323.6 | - | |
| This compound | Rats (Normal) | Oral | - | - | - | 55-66% (calculated) | |
| This compound | Rats (Hyperlipidemia) | Oral | AUCs remarkably decreased compared to normal rats | - | - | - | |
| This compound | Humans | 7.5 mg (oral) | 100.9 (ng/ml) | 4.0-4.8 | 556.5 (ng·h/ml) | - | |
| This compound | Humans | 15 mg (oral) | - | 4.0-4.8 | - | - | |
| This compound | Humans | 22.5 mg (oral) | 279.7 (ng/ml) | 4.0-4.8 | 1720.8 (ng·h/ml) | - | |
| This compound (from Saffron Extract) | Humans | 56 mg extract (oral) | 0.26 ± 0.12 (µg/ml) | 1.0 | 21.07 (µg·h/ml) | - | |
| This compound (from Saffron Extract) | Humans | 84 mg extract (oral) | 0.39 ± 0.10 (µg/ml) | 1.5 | 26.15 (µg·h/ml) | - |
Note: CSDS stands for Chronic Social Defeat Stress. Dashes indicate data not provided in the cited source.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed protocols for key experiments commonly used in the pharmacokinetic analysis of this compound and its derivatives.
In Vivo Pharmacokinetic Studies in Rodents
-
Animal Models: Studies typically utilize male Sprague-Dawley rats or C57/BL6J mice. For specific disease models, such as hyperlipidemia, rats are often fed a high-fat diet for a designated period to induce the condition.
-
Drug Administration:
-
Oral (p.o.): this compound or crocin is dissolved in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
Intravenous (i.v.): The compound is dissolved in a sterile saline solution and administered via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and crocin are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection. The mobile phase, column, and detection wavelength are optimized for the specific analytes.
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using software like DAS 2.0.
Human Pharmacokinetic Studies
-
Study Population: Healthy adult volunteers are recruited, and their health status is confirmed through medical history and clinical examinations.
-
Study Design: A single-dose, open-label, crossover, or parallel-group design is often employed.
-
Drug Administration: Participants receive a single oral dose of this compound or a standardized saffron extract containing a known amount of crocin.
-
Blood Sampling: Venous blood samples are collected at specified time intervals before and after drug administration.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated HPLC method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods.
Visualizing Key Processes
To further elucidate the processes involved in the pharmacokinetics of this compound and its derivatives, the following diagrams illustrate the experimental workflow for pharmacokinetic analysis and the metabolic pathway of crocin.
References
- 1. Pharmacokinetic properties of crocin (this compound digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Intestinal Microbiota on Pharmacokinetics of Crocin and this compound in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Properties of Saffron and its Active Components | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Crocetin Delivery Systems: Enhancing Bioavailability and Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Crocetin, a natural carotenoid dicarboxylic acid derived from saffron, holds significant promise in the prevention and treatment of a myriad of diseases, owing to its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and susceptibility to degradation. To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic potential of this compound. This guide provides a comprehensive head-to-head comparison of different this compound delivery systems, supported by experimental data, to aid researchers in selecting and developing optimal formulations.
Performance Comparison of this compound Delivery Systems
The following table summarizes the key performance characteristics of various this compound delivery systems based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Delivery System | Formulation Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Key Advantages |
| Polymeric Nanoparticles (PLGA) | Poly(lactic-co-glycolic acid), PVA | ~288[1] | - | ~75.39[2] | ~6.51[2] | Biphasic: Initial burst release followed by sustained release over several days[1] | Biocompatible, biodegradable, sustained release |
| Solid Lipid Nanoparticles (SLNs) | Softisan 100, Surfactants | ~280[3] | -17.8 | >97 | - | Sustained release | High encapsulation efficiency, good stability |
| Liposomes | Phospholipids, Cholesterol | 100-200 | - | ~50-90 (crocin) | - | Controlled release | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs |
| Micelles | Amphiphilic polymers | 50-100 | - | - | - | - | Small size, can improve solubility of hydrophobic drugs |
| Cyclodextrin Inclusion Complexes | α-CD, HP-β-CD, γ-CD | - | - | ~90 | - | Rapid dissolution | Enhances solubility and stability |
| Sericin Nanoparticles | Sericin, this compound (as cross-linker) | ~248 | - | High (98.61% yield) | - | - | Bioactive carrier, good stability at 4°C |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound delivery systems.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Add an aqueous solution of PVA to the oil phase.
-
Emulsify the mixture using a probe sonicator to form a primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.
Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Disperse the nanoparticles in a suitable solvent (e.g., DMSO) to dissolve the polymer and release the encapsulated this compound.
-
Centrifuge the solution to pellet any undissolved material.
-
Analyze the supernatant for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag in a larger container with a known volume of PBS, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the this compound concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
In Vivo Bioavailability Study in Rodents
Procedure:
-
Divide the animals (e.g., Wistar rats) into groups, with each group receiving a different this compound formulation (e.g., free this compound, this compound-loaded nanoparticles).
-
Administer the formulations to the animals via the desired route (e.g., oral gavage).
-
At predetermined time points, collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable extraction method (e.g., solid-phase extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated analytical method (e.g., HPLC).
-
Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile and calculate key parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and evaluation.
Caption: this compound's antioxidant signaling pathway.
Caption: Experimental workflow for evaluating this compound delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and optimization of this compound loaded PLGA nanoparticles against diabetic nephropathy via suppression of inflammatory biomarkers: a formulation approach to preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Crocetin's Anti-Inflammatory Properties Against Ibuprofen and Dexamethasone
For Immediate Release
Shanghai, China – November 25, 2025 – A comprehensive review of existing scientific literature reveals that crocetin, a natural carotenoid found in saffron, exhibits significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators. This comparative guide provides an objective analysis of this compound's performance against the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates a multi-faceted anti-inflammatory mechanism, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory cytokines and enzymes. While direct head-to-head comparative studies with ibuprofen and dexamethasone are limited, analysis of individual in vitro studies provides a basis for a preliminary comparison of their potency and mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, ibuprofen, and dexamethasone. It is important to note that the IC50 values are derived from different studies and experimental conditions, and therefore, should be interpreted with caution as a direct comparison of potency.
Table 1: Inhibition of Key Inflammatory Mediators
| Compound | Target | IC50 Value | Cell Type | Inducer |
| This compound | Nitric Oxide (NO) Production | 29.9 µM[1] | RAW 264.7 Macrophages | LPS[1] |
| Ibuprofen | COX-1 | 13 µM[2] | Not Specified | Not Specified |
| COX-2 | 370 µM[2] | Not Specified | Not Specified | |
| Dexamethasone | TNF-α Secretion | 2 nM - 1 µM[3] | Human Retinal Pericytes | High Glucose, TNF-α, IL-1β |
| GM-CSF Release | 2.2 x 10⁻⁹ M | A549 Cells | Not Specified |
Table 2: Effects on Pro-Inflammatory Cytokines and Enzymes
| Compound | Effect | Model |
| This compound | Dose-dependently decreased COX-2 production. Suppressed mRNA expression of TNF-α, IL-1β, and iNOS. | HeLa Cells, Hemorrhagic Shock in rats |
| Ibuprofen | Non-selective inhibitor of COX-1 and COX-2, reducing prostaglandin synthesis. | General Mechanism |
| Dexamethasone | Dose-dependently inhibited the secretion of multiple inflammatory and angiogenic proteins. | Human Retinal Pericytes, Monocytes |
Signaling Pathway Modulation
This compound's anti-inflammatory effects are largely attributed to its ability to interfere with critical intracellular signaling cascades.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. It achieves this by preventing the degradation of IκB-α, the inhibitory protein of NF-κB, thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Dexamethasone also potently inhibits the NF-κB pathway, a cornerstone of its anti-inflammatory action.
Caption: this compound and Dexamethasone Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown that this compound can inhibit the phosphorylation of key MAPK proteins such as JNK, thereby suppressing the inflammatory response.
Caption: this compound's Modulation of the MAPK Signaling Pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound, ibuprofen, or dexamethasone for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or macrophages) are cultured and treated with the test compounds and inflammatory stimulus (e.g., LPS) as described in the NO production assay.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of TNF-α or IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
Western Blot for COX-2 Expression
Western blotting is employed to determine the protein expression levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated as previously described.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Conclusion
This compound demonstrates promising anti-inflammatory properties through its modulation of the NF-κB and MAPK signaling pathways, leading to the suppression of key inflammatory mediators. While the available data suggests it may be less potent than dexamethasone in certain contexts, its natural origin and distinct mechanistic profile warrant further investigation. Direct comparative studies under standardized experimental conditions are crucial to fully elucidate the relative efficacy and potential therapeutic applications of this compound in inflammatory diseases. This guide provides a foundational framework for such future research.
References
Unlocking Synergistic Potential: Crocetin's Combination Therapy in Focus
A comprehensive analysis of the synergistic effects of crocetin, a natural carotenoid derived from saffron, reveals its potential to significantly enhance the efficacy of conventional therapeutic agents across various disease models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's synergistic activities, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has demonstrated promising synergistic effects, primarily in cancer treatment, by augmenting the therapeutic action of several chemotherapy drugs. Studies have shown that this compound can increase the cytotoxicity of these drugs against cancer cells, induce apoptosis, and inhibit tumor growth more effectively than when the agents are used alone. The primary mechanisms often involve the modulation of key signaling pathways related to cell survival, proliferation, and apoptosis.
Synergistic Anticancer Effects of this compound with Chemotherapeutic Agents
This compound and its precursor, crocin, have been extensively studied in combination with various anticancer drugs, demonstrating a significant enhancement of their therapeutic efficacy.
This compound and Cisplatin:
In esophageal cancer cells (KYSE-150), the combination of this compound and cisplatin has been shown to exert a synergistic anticancer effect.[1][2] This combination leads to a significant decrease in cell proliferation and an increase in apoptosis compared to either drug alone.[1] The underlying mechanism involves the upregulation of the p53/p21 pathway, leading to cell cycle arrest and apoptosis.[1][2]
This compound and Temozolomide (TMZ):
For glioblastoma, an aggressive brain tumor, this compound has been found to enhance the efficacy of temozolomide. The combination therapy not only reduces cancer cell growth but also promotes cell death and curtails cell replication more effectively than TMZ alone. This synergistic action is attributed to the targeting of multiple pathways involved in tumor growth and spread, including the suppression of AKT, ERK, and p38 signaling pathways.
This compound and Paclitaxel:
In breast cancer cells (MCF-7), the combined therapy of crocin and paclitaxel has demonstrated a synergistic effect in increasing apoptosis and reducing cell survival. This combination has been shown to be more effective at inducing programmed cell death than either agent used individually. Another study highlights that this compound can bolster the antimetastatic efficacy of paclitaxel, potentially by modulating extracellular matrix organization.
This compound and Doxorubicin:
Studies on breast cancer cells have also explored the synergy between this compound and doxorubicin. Co-encapsulation of both compounds in nanoparticles resulted in significantly higher cytotoxicity against MCF-7 cells compared to individual drug formulations. This compound appears to sensitize the cancer cells to doxorubicin-induced cell death.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from various studies, illustrating the enhanced efficacy of combination therapies involving this compound and its derivatives.
| Compound Combination | Cancer Cell Line | Effect | Quantitative Data | Reference |
| This compound + Cisplatin | KYSE-150 (Esophageal) | Increased Apoptosis & Decreased Proliferation | Significant increase in apoptosis and decrease in cell viability compared to single agents. | |
| This compound + Temozolomide | U87 (Glioblastoma) | Enhanced Growth Inhibition & Cell Death | Combination enhanced reduction of cancer cell growth and promoted cell death. | |
| Crocin + Paclitaxel | MCF-7 (Breast) | Increased Apoptosis | 2.5 mg/mL crocin + 0.01 µM/mL paclitaxel for 48h resulted in 54.01% of cells in subG1 phase. | |
| Crocin + Cisplatin | A549 (Lung) | Synergistic Inhibition | Combination had a stronger inhibitory effect than cisplatin alone. | |
| This compound + Paclitaxel | Metastatic Breast Cancer Model | Reduced Tumor Growth | Concomitant administration significantly decelerated tumor volume compared to paclitaxel alone. | |
| Crocin + Metformin | 4T1 (Breast) | Reduced Cell Viability | Metformin enhanced crocin-reduced cell viability in a time- and concentration-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Cell Viability and Proliferation Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the partner compound, or their combination for specified time periods (e.g., 24, 48, 72 hours).
-
After treatment, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
-
Apoptosis Assays (Annexin V-FITC/PI Staining)
-
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is on the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, making it a marker for dead cells.
-
Protocol:
-
Treat cells with the compounds as described for the viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Visualizations
The synergistic effects of this compound with other compounds are often mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
References
Unveiling Crocetin's Potential: A Comparative Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the progression of diseases such as cancer and age-related macular degeneration. The search for effective angiogenesis inhibitors has led to the investigation of numerous natural and synthetic compounds. Among these, crocetin, a carotenoid dicarboxylic acid derived from saffron, has emerged as a promising candidate. This guide provides a comprehensive validation of this compound's role in angiogenesis inhibition, objectively comparing its performance with its precursor crocin and other established alternatives, supported by experimental data and detailed methodologies.
This compound's Anti-Angiogenic Profile: A Data-Driven Overview
This compound has been shown to effectively inhibit key processes in angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Experimental evidence demonstrates its ability to impede endothelial cell migration, tube formation, and the activation of critical downstream signaling molecules.
Comparative Efficacy of this compound and Crocin
This compound is the aglycone of crocin, and studies suggest that it is the more potent of the two in inhibiting angiogenesis. This is attributed to its higher binding affinity for VEGFR2.[1][2]
Table 1: Comparative Anti-Angiogenic Activity of this compound and Crocin
| Assay | Compound | Concentration | % Inhibition / Effect | Reference |
| HUVEC Tube Formation | This compound | 10 µM | 38.6% reduction in tube length | [1] |
| 20 µM | 48.8% reduction in tube length | [1] | ||
| 40 µM | 70.1% reduction in tube length | [1] | ||
| Crocin | 100 µM | 39.3% reduction in tube length | ||
| 200 µM | 51.6% reduction in tube length | |||
| 400 µM | 71.8% reduction in tube length | |||
| HUVEC Migration (Wound Healing) | This compound | 10 µM | 18.8% reduction | |
| 20 µM | 34.8% reduction | |||
| 40 µM | 39.2% reduction | |||
| Crocin | 100 µM | 15.5% reduction | ||
| 200 µM | 59.7% reduction | |||
| 400 µM | 72.3% reduction | |||
| HUVEC Cytotoxicity (IC50) | This compound | 372.6 µM | 50% inhibition of cell viability | |
| Crocin | >4000 µM | Low cytotoxicity |
This compound Versus Other Angiogenesis Inhibitors
To contextualize this compound's potential, it is essential to compare its efficacy with established angiogenesis inhibitors. While direct comparative studies are limited, we can draw inferences from quantitative data on their effects in similar experimental settings.
Table 2: Comparison of this compound with Other Angiogenesis Inhibitors
| Inhibitor | Target/Mechanism | Effective Concentration | Key Findings in HUVEC Assays | Reference |
| This compound | VEGFR2, SRC, FAK, MEK, ERK, p38 | 10-40 µM | Significant inhibition of tube formation and migration. | |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor (VEGFRs, PDGFRs) | 1-4 µM | ~50% growth reduction at 2 µM. | |
| Bevacizumab (Avastin®) | Monoclonal antibody against VEGF-A | 0.1-10 µg/mL | Dose-dependent inhibition of proliferation, migration, and tube formation. | |
| Endostatin | Endogenous inhibitor, binds VEGFRs, inhibits MMPs | Varies (e.g., 10-20 µg/mL) | Inhibits endothelial cell migration. |
The Pro-Angiogenic Controversy: Acknowledging Conflicting Data
It is crucial to acknowledge that some studies have reported pro-angiogenic effects of this compound. One study found that this compound at concentrations of 1-50 µM promoted HUVEC viability, migration, and tube formation, suggesting this occurs through the PI3K/Akt/eNOS signaling pathway. This highlights the complexity of this compound's biological activities and underscores the need for further research to delineate the specific conditions and cellular contexts that determine its pro- or anti-angiogenic effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound's anti-angiogenic signaling pathway.
Caption: Key experimental workflows for angiogenesis assessment.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies for the key experiments are provided below.
HUVEC Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium. Seed 1.5 x 10^4 cells in 100 µL of medium into each Matrigel-coated well.
-
Treatment: Add this compound, crocin, or other inhibitors at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.
-
Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images and quantify the total tube length in each well using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Wound Healing (Cell Migration) Assay
-
Cell Seeding: Seed HUVECs in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Formation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh EGM-2 medium containing this compound, other inhibitors, or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and after 20 hours of incubation at 37°C and 5% CO2.
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure as follows: [(Initial Width - Final Width) / Initial Width] * 100.
Western Blot for VEGFR2 Phosphorylation
-
Cell Treatment: Culture HUVECs to near confluence. Starve the cells in a low-serum medium for 2-4 hours. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
This guide provides a foundational understanding of this compound's role in angiogenesis inhibition, offering a comparative perspective for researchers in the field. The conflicting data also highlights the exciting avenues for future research to fully elucidate the therapeutic potential of this natural compound.
References
- 1. This compound and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Crocetin vs. its Synthetic Analog, Trans-Sodium Crocetinate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the naturally occurring carotenoid crocetin and its synthetic analog, trans-sodium crocetinate (TSC). The information presented is based on available preclinical and clinical experimental data.
This compound, a primary active constituent of saffron, and its synthetic derivative, trans-sodium crocetinate (TSC), have garnered significant interest for their therapeutic potential in a range of conditions. Understanding the safety profile of these compounds is paramount for their continued development and potential clinical application. This guide summarizes key safety findings from toxicology studies and clinical trials to facilitate a comparative assessment.
Quantitative Safety Data Summary
The following table provides a structured overview of key safety parameters for this compound and its synthetic analog, TSC, based on published data.
| Safety Parameter | This compound | Trans-Sodium Crocetinate (TSC) | Source(s) |
| Preclinical Toxicology | |||
| Acute Oral Toxicity (LD50) | 20.7 g/kg (in rodents) | Not explicitly reported, but described as "well-tolerated" at high levels in animal toxicology studies. | [1] |
| Clinical Safety: Healthy Volunteers | |||
| Dosage Range | 15 mg/day - 37.5 mg/day | Phase I clinical study completed, found to be safe in humans. | [2] |
| Observed Adverse Events | No significant adverse events reported at 15 mg/day and 22.5 mg/day. No clinically significant changes in blood biochemistry or hematology at 37.5 mg/day for four weeks. | Generally well-tolerated. | [2] |
| Clinical Safety: Patient Populations | |||
| Dosage Range | 7.5 mg (in combination with TSC) | 0.25 mg/kg (intravenous) | [3][4] |
| Observed Adverse Events | No significant difference in adverse effects compared to placebo in a study on myocardial infarction. | No serious adverse events attributed to TSC in a Phase I/II trial for glioblastoma. Adverse drug effects were comparable to placebo in a study on myocardial infarction. |
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below to allow for a thorough understanding of the data generation process.
Preclinical Acute Oral Toxicity Study (this compound)
Objective: To determine the median lethal dose (LD50) of this compound following oral administration in an animal model.
Methodology:
-
Animal Model: Rodents (e.g., mice or rats) are used, typically divided into several groups.
-
Test Substance: this compound is administered as a decoction.
-
Dosing: A range of graded single doses of this compound are administered orally to different groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using statistical methods.
Clinical Trial in Healthy Volunteers (this compound)
Objective: To evaluate the safety and tolerability of orally administered this compound in healthy human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Intervention: Participants are randomly assigned to receive either this compound tablets (e.g., 37.5 mg/day) or a matching placebo for a defined period (e.g., four weeks).
-
Safety Assessments: Monitoring includes physical examinations, vital signs, and laboratory tests (hematology, blood biochemistry, and urinalysis) at baseline and at the end of the study.
-
Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.
Phase I/II Clinical Trial in Patients (Trans-Sodium Crocetinate)
Objective: To evaluate the safety, tolerability, and efficacy of TSC when administered to patients with a specific condition (e.g., glioblastoma).
Methodology:
-
Study Design: An open-label, single-arm, dose-escalation study.
-
Participants: Patients diagnosed with the target condition (e.g., newly diagnosed glioblastoma).
-
Intervention: TSC is administered intravenously at a specified dose (e.g., 0.25 mg/kg) prior to standard-of-care treatment sessions (e.g., radiation therapy).
-
Safety Monitoring: Close monitoring for dose-limiting toxicities (DLTs). Regular assessments of hematological and renal function, as well as overall health status.
-
Adverse Event Reporting: All adverse events are documented and evaluated by a Safety Monitoring Committee to determine their relationship to TSC.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial designed to assess the safety of an investigational compound like this compound or its analogs.
References
- 1. Trans sodium crocetinate with temozolomide and radiation therapy for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Efficacy of Trans Sodium Crocetinate (TSC) With Radiation and Temozolomide in Newly Diagnosed Glioblastoma - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 4. Evaluation of the effect of trans sodium crocetinate and this compound on reperfusion injury in acute myocardial infarction with ST-segment elevation: A double-blind, randomized, placebo-controlled clinical trial [ajp.mums.ac.ir]
Safety Operating Guide
Proper Disposal Procedures for Crocetin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of crocetin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Hazard Assessment and Waste Identification
Before disposal, it is crucial to assess the hazards associated with the this compound waste. According to a Safety Data Sheet (SDS) for this compound, the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008 (CLP)[1]. Another SDS for this compound meglumine also states it is not a hazardous substance or mixture[2]. However, it is also recommended to avoid release to the environment and not to empty it into drains[1].
Therefore, all waste containing this compound, including pure this compound, solutions, and contaminated materials, should be treated as chemical waste. Laboratory personnel should consider all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by the institution's Office of Clinical and Research Safety (OCRS) or equivalent environmental health and safety (EHS) office[3].
Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Keep solid and liquid this compound waste in separate containers[4].
-
Store this compound waste separately from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
-
-
Waste Containers :
-
Use containers that are compatible with this compound. While specific container material for this compound is not detailed, using the original container is often a good practice if it is in good condition.
-
Ensure waste containers are leak-proof and have tightly sealing caps.
-
Containers must be securely capped during storage, except when adding waste.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution) and the full chemical name, "this compound".
-
Indicate the composition and concentration of the waste.
-
-
Storage Location :
-
Store this compound waste in a designated "Satellite Accumulation Area" (SAA).
-
This area should be inspected weekly for any signs of leakage.
-
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound waste.
-
Personal Protective Equipment (PPE) : Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste, including unused product and contaminated items (e.g., weighing paper, gloves), in a designated, compatible, and properly labeled solid waste container.
-
Liquid Waste : Collect liquid this compound waste, such as solutions or reaction mixtures, in a designated, compatible, and properly labeled liquid waste container. Do not overfill liquid waste containers.
-
Spills : In case of a spill, mechanically take up the material and place it in an appropriate container for disposal. Ventilate the affected area. Absorbent materials used to clean the spill should also be disposed of as hazardous waste.
-
-
Container Management :
-
Keep waste containers closed at all times except when adding waste.
-
Once a waste container is full, it must be removed from the Satellite Accumulation Area within three days. Partially filled containers may remain in the SAA for up to one year.
-
-
Disposal Request :
-
Arrange for the disposal of the this compound waste through your institution's hazardous waste collection program. Contact your EHS office to schedule a pickup.
-
-
Empty Container Disposal :
-
A container that has held this compound can be disposed of as regular trash once all the waste has been poured out, leaving as little residue as possible.
-
Deface any chemical or hazardous waste labels from the empty container and remove the cap before disposal as regular trash.
-
Prohibited Disposal Methods
The following disposal methods are strictly prohibited for this compound waste:
-
Sewer Disposal : Do not empty this compound waste into drains.
-
Evaporation : Never use evaporation, including in a fume hood, as a method of disposal.
-
Regular Trash : Do not dispose of this compound chemical waste in the regular trash. Only properly emptied and de-labeled containers may be disposed of in this manner.
Quantitative Disposal Guidelines
While the this compound SDS advises against drain disposal, the following table summarizes general guidelines for what may be permissible for drain disposal of certain non-hazardous chemicals, according to institutional safety guidelines. Consult your institution's EHS office before considering any drain disposal.
| Parameter | Guideline | Source |
| Toxicity | Low toxicity | |
| Solubility | High water solubility | |
| pH | Moderate pH (between 5.5 and 10.5) | |
| Quantity | Small quantities (e.g., a few hundred grams or milliliters per day) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Crocetin
Essential Safety and Handling Guide for Crocetin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate safety, logistical, and operational information for the handling of this compound, a natural apocarotenoid dicarboxylic acid derived from saffron. By adhering to these procedures, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This information is compiled from various safety data sheets and general laboratory safety guidelines.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against dust particles and splashes. |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile or neoprene gloves | Should be worn at all times to prevent skin contact. Latex gloves are not recommended as they may not provide adequate protection. |
| Body Protection | Laboratory coat or chemical-resistant overalls | A standard lab coat is sufficient for handling small quantities. For larger amounts or when there is a risk of significant contamination, chemical-resistant overalls are advised. |
| Respiratory Protection | Dust mask or respirator with a particulate filter | Necessary when handling this compound powder to avoid inhalation of dust.[1] In cases of inadequate ventilation, a respirator is required. |
Toxicity Data
While specific occupational exposure limits for this compound have not been established, studies on related compounds provide some insight into its toxicological profile. The following table summarizes available toxicity data. It is important to note that this compound is the aglycone of crocin, and orally administered crocin is hydrolyzed to this compound.[2]
| Compound | Route of Administration | Species | LD50 (Lethal Dose, 50%) | Reference |
| Saffron Extract | Oral | Mouse | 4120 ± 556 mg/kg | Not directly cited |
| Crocin | Oral | Mouse | > 3 g/kg (no mortality observed) | [2] |
| Crocin | Intraperitoneal | Mouse | > 3 g/kg (no mortality observed) | Not directly cited |
Note: This data suggests that this compound has low acute toxicity. However, as with any chemical, unnecessary exposure should be avoided.
Experimental Protocols: Step-by-Step Guidance
Due to its poor water solubility and sensitivity to light, handling this compound requires specific procedures to ensure both safety and the quality of experimental results.
Weighing and Handling this compound Powder
This compound is a fine powder, and care must be taken to avoid creating and inhaling dust.
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above, including a dust mask or respirator.
-
Work Area : Conduct all weighing and handling of this compound powder within a chemical fume hood or a designated containment area with local exhaust ventilation.[1]
-
Weighing :
-
Use an analytical balance placed on a stable surface.
-
Place a weighing paper or boat on the balance and tare to zero.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a spatula. Avoid any sudden movements that could generate dust.
-
Once the desired weight is achieved, carefully fold the weighing paper to contain the powder before transferring it to your dissolution vessel.
-
-
Cleaning : After weighing, decontaminate the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Dissolving this compound
This compound is poorly soluble in water and most organic solvents, but it is soluble in dimethyl sulfoxide (DMSO) and alkaline solutions.
-
Solvent Selection : For most biological assays, DMSO is the recommended solvent for creating a high-concentration stock solution.
-
Stock Solution Preparation (Example for a 10 mM stock in DMSO) :
-
Accurately weigh the required amount of this compound powder.
-
Place the powder in a sterile amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to aid dissolution.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
-
Working Solution Preparation :
-
To prepare a working solution, perform serial dilutions of the stock solution in an appropriate aqueous buffer or cell culture medium.
-
When diluting from a DMSO stock into an aqueous solution, add the DMSO stock to the aqueous solution dropwise while vortexing to prevent precipitation.
-
The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Solid this compound : Store in a tightly sealed, light-resistant container (e.g., amber vial) in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
This compound Solutions : Store stock solutions in small, single-use aliquots in tightly sealed, light-resistant vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Disposal:
-
Solid Waste : Dispose of this compound powder and any contaminated materials (e.g., weighing papers, gloves) as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Liquid Waste : Collect all this compound-containing solutions in a designated, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers : Handle contaminated empty containers in the same way as the substance itself. They can be recycled after being thoroughly decontaminated.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
